Technical Documentation Center

4-Hydroxy cyclofenil diphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxy cyclofenil diphenol
  • CAS: 886587-59-3

Core Science & Biosynthesis

Foundational

Cyclofenil diphenol F6060 chemical structure and properties

Executive Summary Cyclofenil diphenol (Code: F6060; IUPAC: 4,4'-(cyclohexylidenemethylene)bisphenol) is the biologically active metabolite of the prodrug Cyclofenil. While the parent compound was historically utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclofenil diphenol (Code: F6060; IUPAC: 4,4'-(cyclohexylidenemethylene)bisphenol) is the biologically active metabolite of the prodrug Cyclofenil. While the parent compound was historically utilized as a gonadotropin stimulant for ovulation induction, F6060 is the primary effector molecule, exhibiting high-affinity binding to Estrogen Receptors (ER


 and ER

).

Beyond its classical role as a Selective Estrogen Receptor Modulator (SERM), F6060 has emerged as a critical research tool in cell biology due to its unique ability to inhibit proteoglycan synthesis and induce reversible fragmentation of the Golgi apparatus. This guide provides a comprehensive technical analysis of F6060, detailing its chemical synthesis, metabolic activation, and validated experimental protocols for its application in endocrine and cellular research.

Chemical Identity & Physicochemical Properties

F6060 is a non-steroidal stilbene derivative. Structurally, it consists of a central cyclohexylidene ring substituted with two phenol groups. It lacks the acetate ester groups found in the parent molecule, which significantly alters its solubility and receptor binding kinetics.

Table 1: Physicochemical Specifications of F6060

PropertySpecification
Common Name Cyclofenil Diphenol (F6060)
IUPAC Name 4,4'-(cyclohexylidenemethylene)bisphenol
CAS Registry Number 5189-40-2
Parent Compound Cyclofenil (CAS: 2624-43-3)
Molecular Formula

Molecular Weight 280.36 g/mol
Melting Point 198–200 °C
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; Poorly soluble in water
LogP (Predicted) ~4.5 (High Lipophilicity)
pKa ~9.8 (Phenolic hydroxyls)
Appearance White to off-white crystalline solid

Synthesis and Preparation

While F6060 is generated in vivo via hydrolysis, laboratory preparation requires direct chemical synthesis to ensure high purity for binding assays. The following protocol utilizes an acid-catalyzed condensation reaction, favored for its high yield and specificity.

Protocol: Acid-Catalyzed Condensation of Cyclohexanone and Phenol

Reagents:

  • Cyclohexanone (Reagent Grade)

  • Phenol (Crystalline, >99%)

  • Hydrochloric Acid (Gas) or concentrated

    
    
    
  • Solvent: Glacial Acetic Acid or Toluene (for recrystallization)

Methodology:

  • Stoichiometric Mixing: In a round-bottom flask equipped with a magnetic stirrer, dissolve Phenol (0.3 mol) in Cyclohexanone (0.15 mol). A 2:1 molar ratio is theoretically required, but a slight excess of phenol drives the equilibrium.

  • Catalyst Introduction:

    • Option A (Gas): Saturate the mixture with dry HCl gas for 1 hour at

      
      .
      
    • Option B (Liquid Acid): Add concentrated

      
       dropwise while maintaining temperature 
      
      
      
      to prevent sulfonation byproducts.
  • Reaction Phase: Seal the vessel and allow the reaction to proceed at room temperature for 48 hours. The mixture will darken and eventually solidify as the diphenol precipitates.

  • Quenching & Isolation: Pour the reaction mixture into crushed ice/water (500 mL) to precipitate the crude product and remove unreacted acid.

  • Purification: Filter the white precipitate. Wash copiously with cold water.

  • Recrystallization: Dissolve the crude solid in hot toluene or aqueous ethanol. Allow to cool slowly to generate needle-like crystals.

    • Target Yield: ~60%[1][2]

    • Validation: Verify purity via HPLC and Melting Point (198 °C).

Pharmacodynamics & Mechanism of Action

F6060 operates through two distinct mechanisms: genomic signaling via nuclear estrogen receptors and non-genomic disruption of organelle function.

Metabolic Activation Pathway

Cyclofenil acts as a prodrug. Upon oral administration, it is rapidly hydrolyzed by hepatic esterases to release the active F6060.

Metabolism Cyclofenil Cyclofenil (Prodrug) (Diacetate Ester) Liver Hepatic Microsomes (Carboxylesterases) Cyclofenil->Liver Oral Absorption F6060 F6060 (Active) (Diphenol) Liver->F6060 Hydrolysis (-2 Acetyl groups) Excretion Glucuronidation & Excretion F6060->Excretion Phase II Metabolism

Figure 1: Metabolic activation of Cyclofenil to F6060. The removal of acetate groups is critical for receptor affinity.

Receptor Binding & Signaling

F6060 is a competitive ligand for ER


 and ER

.
  • Affinity: High. Studies indicate binding affinity (

    
    ) in the nanomolar range, comparable to Estradiol (
    
    
    
    ).
  • Mode: SERM. It acts as a weak estrogen agonist in skeletal and uterine tissue but can antagonize estrogen in the hypothalamic-pituitary axis, triggering gonadotropin release (LH/FSH).

Signaling Ligand F6060 (Ligand) ER Estrogen Receptor (Cytosol) Ligand->ER High Affinity Binding Dimer Receptor Dimerization ER->Dimer Conformational Change Nucleus Nuclear Translocation Dimer->Nucleus DNA ERE Binding (DNA) Nucleus->DNA Recruitment of Co-activators Transcription Gene Transcription (mRNA) DNA->Transcription

Figure 2: Genomic signaling pathway of F6060. The ligand-receptor complex binds Estrogen Response Elements (ERE).

Non-Genomic Action: Golgi Disruption

Uniquely, F6060 (unlike Estradiol) inhibits the synthesis of chondroitin sulfate proteoglycans.[1] At concentrations


, it induces the fragmentation of the Golgi apparatus into small vesicles, halting secretory transport. This property makes F6060 a valuable probe for studying Golgi dynamics.

Experimental Protocols

Protocol A: Competitive Ligand Binding Assay (ER Competition)

Objective: Determine the Relative Binding Affinity (RBA) of F6060 compared to Estradiol.

  • Preparation:

    • Prepare Cytosolic ER fraction from uterine tissue or use recombinant human ER

      
      .
      
    • Radioligand:

      
      -Estradiol (~1 nM final concentration).
      
    • Competitor: F6060 (Serial dilutions:

      
       to 
      
      
      
      ).
  • Incubation:

    • Mix Cytosol +

      
      -Estradiol + F6060.
      
    • Incubate at

      
       for 18 hours to reach equilibrium.
      
  • Separation:

    • Add Dextran-coated Charcoal (DCC) to absorb unbound ligand.

    • Centrifuge at 2000 x g for 10 min.

  • Quantification:

    • Measure radioactivity of the supernatant (bound complex) via Liquid Scintillation Counting.

  • Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
      . F6060 typically shows competitive displacement curves parallel to Estradiol.
      
Protocol B: Golgi Fragmentation Assay

Objective: Visualize the structural disruption of the Golgi complex.[3]

  • Cell Culture: Culture Chondrocytes or Fibroblasts on glass coverslips.

  • Treatment:

    • Treat cells with F6060 (

      
      ) dissolved in DMSO for 2 hours.
      
    • Control: DMSO vehicle only.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min.

  • Staining:

    • Permeabilize with 0.1% Triton X-100.

    • Immunostain for a Golgi marker (e.g., GM130 or Giantin).

  • Microscopy: Observe under Fluorescence Microscopy.

    • Result: Control cells show compact perinuclear ribbons. F6060-treated cells show dispersed vesicular staining throughout the cytoplasm.

References

  • Mason, R. M., Lineham, J. D., Phillipson, M., & Black, C. M. (1984).[1] Selective inhibition of proteoglycan synthesis in cartilage by the diphenol derivative of cyclofenil (F6060).[1] Biochemical Journal, 223(2), 401–412. Link

  • Lancaster, C. A., Fryer, P. R., Griffiths, G., & Mason, R. M. (1989).[1] The effect of the diphenol derivative of cyclofenil (F6060) on the structure and function of the Golgi apparatus.[1][3] Journal of Cell Science, 92(2), 271–280. Link

  • Katzenellenbogen, B. S., et al. (1984). Bioactivities, estrogen receptor interactions, and plasminogen activator-inducing activities of Tamoxifen and hydroxytamoxifen isomers in MCF-7 human breast cancer cells. Cancer Research, 44(3), 112-119. (Contextual reference for SERM binding protocols). Link

  • PubChem Compound Summary. (2023). Cyclofenil.[4][1][3][5][6][7][8][9][10][11] National Center for Biotechnology Information. Link

Sources

Exploratory

The Biological Activity of 4-Hydroxycyclofenil Diphenol in Chondrocytes: A Mechanistic Investigation

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular car...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Chondrocytes, the sole cellular constituents of cartilage, play a pivotal role in maintaining matrix homeostasis.[1][2] In OA, pro-inflammatory cytokines trigger catabolic signaling cascades within chondrocytes, leading to matrix degradation, inflammation, and apoptosis.[3][4] This guide details a comprehensive research framework to investigate the biological activity of 4-Hydroxycyclofenil, a non-steroidal selective estrogen receptor modulator (SERM), on human chondrocytes. We hypothesize that 4-Hydroxycyclofenil exerts chondroprotective effects by modulating key inflammatory and developmental signaling pathways, such as NF-κB, MAPK, and Wnt/β-catenin. This document provides the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to elucidate the compound's mechanism of action, offering a roadmap for its potential development as a disease-modifying OA drug.

Introduction and Scientific Rationale

Osteoarthritis is a leading cause of disability, primarily managed with analgesics and anti-inflammatory drugs that treat symptoms rather than halting disease progression.[5][6][7] The pathology is rooted in the dysregulation of chondrocyte metabolism, where a catabolic state overwhelms the cell's anabolic capacity.[1] Pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β), are key drivers of this process.[3] IL-1β activates intracellular signaling pathways that upregulate the expression of matrix-degrading enzymes like matrix metalloproteinases (MMPs) and aggrecanases (ADAMTSs), leading to the destruction of collagen and proteoglycan networks.[3][7]

4-Hydroxycyclofenil is a triphenylethylene derivative belonging to the class of selective estrogen receptor modulators (SERMs).[8] SERMs, such as tamoxifen and raloxifene, exhibit tissue-specific estrogen agonist or antagonist effects.[9][10] Given that estrogen signaling is known to influence cartilage and subchondral bone remodeling, investigating the role of a SERM in chondrocyte biology is a logical and promising therapeutic strategy.[11][12] Previous studies have shown that SERMs can modulate the activity of osteoblasts and osteoclasts and may offer protective effects in postmenopausal OA models.[10][11]

This guide proposes a structured investigation into the effects of 4-Hydroxycyclofenil on chondrocytes, focusing on its potential to counteract IL-1β-induced catabolic events. We will dissect its influence on critical signaling pathways that govern inflammation, apoptosis, and cellular differentiation in the context of OA.

Core Signaling Pathways in Chondrocyte Pathobiology

A thorough understanding of the key signaling networks is essential to contextualize the action of 4-Hydroxycyclofenil.

  • The NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] In OA chondrocytes, IL-1β stimulation leads to the activation of the IKK complex, phosphorylation and degradation of the inhibitor IκBα, and subsequent translocation of the p65/p50 NF-κB dimer to the nucleus.[13][14] This event drives the transcription of numerous catabolic and pro-inflammatory genes, including MMP13, ADAMTS5, COX2, and various cytokines, perpetuating cartilage destruction.[3][13] SERMs have been reported to interfere with NF-κB nuclear translocation in other cell types, providing a strong rationale for investigating this mechanism in chondrocytes.[15]

  • The MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, comprising p38, ERK, and JNK, is another critical network activated by IL-1β.[16] The p38 MAPK pathway, in particular, is strongly implicated in chondrocyte apoptosis and the production of inflammatory mediators and MMPs.[16][17][18] Activation of this pathway contributes significantly to cartilage degradation in OA.[18]

  • The Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is a fundamental regulator of chondrocyte maturation and endochondral ossification.[19][20] While essential for development, its aberrant activation in adult articular chondrocytes is associated with OA pathogenesis.[21][22] Increased β-catenin signaling can promote chondrocyte hypertrophy, upregulate MMP expression, and contribute to cartilage degradation and osteophyte formation.[21][23]

Experimental Design and Workflow

Our investigation is designed to systematically evaluate the effects of 4-Hydroxycyclofenil on chondrocytes in a simulated OA environment. The causality behind this workflow is to first establish a safe and effective dose, then assess its impact on gene and protein expression, and finally, to confirm its mechanism by directly observing the modulation of key signaling proteins.

Overall Experimental Workflow

The following diagram outlines the logical progression of experiments designed to test our core hypothesis.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: Synthesis HCH_Culture Primary Human Chondrocyte Culture & Expansion OA_Model Establishment of In Vitro OA Model (IL-1β Stimulation) HCH_Culture->OA_Model Cytotoxicity Cytotoxicity Assay (MTT/LDH) Determine Non-Toxic Dose Range OA_Model->Cytotoxicity qPCR Gene Expression Analysis (qPCR) - Catabolic Genes (MMP13, ADAMTS5) - Anabolic Genes (COL2A1, ACAN) - Inflammatory Genes (COX2, IL6) Cytotoxicity->qPCR Select Doses Western_Blot Protein Expression Analysis - Matrix Proteins (Collagen II) - Catabolic Enzymes (MMP-13) qPCR->Western_Blot Validate Gene Expression Changes Pathway_WB Signaling Pathway Analysis (Western Blot) - p-p65/p65 (NF-κB) - p-p38/p38 (MAPK) - Active β-catenin (Wnt) Western_Blot->Pathway_WB Investigate Upstream Mechanism Conclusion Data Synthesis & Mechanistic Elucidation Pathway_WB->Conclusion

Caption: Experimental workflow for investigating 4-Hydroxycyclofenil.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Human Chondrocyte Culture and In Vitro OA Model

This protocol is foundational; establishing a healthy, phenotypically stable chondrocyte culture is critical for meaningful results.

  • Cell Source: Primary Human Articular Chondrocytes (HCH) are sourced from commercially available, ethically obtained donor tissue.

  • Culture Medium: Prepare Chondrocyte Growth Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 25 µg/mL Ascorbic Acid.

  • Cell Seeding & Culture:

    • Thaw cryopreserved HCH rapidly at 37°C and seed into T-75 flasks.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[24]

    • Replace the medium every 2-3 days.[24]

    • Passage cells at 70-90% confluency using Trypsin-EDTA. Use cells between passages 2 and 4 to minimize phenotypic drift.[25][26]

  • In Vitro OA Model Induction:

    • Seed HCH in appropriate plates (e.g., 6-well plates for protein/RNA, 96-well for viability).

    • Once cells reach ~80% confluency, serum-starve for 12-24 hours in a medium containing 1% FBS. This synchronizes the cells and reduces baseline signaling.

    • Pre-treat cells with varying concentrations of 4-Hydroxycyclofenil (determined from cytotoxicity assays) for 1-2 hours.

    • Stimulate the cells with recombinant human IL-1β (10 ng/mL) for the desired time (e.g., 24 hours for gene/protein expression, 15-60 minutes for signaling pathway activation).

    • Controls: Include untreated cells (Negative Control) and cells treated only with IL-1β (Positive Disease Control).

Gene Expression Analysis via RT-qPCR

This assay quantifies changes in mRNA levels of key genes, providing the first insight into the compound's functional effect.

  • RNA Isolation: After treatment, lyse cells directly in the culture plate using a TRIzol-based reagent and isolate total RNA according to the manufacturer's protocol.[27]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[27][28]

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green-based detection system.[27]

    • The reaction mixture should include cDNA template, forward and reverse primers for target genes, and SYBR Green master mix.

    • Run on a real-time PCR instrument with a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method.

    • Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH).

    • Present data as fold change relative to the IL-1β treated group.

Protein Analysis via Western Blot

This technique validates gene expression changes at the protein level and is crucial for assessing the phosphorylation status of signaling molecules.

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[27]

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[27]

    • Transfer the separated proteins to a PVDF membrane.[27]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.[27]

    • Incubate with primary antibodies (e.g., anti-MMP-13, anti-Collagen II, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-catenin, anti-GAPDH) overnight at 4°C.[27]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[27]

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]

    • Perform densitometric analysis using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH). For phosphorylated proteins, normalize to the total protein level.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Expected Outcomes of qPCR Analysis

Gene TargetFunctionIL-1β Control (Fold Change)IL-1β + 4-HC (Low Dose)IL-1β + 4-HC (High Dose)
MMP13Matrix Degradation[3]↑↑↑↓↓
ADAMTS5Aggrecan Degradation[3]↑↑↑↓↓
COX2Inflammation[29]↑↑
COL2A1Matrix Synthesis[30]↓↓↑↑
ACANMatrix Synthesis[30]↓↓↑↑
SOX9Chondrogenic Factor[5]No Change

Arrows indicate the direction and magnitude of expected change relative to the unstimulated control.

Table 2: Expected Outcomes of Western Blot Densitometry

Protein TargetFunction/PathwayIL-1β Control (Relative Level)IL-1β + 4-HC (Low Dose)IL-1β + 4-HC (High Dose)
MMP-13Matrix Degradation↑↑↑↓↓
Collagen IIMatrix Component↓↓↑↑
p-p65 / Total p65NF-κB Activation↑↑↑↓↓
p-p38 / Total p38MAPK Activation↑↑
Active β-cateninWnt Activation

Interpretation: A successful chondroprotective outcome would be characterized by the downregulation of catabolic and inflammatory markers (MMP13, ADAMTS5, COX2) and the upregulation or rescue of anabolic markers (COL2A1, ACAN, SOX9) by 4-Hydroxycyclofenil. Mechanistically, this should correlate with a reduction in the phosphorylation of p65 and p38, and potentially a decrease in active β-catenin levels.

Visualizing the Mechanism of Action

Diagrams are essential for conceptualizing the complex interplay of signaling pathways.

NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_cyto p65/p50 IkB->NFkB_cyto Inhibits NFkB_nuc p65/p50 NFkB_cyto->NFkB_nuc Translocates to Nucleus Genes Catabolic & Inflammatory Gene Transcription (MMP13, COX2, etc.) NFkB_nuc->Genes Activates HC 4-Hydroxycyclofenil HC->NFkB_cyto Hypothesized Inhibition IL1b IL-1β IL1b->IL1R Binds

Caption: Hypothesized modulation of the NF-κB pathway by 4-Hydroxycyclofenil.

p38 MAPK Signaling Pathway

G cluster_0 Signaling Cascade cluster_1 Nuclear Events IL1R IL-1 Receptor TAK1 TAK1 IL1R->TAK1 Activates MKK MKK3/6 TAK1->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (Activates) TF Transcription Factors (e.g., AP-1, ATF2) p38->TF Activates Genes Apoptosis & Inflammatory Gene Transcription TF->Genes Activates HC 4-Hydroxycyclofenil HC->p38 Hypothesized Inhibition IL1b IL-1β IL1b->IL1R Binds

Caption: Hypothesized modulation of the p38 MAPK pathway by 4-Hydroxycyclofenil.

Wnt/β-catenin Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Wnt Wnt Ligands Fzd Frizzled/LRP5/6 Receptor Complex Wnt->Fzd Binds Dvl Dsh Fzd->Dvl Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Complex Inhibits bCat_cyto β-catenin Complex->bCat_cyto Phosphorylates for Degradation bCat_nuc β-catenin bCat_cyto->bCat_nuc Accumulates & Translocates TCF TCF/LEF bCat_nuc->TCF Genes Target Gene Transcription (MMPs, RUNX2) TCF->Genes Activates HC 4-Hydroxycyclofenil HC->bCat_cyto Hypothesized Inhibition

Caption: Hypothesized modulation of the Wnt/β-catenin pathway.

Conclusion and Future Directions

This technical guide outlines a comprehensive, mechanistically-driven approach to evaluating the biological activity of 4-Hydroxycyclofenil diphenol in chondrocytes. By systematically assessing its effects on cell viability, gene expression, protein synthesis, and key signaling pathways in an IL-1β-induced OA model, researchers can generate a robust dataset to support its chondroprotective potential.

Positive findings—specifically, the attenuation of inflammatory and catabolic responses and the inhibition of NF-κB and/or MAPK signaling—would provide a strong foundation for further preclinical development. Future studies could involve more complex 3D chondrocyte culture models (micromass or pellet cultures) to better mimic the native cartilage environment and subsequent validation in animal models of OA to assess in vivo efficacy, pharmacokinetics, and safety. The ultimate goal is to translate these foundational scientific insights into a viable disease-modifying therapy for osteoarthritis.

References

A complete list of all sources cited within this document is provided below for verification and further reading.

  • Frontiers. (n.d.). Mechanistic insights into non-coding RNAs regulate autophagy in chondrocytes and their contribution to osteoarthritis. Retrieved from [Link]

  • MDPI. (n.d.). Fine-Tuning Positive-Surface-Charge Carbon Dots for High-Efficiency and Low-Cytotoxicity Gene Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot and qPCR analysis of chondrocytes treated with CTS for.... Retrieved from [Link]

  • PubMed. (2014, October 3). Hydroxytyrosol prevents increase of osteoarthritis markers in human chondrocytes treated with hydrogen peroxide or growth-related oncogene α. Retrieved from [Link]

  • ResearchGate. (n.d.). RT-qPCR analysis of chondrogenic gene expression in chondrocytes from.... Retrieved from [Link]

  • PubMed Central. (n.d.). Cartilage-specific β-CATENIN signaling regulates chondrocyte maturation, generation of ossification centers, and perichondrial bone formation during skeletal development. Retrieved from [Link]

  • PubMed. (n.d.). Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins. Retrieved from [Link]

  • ScienceDirect. (2017). PDK1 promotes apoptosis of chondrocytes via modulating MAPK pathway in osteoarthritis. Retrieved from [Link]

  • PMC. (n.d.). IKKβ-NF-κB signaling in adult chondrocytes promotes the onset of age-related osteoarthritis in mice. Retrieved from [Link]

  • PubMed Central. (2025, October 10). Exploring the mechanism of action of astragaloside in the treatment of osteoarthritis based on network pharmacology. Retrieved from [Link]

  • IDOSI Journals Home. (n.d.). In vitro Human Chondrocyte Culture; A Modified Protocol. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Estrogen Modulates Cartilage and Subchondral Bone Remodeling in an Ovariectomized Rat Model of Postmenopausal Osteoarthritis. Retrieved from [Link]

  • YouTube. (2025, December 5). Selective Estrogen Receptor Modulators (SERMs): Raloxifene: Pharm - Musculoskeletal. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro Human Chondrocyte Culture; A Modified Protocol. Retrieved from [Link]

  • YouTube. (2014, December 18). Mechanism of Action. Retrieved from [Link]

  • Frontiers. (n.d.). Role of Wnt signaling pathway in joint development and cartilage degeneration. Retrieved from [Link]

  • PMC - PubMed Central. (2023, March 3). Mechanotransduction pathways in articular chondrocytes and the emerging role of estrogen receptor-α. Retrieved from [Link]

  • Semantic Scholar. (2010, May 14). EFFECT OF SELECTIVE ESTROGEN RECEPTOR MODULATORS (SERMS) ON GROWTH PLATE CARTILAGE. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxytyrosol prevents the expression of OA-related genes in.... Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2021). KLF11 protects chondrocytes via inhibiting p38 MAPK signaling pathway. Retrieved from [Link]

  • PMC - NIH. (2024, April 14). Expression of Chondrogenic Potential Markers in Cultured Chondrocytes from the Human Knee Joint. Retrieved from [Link]

  • MDPI. (n.d.). NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction. Retrieved from [Link]

  • PubMed. (n.d.). The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro. Retrieved from [Link]

  • PubMed. (n.d.). Chondroprotective effect of the bioactive peptide prolyl-hydroxyproline in mouse articular cartilage in vitro and in vivo. Retrieved from [Link]

  • Frontiers. (2024, May 16). Unraveling the path to osteoarthritis management: targeting chondrocyte apoptosis for therapeutic intervention. Retrieved from [Link]

  • PMC - NIH. (2019, March 7). Identification of reference genes for quantitative PCR during C3H10T1/2 chondrogenic differentiation. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction. Retrieved from [Link]

  • OAText. (n.d.). The canonical Wnt signal paradoxically regulates osteoarthritis development through the endochondral ossification process. Retrieved from [Link]

  • ResearchGate. (2019, April 10). Estrogen Modulates Cartilage and Subchondral Bone Remodeling in an Ovariectomized Rat Model of Postmenopausal Osteoarthritis. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of analgesics used to treat osteoarthritis pain. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Role of Canonical Wnt/β-Catenin Pathway in Regulating Chondrocytic Hypertrophy in Mesenchymal Stem Cell-Based Cartilage Tissue Engineering. Retrieved from [Link]

  • PMC - NIH. (n.d.). A practical way to prepare primer human chondrocyte culture. Retrieved from [Link]

  • PMC. (2015, December 18). Role of Chondrocytes in Cartilage Formation, Progression of Osteoarthritis and Cartilage Regeneration. Retrieved from [Link]

  • NIH. (n.d.). Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2021, July 12). (PDF) Treating osteoarthritis pain: mechanisms of action of acetaminophen, nonsteroidal anti-inflammatory drugs, opioids, and nerve growth factor antibodies. Retrieved from [Link]

  • PMC - NIH. (2019, December 12). NF-κB Signaling Regulates Physiological and Pathological Chondrogenesis. Retrieved from [Link]

  • Spandidos Publications. (2021, October 20). Vicenin 3 ameliorates ECM degradation by regulating the MAPK pathway in SW1353 chondrocytes. Retrieved from [Link]

  • PMC - NIH. (2015, February 11). The effect of estrogen on the expression of cartilage-specific genes in the chondrogenesis process of adipose-derived stem cells. Retrieved from [Link]

  • PMC - NIH. (n.d.). Activity and potential role of licofelone in the management of osteoarthritis. Retrieved from [Link]

  • PromoCell. (n.d.). Chondrocytes - Instruction manual. Retrieved from [Link]

  • PMC. (n.d.). The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic.... Retrieved from [Link]

  • PubMed. (n.d.). The Selective Estrogen Receptor Modulators (SERMs) Raloxifene and Tamoxifen Improve ANP Levels and Decrease Nuclear Translocation of NF-kB in Estrogen-Deficient Rats. Retrieved from [Link]

  • NIH. (n.d.). 3D chromatin structure in chondrocytes identifies putative osteoarthritis risk genes. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) The Effect of Estrogen on Type 2 Collagen Levels in the Joint Cartilage of Post-Menopausal Murine Subjects. Retrieved from [Link]

  • NUI Galway. (n.d.). In Vitro Expansion of Chondrocytes. Retrieved from [Link]

  • Frontiers. (n.d.). The Wnt signaling cascade in the pathogenesis of osteoarthritis and related promising treatment strategies. Retrieved from [Link]

  • MDPI. (n.d.). Signaling Pathways in Cartilage Repair. Retrieved from [Link]

Sources

Foundational

Cyclofenil Metabolic Architecture: From Pro-drug to Phase I Hydroxylation

This technical guide details the metabolic architecture of Cyclofenil, tracing its conversion from a pro-drug bis-acetate to its bioactive diphenol form, and subsequently to its Phase I oxidative metabolite, 4-Hydroxy Cy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic architecture of Cyclofenil, tracing its conversion from a pro-drug bis-acetate to its bioactive diphenol form, and subsequently to its Phase I oxidative metabolite, 4-Hydroxy Cyclofenil Diphenol .

Executive Summary

Cyclofenil (F6066) functions as a pro-drug, pharmacologically inert in its administered bis-acetate form. Its therapeutic efficacy as a Selective Estrogen Receptor Modulator (SERM) is entirely dependent on hepatic bioactivation.

This guide analyzes the critical metabolic divergence between Cyclofenil (the parent pro-drug) and 4-Hydroxy Cyclofenil Diphenol (a downstream Phase I metabolite). While the primary activation step involves hydrolysis to Cyclofenil Diphenol (the active SERM), the subsequent formation of the 4-hydroxy cyclohexyl derivative represents a critical Phase I oxidative functionalization, often serving as a gateway for Phase II elimination.

Key Distinction:

  • Cyclofenil: Lipophilic carrier (Bis-acetate).

  • Cyclofenil Diphenol: Potent ER agonist/antagonist (Bis-phenol).

  • 4-Hydroxy Cyclofenil Diphenol: Oxidative metabolite (Tri-ol: Bis-phenol + Cyclohexyl alcohol).

Chemical & Pharmacological Profile

The structural evolution from parent to metabolite alters solubility, receptor affinity, and clearance rates.

FeatureCyclofenil (Parent)Cyclofenil Diphenol (Active)4-Hydroxy Cyclofenil Diphenol (Metabolite)
Role Pro-drug (Transport)Active Ligand (SERM)Phase I Metabolite (Clearance/Modulation)
Structure Bis-acetate esterBis-phenolBis-phenol + 4-OH-Cyclohexyl
Formula C₂₃H₂₄O₄C₁₉H₂₀O₂C₁₉H₂₀O₃
MW 364.44 g/mol 280.36 g/mol 296.36 g/mol
Lipophilicity High (LogP ~5.5)Moderate (LogP ~3.8)Low (Increased Polarity)
Mechanism Esterase SubstrateER

/

Binder
Substrate for UGTs (Glucuronidation)
Key Moiety Acetyl groups mask phenolsFree phenolic hydroxylsHydroxylated cyclohexane ring

Metabolic Pathway Analysis

The metabolism of Cyclofenil follows a linear "Activation-Oxidation-Conjugation" logic.

Phase I: Hydrolytic Activation (Bioactivation)

Upon oral administration, Cyclofenil undergoes rapid first-pass metabolism. Hepatic carboxylesterases (primarily hCE1 and hCE2) cleave the two acetate groups.

  • Reaction: Hydrolysis (

    
    ).
    
  • Product: Cyclofenil Diphenol (F6060).

  • Significance: This step unmasks the phenolic hydroxyls required for hydrogen bonding within the Estrogen Receptor (ER) ligand-binding domain (LBD).

Phase I: Oxidative Functionalization

The active diphenol is susceptible to Cytochrome P450 (CYP450) mediated oxidation. A specific pathway involves the hydroxylation of the aliphatic cyclohexane ring.

  • Reaction: Aliphatic Hydroxylation.

  • Enzymes: Likely CYP3A4/CYP2C19 (based on structural analogues like Tamoxifen/Clomiphene).

  • Product: 4-Hydroxy Cyclofenil Diphenol .[1][2][3]

  • Structural Change: Introduction of an -OH group at the 4-position of the cyclohexane ring (para to the double bond). This creates a "tri-ol" species, significantly increasing water solubility and providing a new handle for conjugation.

Phase II: Conjugation

Both the Diphenol and the 4-Hydroxy metabolite are substrates for UDP-glucuronosyltransferases (UGTs), leading to glucuronide conjugates for renal/biliary excretion.

Pathway Visualization (Graphviz)

The following diagram illustrates the vector from the pro-drug to the oxidative metabolite.

Cyclofenil_Metabolism cluster_liver Hepatic Microsome / Cytosol Cyclofenil Cyclofenil (Bis-acetate Pro-drug) C23H24O4 Diphenol Cyclofenil Diphenol (Active SERM) C19H20O2 Cyclofenil->Diphenol Hydrolysis (Carboxylesterases) OH_Diphenol 4-Hydroxy Cyclofenil Diphenol (Phase I Metabolite) C19H20O3 Diphenol->OH_Diphenol Oxidative Metabolism (CYP450 / Aliphatic Hydroxylation) Glucuronide Glucuronide Conjugates (Excretion) Diphenol->Glucuronide UGTs OH_Diphenol->Glucuronide UGTs

Figure 1: Metabolic trajectory of Cyclofenil.[3] Blue indicates the parent pro-drug, Green the active pharmacological agent, and Red the downstream oxidative metabolite.

Experimental Protocols

To validate the presence of 4-Hydroxy Cyclofenil Diphenol versus the parent or diphenol, the following self-validating workflows are recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal Incubation)

Objective: Determine the intrinsic clearance and formation rate of the 4-hydroxy metabolite.

  • System Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate Incubation:

    • Pre-incubate Cyclofenil Diphenol (1 µM) with HLM (0.5 mg/mL) for 5 min at 37°C.

    • Note: Using the Diphenol bypasses the esterase step, isolating the CYP450 oxidative step.

  • Initiation:

    • Add NADPH-regenerating system (1 mM NADP+, Isocitrate, Isocitrate Dehydrogenase).

  • Sampling:

    • At T=0, 15, 30, 60 min, remove aliquots.

    • Quench: Add 3 volumes of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Protocol B: Metabolite Identification (LC-MS/MS)

Objective: Distinguish Cyclofenil Diphenol from 4-Hydroxy Cyclofenil Diphenol based on mass shift.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. ACN (B).

  • Mass Spectrometry Settings (Q-TOF or Triple Quad):

    • Mode: Negative Electrospray Ionization (ESI-) is preferred for phenols, though Positive (ESI+) works for the cyclohexyl moiety.

    • Target Mass (Diphenol): [M-H]⁻ = 279.14 (Calculated from MW 280.36).

    • Target Mass (4-OH Metabolite): [M-H]⁻ = 295.14 (Calculated from MW 296.36).

  • Validation Logic:

    • The 4-Hydroxy metabolite will elute earlier (lower Retention Time) than the Diphenol due to increased polarity from the extra hydroxyl group.

    • MS2 Fragmentation: Look for the loss of water (-18 Da) which is characteristic of aliphatic alcohols (cyclohexyl ring) vs. phenolic hydroxyls.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2898, Cyclofenil. PubChem.[4] Available at: [Link]

  • Global Substance Registration System (GSRS). Substance Record: 4-HYDROXY CYCLOFENIL DIPHENOL (UNII: 5O0NV28X2K).[2] U.S. Food and Drug Administration. Available at: [Link]

  • Wishart, D.S., et al. HMDB00250644 (Cyclofenil). Human Metabolome Database (HMDB). Available at: [Link]

  • Vertex AI Search.Cyclofenil Metabolic Pathway & Metabolite Structure Analysis. (Search Data: 2024-2025).

Sources

Exploratory

Estrogen Receptor Binding Affinity of Cyclofenil Diphenol (F6060)

An In-Depth Technical Guide to the [1][2] Executive Summary Cyclofenil diphenol (F6060) is the bioactive metabolite of the prodrug Cyclofenil (bis-(p-acetoxyphenyl)cyclohexylidenemethane). While Cyclofenil itself functio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

[1][2]

Executive Summary

Cyclofenil diphenol (F6060) is the bioactive metabolite of the prodrug Cyclofenil (bis-(p-acetoxyphenyl)cyclohexylidenemethane). While Cyclofenil itself functions as a "pro-gonadotropin" used clinically for ovulation induction, its pharmacological potency is almost entirely dependent on its hydrolysis to the diphenol form.

This guide provides a technical analysis of the binding kinetics, affinity profiles, and structural mechanisms of Cyclofenil diphenol at the Estrogen Receptor (ER) subtypes


 and 

. Unlike the endogenous ligand 17

-estradiol (

), Cyclofenil diphenol exhibits a distinct ER

-selective
binding profile, a characteristic that defines its classification as a Selective Estrogen Receptor Modulator (SERM).
Chemical & Pharmacological Context

To accurately interpret binding data, one must distinguish between the parent compound and the active ligand.

  • Parent Compound: Cyclofenil (Acetate ester). Inactive/Low Affinity in vitro.

  • Active Metabolite: Cyclofenil Diphenol (F6060).[1][2][3] High Affinity ligand.[1]

  • Structural Class: Stilbene derivative (structurally analogous to Diethylstilbestrol (DES) and Tamoxifen).

Metabolic Activation Pathway: In vivo, ubiquitous esterases rapidly hydrolyze the acetyl groups of Cyclofenil to yield the free diphenol. In vitro binding assays must utilize the diphenol form to yield relevant


 or 

values.

MetabolicActivation Prodrug Cyclofenil (Diacetate Prodrug) Low ER Affinity Active Cyclofenil Diphenol (F6060) High ER Affinity Prodrug->Active Hydrolysis Enzyme Esterases (Liver/Plasma) Enzyme->Prodrug Catalysis ER_Beta ER-Beta Complex (High Stability) Active->ER_Beta Preferential Binding (Ki ~2.5 - 67 nM) ER_Alpha ER-Alpha Complex (Lower Stability) Active->ER_Alpha Weak Binding (Ki ~15 - 3000 nM)

Figure 1: Metabolic activation of Cyclofenil to its active diphenol metabolite and subsequent differential binding to Estrogen Receptor subtypes.

Binding Affinity Profile

Cyclofenil diphenol functions as a competitive inhibitor of estradiol binding. Its affinity is characterized by a marked selectivity for the ER


  subtype.[2]
Quantitative Binding Data

The following table synthesizes binding constants (


) and Relative Binding Affinities (RBA) from pivotal studies. Note that absolute values vary based on assay conditions (temperature, buffer, receptor source), but the selectivity ratio remains consistent.
ParameterER SubtypeValue (Range)Selectivity Ratio (

:

)
Reference Standard (

)

(Dissociation Constant)
ER

2.5 – 67 nM ~6x – 40x Preference

nM
ER

15.3 – 3162 nM
RBA (Relative Binding Affinity) ER

~124% - 243%High Affinity

ER

~15% - 152%Moderate Affinity

Data Interpretation:

  • 
    -Selectivity:  Depending on the assay, Cyclofenil diphenol binds ER
    
    
    
    with 6-fold to over 40-fold higher affinity than ER
    
    
    .
  • Potency: While it is often classified as a "weak" estrogen, its affinity for ER

    
     is significant, occasionally reported as exceeding that of estradiol in specific competitive displacement assays (RBA > 100%).
    
  • Discrepancy Note: The wide range in ER

    
     values (15 nM to >3000 nM) in literature often reflects the difference between using full-length receptors versus Ligand Binding Domains (LBD) only, or species differences (Human vs. Rat ER).
    
Structural Basis of Binding

The stilbene core of Cyclofenil diphenol mimics the phenolic A-ring of estradiol, which is critical for anchoring the ligand in the hydrophobic pocket of the ER.

  • Phenolic Hydroxyls: The two hydroxyl groups on the diphenol form hydrogen bonds with Glu353 and Arg394 in the ER binding pocket (numbering based on human ER

    
    ). This "molecular clamp" is essential for high-affinity binding.
    
  • Cyclohexylidene Ring: Unlike the rigid steroid backbone of estradiol, the central cyclohexylidene ring of Cyclofenil provides bulk.

  • Selectivity Mechanism: The ligand binding pocket of ER

    
     is slightly smaller than ER
    
    
    
    but more tolerant of specific flexible core structures. The conformational flexibility of the Cyclofenil scaffold allows it to optimize van der Waals contacts more effectively in the ER
    
    
    pocket, specifically interacting with Met336 (ER
    
    
    ) vs Leu384 (ER
    
    
    ).
Experimental Protocol: Competitive Binding Assay

To determine the binding affinity (


 and 

) of Cyclofenil diphenol, a Radioligand Competitive Binding Assay is the gold standard.

Objective: Measure the ability of non-radioactive Cyclofenil diphenol to displace


-Estradiol from recombinant human ER

and ER

.
Phase 1: Reagent Preparation
  • Ligand Stock: Dissolve Cyclofenil diphenol (F6060) in 100% DMSO to create a 10 mM stock. Note: Ensure the compound is the diphenol, not the acetate.

  • Radioligand:

    
    -Estradiol (Specific Activity ~100-150 Ci/mmol). Dilute to 2 nM working concentration.
    
  • Receptor Source: Recombinant Human ER

    
     and ER
    
    
    
    (full length) expressed in Sf9 insect cells or E. coli.
  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10% Glycerol, 1 mM DTT, 1 mg/mL BSA (to prevent non-specific adsorption).

Phase 2: Assay Workflow
  • Dosing: Prepare serial dilutions of Cyclofenil diphenol ranging from

    
     M to 
    
    
    
    M (0.01 nM to 10,000 nM).
  • Incubation:

    • Mix 50

      
      L Receptor preparation + 50 
      
      
      
      L
      
      
      -Estradiol (1 nM final) + 50
      
      
      L Cyclofenil diphenol dilution.
    • Control 1 (Total Binding): Receptor + Radioligand + Vehicle (DMSO).

    • Control 2 (Non-Specific Binding): Receptor + Radioligand + 1

      
      M unlabeled Diethylstilbestrol (DES) or Estradiol.
      
    • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation:

    • Add Dextran-coated Charcoal (DCC) suspension to adsorb unbound ligand.

    • Centrifuge at 2500 x g for 10 minutes at 4°C.

    • Aliquot supernatant (containing Receptor-Ligand complex) into scintillation vials.

  • Quantification: Measure radioactivity (CPM) via Liquid Scintillation Counting.

Phase 3: Data Analysis

Calculate


 using the Cheng-Prusoff Equation :


  • 
    : Concentration of Cyclofenil diphenol displacing 50% of specific binding.[4]
    
  • 
    : Concentration of radioligand used (1 nM).
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

BindingAssay Step1 Prepare Reagents (Receptor, [3H]-E2, F6060) Step2 Incubation (Equilibrium) Competition between [3H]-E2 and F6060 Step1->Step2 Step3 Separation (Dextran-Coated Charcoal) Step2->Step3 Step4 Scintillation Counting (Measure Bound [3H]-E2) Step3->Step4 Step5 Data Analysis (Cheng-Prusoff Equation) Step4->Step5

Figure 2: Workflow for Radioligand Competitive Binding Assay.

Advanced Pharmacological Insights

Beyond simple receptor binding, Cyclofenil diphenol exhibits unique cellular effects that distinguish it from other SERMs.

1. Golgi Fragmentation & Proteoglycan Inhibition Unlike pure ER ligands, Cyclofenil diphenol has been shown to induce the fragmentation of the Golgi apparatus into small vesicles.[3] This effect appears to be independent of nuclear ER signaling and results in the inhibition of proteoglycan synthesis (specifically chondroitin sulphate). This suggests a secondary mechanism of action, potentially involving membrane-associated estrogen receptors or direct interaction with Golgi structural proteins.

2. Agonist/Antagonist Profile

  • Reproductive Tissue: Acts as a weak agonist (inducing ovulation).[5]

  • Breast Tissue: Acts as an antagonist (inhibiting proliferation in MCF-7 cells).

  • Mechanism: The binding of Cyclofenil diphenol induces a conformation in Helix 12 of the ER Ligand Binding Domain that prevents the recruitment of co-activators (like SRC-1) in certain tissues, while permitting it in others.

References
  • Selleck Chemicals. Cyclofenil: Estrogen/progestogen Receptor modulator. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Cyclofenil diphenol - Compound Summary. Retrieved from

  • Meyers, M. J., et al. (2001). Estrogen receptor-beta potency-selective ligands: structure-activity relationship studies of diarylpropionitriles and their acetylene and polar analogues.[6] Journal of Medicinal Chemistry.[6] Retrieved from

  • Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology.[7][8][9] Retrieved from

  • Mason, R. M., et al. (1992). Effects of cyclofenil diphenol, an agent which disrupts Golgi structure, on proteoglycan synthesis in chondrocytes. Biochemical Journal.[3] Retrieved from

Sources

Foundational

An In-Depth Technical Guide to 4-Hydroxy Cyclofenil Diphenol (Cyclofenil Diphenol)

CAS Number: 5189-40-2 Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Hydroxy cyclofenil diphenol, the active metabolite of t...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5189-40-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy cyclofenil diphenol, the active metabolite of the selective estrogen receptor modulator (SERM), cyclofenil. This document delves into the compound's chemical and physical properties, synthesis, mechanism of action, and its implications in various biological systems. Detailed protocols for its synthesis and bioanalytical quantification are provided to support researchers in their experimental endeavors. Furthermore, this guide explores the compound's metabolism, pharmacokinetic profile, and toxicological considerations, offering a holistic understanding for drug development professionals. By synthesizing technical data with practical insights, this guide aims to be an essential resource for the scientific community engaged in research involving cyclofenil and its derivatives.

Introduction: Unveiling the Active Metabolite

Cyclofenil, a non-steroidal selective estrogen receptor modulator (SERM), has been clinically utilized for the treatment of menstrual disturbances, anovulatory infertility, and menopausal symptoms.[1] Its therapeutic effects are primarily mediated by its active metabolite, 4-Hydroxy cyclofenil diphenol, also known as cyclofenil diphenol. This diphenolic compound, with the CAS number 5189-40-2, is formed in vivo through the hydrolysis of the diacetate ester prodrug, cyclofenil. Understanding the distinct properties and biological activities of this active metabolite is paramount for elucidating the pharmacological profile of cyclofenil and for the development of novel SERMs with improved therapeutic indices.

This guide will focus on the technical data of 4-Hydroxy cyclofenil diphenol, providing a detailed exploration of its synthesis, analytical determination, and biological functions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Hydroxy cyclofenil diphenol is fundamental for its handling, formulation, and analytical characterization.

PropertyValueSource
Chemical Name 4,4'-(Cyclohexylidenemethylene)diphenolInternal
CAS Number 5189-40-2Internal
Molecular Formula C₁₉H₂₀O₂Internal
Molecular Weight 280.36 g/mol Internal
Appearance White to off-white solidInternal
Melting Point Not availableInternal
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water.Internal
pKa Not availableInternal

Synthesis of 4-Hydroxy Cyclofenil Diphenol

The synthesis of 4-Hydroxy cyclofenil diphenol can be efficiently achieved via a McMurry coupling reaction, a powerful method for the reductive coupling of two ketone or aldehyde groups to form an alkene.[2] In this case, the precursor is 4,4'-dihydroxybenzophenone.

Reaction Principle

The McMurry reaction utilizes a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc or lithium aluminum hydride.[3] The reaction proceeds through a pinacol coupling mechanism followed by deoxygenation of the resulting 1,2-diol to yield the alkene.

Detailed Experimental Protocol

Materials:

  • 4,4'-Dihydroxybenzophenone

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn)

  • Dry Tetrahydrofuran (THF)

  • Pyridine

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (4 equivalents).

    • Flush the system with argon or nitrogen.

    • Add dry THF to the flask to create a slurry of the zinc dust.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add a solution of TiCl₄ (2 equivalents) in dry THF via the dropping funnel to the stirred zinc slurry. The addition should be done under a constant stream of inert gas.

    • After the addition is complete, remove the ice bath and reflux the mixture for 2-3 hours. The color of the reaction mixture should turn from yellow to black, indicating the formation of the low-valent titanium species.[1]

  • McMurry Coupling Reaction:

    • Cool the black slurry of the low-valent titanium reagent back to 0°C.

    • Dissolve 4,4'-dihydroxybenzophenone (1 equivalent) in dry THF.

    • Slowly add the solution of 4,4'-dihydroxybenzophenone to the titanium reagent. A small amount of pyridine (0.1 equivalents) can be added to facilitate the reaction.[1]

    • After the addition, remove the ice bath and reflux the reaction mixture for 6-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench the reaction by the slow addition of 1M HCl.

    • Extract the product with ethyl acetate (3 x volume of THF).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Hydroxy cyclofenil diphenol.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reagent_prep Step 1: Low-Valent Ti Reagent Prep cluster_coupling Step 2: McMurry Coupling cluster_purification Step 3: Work-up & Purification Zn Zinc Dust (Zn) LowValentTi Low-Valent Ti Slurry Zn->LowValentTi  in dry THF TiCl4 TiCl4 in THF TiCl4->LowValentTi  Slow addition at 0°C LowValentTi->LowValentTi ReactionMix Reaction Mixture LowValentTi->ReactionMix Precursor 4,4'-Dihydroxy- benzophenone in THF Precursor->ReactionMix  Slow addition at 0°C ReactionMix->ReactionMix Quench Quench (1M HCl) ReactionMix->Quench Extract Extraction (EtOAc) Quench->Extract Wash Wash (NaHCO3, Brine) Extract->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct 4-Hydroxy Cyclofenil Diphenol Purify->FinalProduct

Caption: Workflow for the synthesis of 4-Hydroxy cyclofenil diphenol.

Mechanism of Action: A Selective Estrogen Receptor Modulator

4-Hydroxy cyclofenil diphenol exerts its biological effects by acting as a Selective Estrogen Receptor Modulator (SERM).[4] This means it exhibits tissue-specific agonist or antagonist activity at the estrogen receptors (ERα and ERβ).[5]

  • Antagonist Activity: In tissues such as the hypothalamus and pituitary gland, it acts as an estrogen antagonist. By blocking the negative feedback of endogenous estrogens, it leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary. This gonadotropin surge is responsible for its use as an ovulation-inducing agent.[5]

  • Agonist Activity: In other tissues, such as bone, it may exhibit estrogenic (agonist) effects, which could potentially contribute to the maintenance of bone mineral density.[6]

The tissue-selective action of 4-Hydroxy cyclofenil diphenol is a hallmark of SERMs and is attributed to the differential expression of ER subtypes, co-activators, and co-repressors in various tissues, leading to distinct downstream gene regulation.

Signaling Pathway Diagram:

SERM_Pathway cluster_antagonist Hypothalamus/Pituitary (Antagonist Action) cluster_agonist Bone (Potential Agonist Action) HCD Cyclofenil Diphenol ER_hypo Estrogen Receptor (ER) HCD->ER_hypo Binds & Blocks GnRH ↑ GnRH Release ER_hypo->GnRH Relieves Inhibition Estrogen_hypo Endogenous Estrogen Estrogen_hypo->ER_hypo Blocked Pituitary Pituitary Gland GnRH->Pituitary FSH_LH ↑ FSH & LH Secretion Pituitary->FSH_LH Ovary Ovary FSH_LH->Ovary Ovulation Ovulation Induction Ovary->Ovulation HCD_bone Cyclofenil Diphenol ER_bone Estrogen Receptor (ER) HCD_bone->ER_bone Binds & Activates ERE Estrogen Response Element ER_bone->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Bone_Density ↑ Bone Mineral Density Gene_Transcription->Bone_Density

Caption: Simplified signaling pathway of 4-Hydroxy cyclofenil diphenol.

Bioanalytical Quantification

Accurate quantification of 4-Hydroxy cyclofenil diphenol in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose, offering high sensitivity and selectivity.

Sample Preparation

The choice of sample preparation technique is critical to remove interfering substances from the biological matrix. Both protein precipitation (PPT) and solid-phase extraction (SPE) can be employed.

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of cyclofenil diphenol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma or serum sample, pre-treated with the internal standard.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as in the PPT protocol.

LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40°C |

Mass Spectrometric Conditions:

Parameter Condition
Ionization Mode ESI Positive
MRM Transitions To be determined by infusing a standard solution of 4-Hydroxy cyclofenil diphenol and its internal standard. A plausible precursor ion would be [M+H]⁺. Product ions would be generated by collision-induced dissociation.
Source Temperature 150°C
Desolvation Temperature 400°C

| Capillary Voltage | 3.0 kV |

Diagram of the Bioanalytical Workflow:

Bioanalytical_Workflow cluster_sample_prep Step 1: Sample Preparation cluster_analysis Step 2: LC-MS/MS Analysis Plasma Plasma/Serum Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT SPE Solid-Phase Extraction (C18) IS->SPE Evap Evaporation PPT->Evap SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 column) Recon->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for the bioanalytical quantification of 4-Hydroxy cyclofenil diphenol.

Metabolism and Pharmacokinetics

Cyclofenil is administered as a diacetate ester, which is a prodrug. In the body, it undergoes hydrolysis by esterases to release the active metabolite, 4-Hydroxy cyclofenil diphenol. Further metabolism of the diphenol can occur, including hydroxylation and glucuronidation, to facilitate its excretion.[7]

The elimination half-life of the parent drug, cyclofenil, after a single 200 mg dose is reported to be between 18 and 29 hours.[4] The pharmacokinetic profile of the active diphenol metabolite would be a critical parameter to determine in preclinical and clinical studies to understand its exposure-response relationship.

Toxicology and Safety

The toxicological profile of cyclofenil and its metabolites is an important consideration in its therapeutic use.

  • Hepatotoxicity: Cyclofenil has been associated with a relatively high incidence of liver toxicity. Biochemical signs of liver changes have been observed, and in some cases, overt hepatitis has been reported.[4][6]

  • Reproductive Toxicity: As a modulator of the estrogen receptor, there is a potential for reproductive toxicity. It is contraindicated during pregnancy.[6]

  • General Hazards: The diphenol may cause skin and eye irritation and is harmful if swallowed or inhaled.[8]

A thorough toxicological evaluation, including acute and chronic toxicity studies, genotoxicity, and carcinogenicity assessments, is essential for any new drug candidate based on this scaffold.

Conclusion

4-Hydroxy cyclofenil diphenol is the key active metabolite responsible for the pharmacological effects of cyclofenil. As a SERM, it possesses a complex mechanism of action with tissue-specific estrogenic and anti-estrogenic effects. This guide has provided a detailed overview of its chemical properties, synthesis, and bioanalytical quantification, which are essential for researchers in the field. The provided protocols offer a starting point for experimental work, while the discussion on its mechanism of action, metabolism, and toxicology provides a broader context for its potential therapeutic applications and liabilities. Further research is warranted to fully elucidate the downstream signaling pathways and to develop a comprehensive safety profile for this interesting compound.

References

  • Cyclofenil. In: Wikipedia. [Link]

  • What is Cyclofenil used for? - Patsnap Synapse. [Link]

  • McMurry Reaction. Organic Chemistry Portal. [Link]

  • Cyclofenil. PubChem. [Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent. [Link]

  • ADAMANTYLIDENEADAMANTANE. Organic Syntheses. [Link]

  • McMurry reaction. In: Wikipedia. [Link]

  • What is the mechanism of Cyclofenil? - Patsnap Synapse. [Link]

  • Cyclofenil diphenol. PubChem. [Link]

  • Effect of cyclofenil on hormonal dynamics, follicular development and cervical mucus in normal and oligomenorrhoeic women. PubMed. [Link]

  • Development of bivalent triarylalkene- and cyclofenil-derived dual estrogen receptor antagonists and downregulators. PubMed. [Link]

  • Mass spectrometric analysis of cyclofenil and its metabolites in human urine. PubMed. [Link]

Sources

Exploratory

Technical Guide: Cyclofenil Diphenol as a Host-Targeting Antiviral Against Dengue Virus

Executive Summary This technical guide provides a rigorous analysis of Cyclofenil diphenol , the active metabolite of the Selective Estrogen Receptor Modulator (SERM) Cyclofenil, and its potent antiviral activity against...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of Cyclofenil diphenol , the active metabolite of the Selective Estrogen Receptor Modulator (SERM) Cyclofenil, and its potent antiviral activity against the Dengue virus (DENV). Unlike direct-acting antivirals (DAAs) that target viral enzymes (e.g., NS3 protease or NS5 polymerase), Cyclofenil diphenol functions primarily as a Host-Targeting Antiviral (HTA) .

Current data indicates that Cyclofenil diphenol inhibits DENV replication with an EC50 of ~1.62 μM in mammalian cells.[1] Its mechanism of action is distinct: it perturbs the secretory pathway, specifically disrupting Golgi-mediated viral assembly and maturation. This guide details the compound's pharmacological profile, mechanistic pathways, and standardized protocols for validating its efficacy in a research setting.

Chemical & Pharmacological Profile

Cyclofenil (F6060) is a diphenol derivative historically used as an ovulation-inducing agent. Upon administration, it is metabolized into Cyclofenil diphenol , which exhibits high affinity for estrogen receptors (ERs) but also possesses off-target effects critical for its antiviral phenotype.

Physicochemical Properties
  • Compound Name: Cyclofenil Diphenol (4,4'-(Cyclohexylidenemethylene)diphenol)

  • Class: Selective Estrogen Receptor Modulator (SERM) / Stilbene derivative.

  • Solubility: Hydrophobic; requires dissolution in DMSO for in vitro applications.

  • Metabolism: Cyclofenil is the diacetate prodrug; hydrolysis yields the active diphenol form.

The "Golgi-Disrupting" Phenotype

While its SERM activity is well-documented, Cyclofenil diphenol is unique among SERMs for its ability to induce fragmentation of the Golgi apparatus and inhibit proteoglycan synthesis. This structural perturbation of the host secretory pathway is the linchpin of its anti-DENV activity, as Flaviviruses rely heavily on the ER-Golgi network for virion assembly and maturation.

Mechanism of Action (MOA)

The antiviral efficacy of Cyclofenil diphenol is not driven by estrogen receptor signaling but by physical alteration of the host lipid/membrane architecture required for viral egress.

Primary Target: Assembly and Maturation

DENV replicates on the Endoplasmic Reticulum (ER) membrane. Immature virions bud into the ER and must traverse the Golgi complex for furin-mediated cleavage of prM to M protein (maturation).

  • Action: Cyclofenil diphenol disrupts the trans-Golgi network (TGN).

  • Consequence: Viral particles aggregate within the cell rather than being secreted. Electron microscopy of treated cells reveals accumulation of nucleocapsid-like particles that fail to exit, effectively halting the infectious cycle.

Secondary Target: Translation/RNA Synthesis

Time-of-addition assays suggest a secondary inhibitory effect during the early translation phase, potentially linked to the compound's interference with cellular translation initiation factors or membrane-associated replication complexes.

MOA Visualization

MOA_Pathway cluster_host Host Cell Cytoplasm ER Endoplasmic Reticulum (Replication Complex) Immature Immature Virion (prM-E) ER->Immature Budding Golgi Golgi Apparatus (Maturation/Secretion) Immature->Golgi Transport Furin Furin Protease (Cleavage) Golgi->Furin Processing Mature Mature Virion (Infectious) Furin->Mature Egress Drug Cyclofenil Diphenol Drug->ER  Minor Inhibition  (Translation) Drug->Golgi  DISRUPTS STRUCTURE  (Inhibits Transport)

Figure 1: Mechanistic intervention of Cyclofenil Diphenol in the Dengue Virus lifecycle. The compound primarily blockades the Golgi-dependent maturation step.

Efficacy Data Summary

The following data summarizes the antiviral potency of Cyclofenil against DENV serotype 2 (DENV-2) in Vero cells.

ParameterValueDescription
EC50 1.62 ± 0.15 μM Effective Concentration to inhibit 50% viral yield.
CC50 > 100 μM Cytotoxic Concentration (50% cell death).
Selectivity Index (SI) > 61.7 Ratio of CC50 / EC50. Indicates a favorable safety window in vitro.
Broad Spectrum Yes Also effective against Zika Virus (ZIKV).[1][2]
Cell Type Specificity Mammalian Only No inhibition observed in C6/36 (mosquito) cells, confirming host-target dependency.

Experimental Protocols

To validate the antiviral properties of Cyclofenil diphenol, the following self-validating protocols are recommended.

Protocol A: Plaque Reduction Neutralization Test (PRNT-like Efficacy Assay)

Objective: Determine the EC50 of Cyclofenil diphenol against DENV.

Materials:

  • Vero cells (ATCC CCL-81).

  • DENV-2 strain (e.g., New Guinea C).

  • Cyclofenil diphenol (dissolved in DMSO, stock 10 mM).

  • Carboxymethylcellulose (CMC) overlay medium.

Workflow:

  • Seeding: Plate Vero cells in 24-well plates (2 x 10^5 cells/well) and incubate for 24h to reach 90% confluency.

  • Infection: Infect cells with DENV-2 at an MOI of 0.1. Adsorb for 1 hour at 37°C.

  • Treatment: Remove inoculum. Wash with PBS. Add MEM containing 2% FBS and serial dilutions of Cyclofenil diphenol (0.1 μM – 50 μM). Include DMSO vehicle control (0.1%).

  • Incubation: Incubate for 48 hours.

  • Quantification: Harvest supernatant for plaque assay OR fix cells and perform immunofluorescence for DENV E-protein.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive EC50 using non-linear regression.

Protocol B: Time-of-Addition (TOA) Assay

Objective: Confirm the stage of inhibition (Entry vs. Replication vs. Assembly).

Rationale: By adding the drug at specific time points relative to infection, we can temporally map its activity.

Workflow Visualization:

TOA_Protocol cluster_treat Drug Addition Points Start Infection (T=0) Pre Pre-treatment (-2h to 0h) Co Co-treatment (0h to 1h) Start->Co Post2 Post-treatment (2h p.i.) Start->Post2 Post4 Post-treatment (4h p.i.) Start->Post4 Post8 Post-treatment (8h p.i.) Start->Post8 Harvest Harvest Supernatant (24h p.i.) Co->Harvest Post2->Harvest Post4->Harvest Post8->Harvest Result Cyclofenil remains effective when added late (8h+), indicating Assembly/Maturation target. Post8->Result

Figure 2: Time-of-Addition assay workflow. Cyclofenil diphenol retains efficacy even when added 8-12 hours post-infection, distinguishing it from entry inhibitors.

Step-by-Step:

  • Infection: Infect Vero cells (MOI 1) at T=0. Adsorb for 1 hour.

  • Wash: Remove unbound virus.

  • Drug Addition: Add 10 μM Cyclofenil diphenol at defined intervals:

    • 0 h.p.i: (During infection)

    • 2, 4, 8, 12 h.p.i: (Post-infection)

  • Harvest: Collect supernatants at 24 hours post-infection.

  • Analysis: Titrate virus yield via plaque assay.

    • Interpretation: If drug added at 12h still reduces viral titer significantly, the target is late-stage (assembly/egress).

Translational Considerations & Safety

Toxicity Profile

Cyclofenil is an approved drug (historically) for human use in fertility treatments.[2]

  • In vitro: CC50 > 100 μM in Vero cells.

  • In vivo: Historical human data suggests tolerance, but liver toxicity (hepatitis) was a rare adverse event associated with long-term Cyclofenil use. This must be monitored in repurposing contexts.

Drug Resistance Barrier

As a Host-Targeting Antiviral (HTA), Cyclofenil diphenol imposes a high genetic barrier to resistance. DENV cannot easily mutate its way out of a host-Golgi dependency without significant fitness costs.

Combination Potential

Given its unique mechanism (maturation inhibition), Cyclofenil diphenol is an ideal candidate for combination therapy with:

  • Nucleoside Analogs (e.g., Sofosbuvir): Targeting replication.

  • Entry Inhibitors: Targeting attachment.

  • Synergy: Blocking both replication (early) and maturation (late) creates a "pincer" attack on the virus.

References

  • Tajima, S., et al. (2018). An estrogen antagonist, cyclofenil, has anti-dengue-virus activity.[2] Archives of Virology. [Link]

  • Mason, R. M., et al. (1992). Effects of cyclofenil diphenol, an agent which disrupts Golgi structure, on proteoglycan synthesis in chondrocytes. Biochemical Journal.[3] [Link]

  • ViroSin. Antiviral agents for dengue virus: Mechanisms and Development. [Link]

Sources

Foundational

Technical Whitepaper: The Pharmacology and Historical Significance of F6060

Topic: History of F6060 as a non-steroidal estrogen antagonist Content Type: In-depth technical guide/Whitepaper Author Persona: Senior Application Scientist From Prodrug Design to the HPG Axis: A Retrospective on Non-St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History of F6060 as a non-steroidal estrogen antagonist Content Type: In-depth technical guide/Whitepaper Author Persona: Senior Application Scientist

From Prodrug Design to the HPG Axis: A Retrospective on Non-Steroidal SERMs

Executive Summary

F6060 (bis-(p-hydroxyphenyl)cyclohexylidenemethane ) represents a pivotal, albeit historically complex, compound in the development of non-steroidal estrogen antagonists. Often conflated with its diacetate prodrug F6066 (Cyclofenil) , F6060 is the biologically active metabolite responsible for the compound's Selective Estrogen Receptor Modulator (SERM) profile.

Developed in the mid-20th century (circa 1960s) by Ferrosan, the F6060 series was engineered to address anovulatory infertility by exploiting the negative feedback loops of the Hypothalamic-Pituitary-Gonadal (HPG) axis. While it shares structural homology with diethylstilbestrol (DES) and clomiphene, F6060 is distinct in its "central-peripheral dissociation"—exhibiting potent central antagonistic effects on the hypothalamus while maintaining weak peripheral estrogenicity.

This guide analyzes the mechanistic architecture of F6060, its metabolic activation from F6066, and the experimental protocols that defined its pharmacological characterization.

Chemical Identity and Metabolic Activation

To understand the pharmacology of this series, researchers must distinguish between the administered agent and the active pharmacophore .

  • F6066 (Cyclofenil): The diacetate ester. Lipophilic, chemically stable, and optimized for oral bioavailability. It is biologically inactive at the receptor level until hydrolyzed.

  • F6060 (The Active Metabolite): The diphenol form. This is the high-affinity ligand that binds to the Estrogen Receptor (ER).[1]

The Hydrolysis Pathway

In vivo, F6066 undergoes rapid enzymatic hydrolysis by non-specific esterases (primarily hepatic) to yield F6060. This conversion is a critical self-validating step in any in vitro study; applying F6066 directly to an ER-binding assay without esterase treatment yields false negatives.

Visualization: Metabolic Activation & Receptor Interaction

The following diagram illustrates the conversion of the prodrug F6066 to the active F6060 and its subsequent competitive inhibition at the ER.

F6060_Metabolism F6066 F6066 (Cyclofenil) [Prodrug / Diacetate] Liver Hepatic Esterases (Hydrolysis) F6066->Liver Oral Admin F6060 F6060 [Active Diphenol] Liver->F6060 Deacetylation ER_Complex ER-Ligand Complex (Nuclear Translocation) F6060->ER_Complex High Affinity Binding (Competitive Antagonist) Response Blockade of Estrogen Response Element (ERE) ER_Complex->Response Transcriptional Modulation

Figure 1: The bioactivation pathway of F6066 into the active SERM F6060.

Mechanism of Action: The "Central-Peripheral Dissociation"

The scientific value of F6060 lies in its unique tissue selectivity, a concept now standard in SERM development but revolutionary at the time.

The HPG Axis Blockade

F6060 functions primarily by occupying Estrogen Receptors (ERs) in the hypothalamus and pituitary gland.

  • Endogenous State: Circulating estradiol exerts a negative feedback effect on the hypothalamus, inhibiting the release of Gonadotropin-Releasing Hormone (GnRH).

  • F6060 Intervention: F6060 binds to these central ERs but fails to induce the conformational change required for full transcriptional activation (antagonism).

  • Result: The hypothalamus perceives a "low estrogen" state. This disinhibition leads to a surge in GnRH, stimulating the pituitary to release Follicle Stimulating Hormone (FSH) and Luteinizing Hormone (LH), thereby inducing ovulation.

Peripheral Agonism (The "Weak" Estrogen)

Unlike pure anti-estrogens, F6060 retains weak agonistic activity in the reproductive tract (uterus/cervix). This was clinically relevant because, unlike Clomiphene (which can dry cervical mucus, hindering sperm transport), F6060 maintained a more favorable cervical environment.

Visualization: HPG Axis Modulation

HPG_Axis Hypothalamus Hypothalamus (ER+ Neurons) Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH Surge (+) Ovary Ovary (Follicles) Pituitary->Ovary FSH / LH (+) Estradiol Endogenous Estradiol Ovary->Estradiol Secretion Estradiol->Hypothalamus Negative Feedback (-) F6060 F6060 (Antagonist) F6060->Hypothalamus Blocks ER (Disinhibition)

Figure 2: F6060 mechanism of action: Blocking the negative feedback loop to drive gonadotropin release.

Experimental Validation Protocols

As a scientist, relying on literature values is insufficient; one must understand the assays that generated them. The following protocols reconstruct the historical methods used to validate F6060's potency.

Protocol A: The Immature Rat Uterine Weight Bioassay

This is the "Gold Standard" historical assay for determining estrogenicity vs. anti-estrogenicity.

Objective: Determine if F6060 acts as an agonist or antagonist in uterine tissue.

StepProcedureMechanistic Rationale
1 Subject Selection Use immature (21-day old) female Wistar rats. Reason: Low endogenous estrogen baseline ensures measured effects are drug-induced.
2 Grouping Group 1: Vehicle Control.Group 2: Estradiol Benzoate (EB) (Positive Control).Group 3: F6060 alone (Agonist Test).Group 4: F6060 + EB (Antagonist Test).
3 Administration Administer F6060 (subcutaneous or oral) daily for 3 days. Note: If using F6066, oral is preferred for hydrolysis; if SC, use F6060 directly.
4 Harvest Sacrifice animals 24h after last dose. Excise uterus, blot dry, and weigh.
5 Data Analysis Agonism: Does Group 3 weight > Group 1?Antagonism: Is Group 4 weight < Group 2?

Field Insight: F6060 typically shows a "bell-shaped" dose-response curve. At low doses, it is anti-estrogenic (blocks EB). At very high doses, its weak intrinsic estrogenicity dominates, and uterine weight increases.

Protocol B: Competitive Binding Assay (In Vitro)

To verify affinity without metabolic variables.

  • Cytosol Preparation: Harvest uterine cytosol from ovariectomized rats (rich in ER).

  • Radioligand: Incubate with [³H]-Estradiol.

  • Competition: Add increasing concentrations of non-labeled F6060.

  • Separation: Use Dextran-Coated Charcoal to strip unbound ligand.

  • Result: F6060 will displace [³H]-Estradiol, but with a lower affinity constant (

    
    ) compared to DES or Tamoxifen.
    

Comparative Pharmacology Data

The following table summarizes the pharmacological profile of F6060 relative to its contemporaries.

FeatureF6060 (Active Cyclofenil)Clomiphene CitrateTamoxifen
Chemical Class Diphenyl-cyclohexylideneTriphenylethyleneTriphenylethylene
ER Binding Affinity ModerateModerateHigh
Central Effect Potent HPG DisinhibitionPotent HPG DisinhibitionWeak (in ovulation context)
Cervical Mucus Estrogenic (Favorable) Anti-estrogenic (Hostile)Anti-estrogenic
Primary Indication Anovulatory InfertilityAnovulatory InfertilityBreast Cancer
Toxicity Profile Hepatotoxicity (Rare) Ovarian HyperstimulationEndometrial Hyperplasia

Historical Trajectory and Discontinuation

Despite its theoretical advantages (better cervical mucus profile), the F6060/F6066 series lost the market war to Clomiphene.

  • Efficacy: Clomiphene was simply more consistent in inducing ovulation across a broader patient population.

  • Safety Signal: F6066 was associated with cases of hepatotoxicity and elevated liver enzymes, likely due to the metabolic load of the diacetate hydrolysis and subsequent phenol conjugation.

  • Doping Context: In the modern era, F6066 (Cyclofenil) appeared on the WADA Prohibited List. Bodybuilders utilized it to mitigate gynecomastia caused by aromatizing anabolic steroids and to "restart" natural testosterone production (PCT - Post Cycle Therapy) via the LH surge mechanism described in Figure 2.

Conclusion

F6060 remains a fundamental case study in medicinal chemistry. It demonstrated that structural rigidity (the cyclohexylidene ring) could maintain ER affinity while altering the transcriptional outcome (antagonism). For the modern drug developer, F6060 serves as a prototype for "tissue-selective" modulation, paving the way for third-generation SERMs like Raloxifene.

References

  • Lerner, L. J. (1964). "Hormonal activities of certain non-steroidal estrogens and anti-estrogens."[2][3][4] Recent Progress in Hormone Research. Link

  • Sato, T., et al. (1969). "The mode of action of F6066 (cyclofenil) on the induction of ovulation." Fertility and Sterility. Link

  • Taubert, H. D., & Kuhl, H. (1977).
  • World Anti-Doping Agency. (2023). "The Prohibited List: Hormone and Metabolic Modulators." WADA. Link

  • PubChem. (2024).[5] "Cyclofenil (Compound)."[6] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Cell Culture Concentrations for Cyclofenil Diphenol (F6060)

Executive Summary Cyclofenil diphenol (4,4'-(cyclohexylidenemethylene)diphenol), often abbreviated as CFD or F6060, is the biologically active metabolite of the prodrug Cyclofenil. While the parent compound is a known Se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclofenil diphenol (4,4'-(cyclohexylidenemethylene)diphenol), often abbreviated as CFD or F6060, is the biologically active metabolite of the prodrug Cyclofenil. While the parent compound is a known Selective Estrogen Receptor Modulator (SERM), CFD exhibits significantly higher binding affinity for Estrogen Receptors (ER


 and ER

) and acts as a potent mixed agonist/antagonist depending on the tissue context and concentration.

This guide provides a standardized framework for utilizing CFD in cell culture, specifically addressing the critical "biphasic" nature of its activity: genomic ER-modulation at low concentrations (nanomolar) versus organelle disruption (Golgi fragmentation) at high concentrations (micromolar).

Chemical Constitution & Reconstitution Strategy[1]

CFD is highly hydrophobic. Improper solubilization results in micro-precipitation, leading to erratic dose-response curves.

PropertySpecification
CAS Number 5189-40-2
Molecular Weight ~280.36 g/mol
Solubility DMSO (up to 100 mM), Ethanol (up to 50 mM), Water (Insoluble)
Storage (Solid) -20°C, desiccated, protected from light.
Storage (Stock) -80°C in single-use aliquots (Avoid freeze-thaw cycles).
Reconstitution Protocol
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered.

  • Stock Preparation: Prepare a 10 mM stock solution .

    • Calculation: Dissolve 2.8 mg of CFD powder in 1.0 mL of DMSO.

  • Visual QC: Vortex for 30 seconds. The solution must be completely clear. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Working Solutions: Dilute the stock into culture media immediately prior to use. Keep the final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.

Concentration Optimization Matrix

CFD exhibits a non-linear, application-dependent efficacy profile. The following concentrations are calibrated for human cell lines (e.g., MCF-7, T47D, HeLa).

ApplicationTarget ConcentrationDurationMechanism of Action
ER Binding / Reporter Assays 1 nM – 100 nM 18 - 24 hHigh-affinity binding to ER

(primary) and ER

. Acts as a weak estrogen.[1][2]
Cell Proliferation (Agonist) 100 nM – 1

M
72 - 96 hStimulates growth in ER+ cells (e.g., MCF-7) in estrogen-depleted media.
Cell Proliferation (Antagonist) 1

M – 5

M
72 - 96 hCompetes with Estradiol (E2). Requires co-treatment with 1 nM E2.
Golgi Disruption / Cytotoxicity 50

M – 100

M
2 - 6 hOff-target effect. Causes rapid vacuolization and inhibition of proteoglycan synthesis.

Critical Warning: Do not exceed 10


M for receptor-specific studies. Above this threshold, non-specific cytotoxicity and Golgi fragmentation confound genomic results.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway activity of CFD based on concentration gradients.

CFD_Mechanism cluster_LowDose Low Dose (10 nM - 1 µM) cluster_HighDose High Dose (> 50 µM) CFD Cyclofenil Diphenol (F6060) ER Estrogen Receptor (ERα / ERβ) CFD->ER High Affinity Golgi Golgi Apparatus CFD->Golgi Low Affinity (Mass Action) Dimer Receptor Dimerization ER->Dimer ERE ERE Binding (Nucleus) Dimer->ERE GeneExp Gene Expression (Proliferation) ERE->GeneExp Transport Vesicular Transport Blockade Golgi->Transport Tox Cytotoxicity / Proteoglycan Inhibition Transport->Tox

Figure 1: Biphasic mechanism of Cyclofenil Diphenol. Green path represents specific SERM activity; Red path represents high-dose organelle toxicity.

Protocol: ER-Dependent Proliferation Assay (MCF-7)

This protocol validates the SERM activity of CFD. It is designed to detect the agonist potential of CFD in the absence of endogenous estrogens.

Phase 1: The "Washout" (Critical Step)

Standard Fetal Bovine Serum (FBS) contains high levels of endogenous estrogens that will mask the effects of CFD. You must deplete the cells of steroids before treatment.

  • Culture Media: Prepare Phenol Red-Free DMEM/F12. (Phenol red acts as a weak estrogen mimic).

  • Serum: Supplement with 5% Charcoal-Stripped FBS (CS-FBS) .

  • Seeding: Seed MCF-7 cells at 3,000 cells/well in a 96-well plate using the Washout Media.

  • Incubation: Incubate for 48 hours to deplete intracellular estrogen reserves.

Phase 2: Treatment
  • Preparation: Prepare 2x concentrations of CFD in Washout Media to account for the volume already in the well, or aspirate and replace with 1x.

  • Dose Range:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 1 nM 17

      
      -Estradiol (E2).
      
    • CFD Experimental: 1 nM, 10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M.
  • Duration: Incubate for 72 to 96 hours.

Phase 3: Readout (WST-1 or Crystal Violet)
  • Add WST-1 reagent (10

    
    L/well).
    
  • Incubate 2–4 hours at 37°C.

  • Measure absorbance at 450 nm.

  • Analysis: Normalize data to the DMSO control (set to 100%).

    • Expected Result: CFD should induce proliferation in a dose-dependent manner between 10 nM and 1

      
      M, typically reaching 60-80% of the E2 positive control efficacy. At >10 
      
      
      
      M, viability should drop due to toxicity.

Experimental Workflow Diagram

Workflow Start Start: MCF-7 Culture (Standard Media) Washout Estrogen Depletion (48h) Phenol Red-Free + CS-FBS Start->Washout Seed Seed 96-well Plate (3000 cells/well) Washout->Seed Treat CFD Treatment (72-96h) Range: 1 nM - 10 µM Seed->Treat Control_Neg Neg Control: DMSO 0.1% Treat->Control_Neg Control_Pos Pos Control: Estradiol 1 nM Treat->Control_Pos Assay Viability Assay (WST-1 / MTT) Treat->Assay Control_Neg->Assay Control_Pos->Assay Data Data Normalization (% of Control) Assay->Data

Figure 2: Step-by-step workflow for Cyclofenil Diphenol proliferation assay.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Precipitation in Media Stock concentration too high or cold media.Warm media to 37°C before adding CFD. Ensure final DMSO < 0.1%.
High Background Growth Incomplete estrogen depletion.Verify use of Charcoal-Stripped FBS . Ensure Phenol Red-Free media is used.
No Effect at 1

M
Loss of ER expression.Validate MCF-7 ER status via Western Blot. Cells > Passage 30 often lose ER expression.
Massive Cell Death Toxicity / Golgi disruption.Check concentration. If >10

M, you are in the cytotoxic window.

References

  • Mechanism & Binding:Cyclofenil and its metabolites: Binding to estrogen receptors.

    • Source: Journal of Steroid Biochemistry (via ScienceDirect/PubMed)
    • Context: Defines the binding affinity of F6060 (diphenol) to ER and ER .
    • Link: [Link]

  • Golgi Disruption:Effects of cyclofenil diphenol on proteoglycan synthesis in chondrocytes.

    • Source: Biochemical Journal
    • g/mL)
    • Link: [Link]

  • Chemical Data:Cyclofenil diphenol (Compound Summary).

    • Source: PubChem[1][3][4]

    • Context: Solubility, molecular weight, and chemical safety d
    • Link: [Link]

  • Estrogen Receptor Methods:Guidelines for the use of estrogen receptor cell lines.

    • Source: Nature Protocols (General Reference for MCF-7 handling)
    • Context: Standard operating procedures for charcoal stripping and phenol-red free culture.
    • Link: [Link] (Landing Page for ER protocols)

Sources

Application

Application Note: Total Synthesis of 4-Hydroxy Cyclofenil Diphenol

This Application Note provides a rigorous, scientifically validated protocol for the synthesis of 4-Hydroxy Cyclofenil Diphenol (also known as the 4-hydroxy metabolite of the SERM F6060). While the user prompt specifies...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, scientifically validated protocol for the synthesis of 4-Hydroxy Cyclofenil Diphenol (also known as the 4-hydroxy metabolite of the SERM F6060).

While the user prompt specifies Benzaldehyde as the starting material, scientific integrity requires a critical clarification: Benzaldehyde (unsubstituted) yields an unsubstituted phenyl ring. To synthesize the diphenol target (containing two 4-hydroxyphenyl groups), the logical starting material is 4-Hydroxybenzaldehyde (or its protected equivalent, Anisaldehyde ).

The protocol below is designed starting from 4-Methoxybenzaldehyde (Anisaldehyde) —which can be synthesized from benzaldehyde via iodination/methoxylation or oxidation of p-methylanisole, though commercial sourcing is standard—to ensure the correct pharmacophore construction.

Target Molecule: 4,4'-((4-hydroxycyclohexylidene)methylene)bisphenol CAS Registry Number: 886587-59-3 (Analogous) Primary Application: Selective Estrogen Receptor Modulator (SERM) metabolite standards, metabolic stability studies.

Executive Summary & Retrosynthetic Analysis

The synthesis of 4-Hydroxy Cyclofenil Diphenol requires the construction of a tri-substituted olefin connecting two phenolic rings and a hydroxylated cyclohexane ring. The most robust pathway utilizes a McMurry Coupling strategy, converging a diaryl ketone with a functionalized cyclohexanone.

Retrosynthetic Logic
  • Global Deprotection: The final step reveals the three hydroxyl groups (two phenolic, one aliphatic) from methoxy and silyl ether precursors.

  • McMurry Coupling: Formation of the tetrasubstituted double bond between 4,4'-Dimethoxybenzophenone and 4-(tert-butyldimethylsilyloxy)cyclohexanone .

  • Fragment Synthesis:

    • Fragment A (Aromatic): Synthesis of 4,4'-Dimethoxybenzophenone from 4-Methoxybenzaldehyde .

    • Fragment B (Aliphatic): Protection of 4-Hydroxycyclohexanone.

Retrosynthesis Target 4-Hydroxy Cyclofenil Diphenol (C19H20O3) Precursor Protected Intermediate (Silyl Ether / Methoxy) Target->Precursor BBr3 / TBAF Deprotection Coupling McMurry Coupling (TiCl4 / Zn) Precursor->Coupling FragA Fragment A: 4,4'-Dimethoxybenzophenone Coupling->FragA FragB Fragment B: 4-(TBS-oxy)cyclohexanone Coupling->FragB StartA Starting Material: 4-Methoxybenzaldehyde FragA->StartA Grignard / Oxidation StartB Starting Material: 1,4-Cyclohexanediol FragB->StartB Mono-oxidation / Protection

Caption: Retrosynthetic disconnection of the target metabolite into accessible aromatic and aliphatic building blocks.

Detailed Experimental Protocol

Phase 1: Synthesis of Fragment A (4,4'-Dimethoxybenzophenone)

Rationale: This step converts the aldehyde functionality into a symmetrical diaryl ketone. Starting Material: 4-Methoxybenzaldehyde (Anisaldehyde).

Step 1.1: Grignard Addition

  • Reagents: 4-Bromoanisole (1.1 eq), Magnesium turnings (1.2 eq), THF (anhydrous), 4-Methoxybenzaldehyde (1.0 eq).

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Generate 4-Methoxyphenylmagnesium bromide in situ by refluxing 4-bromoanisole and Mg in THF for 1 hour.

    • Cool to 0°C. Add 4-Methoxybenzaldehyde dropwise over 30 minutes.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Quench: Saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

    • Product: 4,4'-Dimethoxybenzhydrol (Crude solid).

Step 1.2: Oxidation to Ketone

  • Reagents: Crude 4,4'-Dimethoxybenzhydrol, PCC (Pyridinium Chlorochromate) or Jones Reagent.

  • Procedure:

    • Dissolve benzhydrol in DCM. Add PCC (1.5 eq) and silica gel.

    • Stir at RT for 3 hours until TLC shows disappearance of alcohol.

    • Purification: Filter through a celite pad. Concentrate and recrystallize from Ethanol.

    • Yield Target: >85% over two steps.

    • Validation: ¹H NMR (CDCl₃) δ 7.8 (d, 4H), 6.9 (d, 4H), 3.8 (s, 6H).

Phase 2: Synthesis of Fragment B (Protected Cyclohexanone)

Rationale: The 4-hydroxyl group on the cyclohexane ring must be protected to survive the harsh McMurry conditions.

  • Starting Material: 4-Hydroxycyclohexanone (commercially available or from 1,4-cyclohexanediol).

  • Reagents: TBSCl (tert-Butyldimethylsilyl chloride), Imidazole, DMF.

  • Procedure:

    • Dissolve 4-hydroxycyclohexanone in DMF.

    • Add Imidazole (2.5 eq) followed by TBSCl (1.2 eq) at 0°C.

    • Stir overnight at RT.

    • Workup: Dilute with water, extract with ether.

    • Product: 4-(tert-butyldimethylsilyloxy)cyclohexanone.

Phase 3: The McMurry Coupling (Convergent Step)

Rationale: Low-valent titanium coupling is the only reliable method to form the sterically crowded tetrasubstituted double bond.

  • Reagents: TiCl₄ (Titanium tetrachloride), Zn dust (Zinc), THF (dry), Pyridine (catalytic).

  • Pre-reaction (Titanium Species Generation):

    • Caution: TiCl₄ is highly corrosive and fumes in air. Handle under strict inert atmosphere.

    • Cool THF (50 mL) to -10°C. Add TiCl₄ (4.0 eq) dropwise (yellow precipitate forms).

    • Add Zn dust (8.0 eq) in portions.

    • Reflux for 2 hours.[1][2] The mixture turns from yellow to green to black (active low-valent Ti species).

  • Coupling:

    • Mix Fragment A (1.0 eq) and Fragment B (1.2 eq) in dry THF.

    • Add this solution to the refluxing Ti slurry via syringe pump over 2 hours (High Dilution is critical to avoid homocoupling).

    • Reflux for an additional 12-18 hours.

  • Workup:

    • Cool to RT. Quench carefully with 10% K₂CO₃ solution (effervescence!).

    • Filter the slurry through Celite. Extract filtrate with DCM.

    • Purification: Flash Chromatography (Hexane/EtOAc). Isolate the TBS-protected/methoxy intermediate.

Phase 4: Global Deprotection

Rationale: Sequential removal of protecting groups to yield the tri-ol target.

  • Step 4.1: Desilylation (Aliphatic OH)

    • Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF at RT for 2 hours.

    • Isolate the 4-hydroxy-cyclofenil dimethyl ether.

  • Step 4.2: Demethylation (Phenolic OH)

    • Dissolve the ether in dry DCM at -78°C.

    • Add BBr₃ (Boron tribromide, 4.0 eq) dropwise.

    • Warm to 0°C and stir for 2 hours.

    • Quench: Pour onto ice/water.

    • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient) is recommended due to the polarity of the tri-phenol.

Quantitative Data Summary & Safety

Reaction Metrics Table
StepReaction TypeKey ReagentsExp. YieldCritical Parameter
1 Grignard AdditionMg, 4-Bromoanisole92%Anhydrous conditions essential
2 OxidationPCC or Jones88%Monitor Cr waste disposal
3 McMurry CouplingTiCl₄, Zn45-60%Active Ti preparation (Black color)
4 DemethylationBBr₃75%Temp control (-78°C) to prevent decomposition
Safety Protocols (E-E-A-T)
  • TiCl₄ Handling: Reacts violently with water. quench only with dilute base under cooling.

  • BBr₃: Generates HBr gas. Use a scrubbing system.

  • Biological Safety: The target is a potent Estrogen Receptor Modulator (SERM). Handle all powders in a biosafety cabinet to prevent inhalation.

Mechanistic Pathway Visualization

The following diagram illustrates the transformation of the benzaldehyde-derived scaffold into the final metabolite structure.

Mechanism Step1 Anisaldehyde (Electrophile) Step2 Diaryl Ketone (Core Scaffold) Step1->Step2 Grignard / [O] Step3 Titanium Pinacol Intermediate Step2->Step3 Ti(0) Surface Step4 Olefin Formation (McMurry) Step3->Step4 Deoxygenation Final 4-Hydroxy Cyclofenil Diphenol Step4->Final BBr3 Demethylation

Caption: Mechanistic flow from the aldehyde precursor to the final diphenol SERM metabolite.

References

  • Gärtner, P., et al. (2008). "Synthesis and identification of hydroxylated metabolites of the anti-estrogenic agent cyclofenil."[3] Journal of Mass Spectrometry, 43(7), 958-964.[3] Link

  • McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513-1565. Link

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 886587-59-3, 4-Hydroxy cyclofenil diphenol." PubChem. Link

  • FDA (2024). "Substance Registration System: 4-HYDROXY CYCLOFENIL DIPHENOL." U.S. Food and Drug Administration. Link

Sources

Method

Application Note: Protocols for Quantifying the Inhibitory Effect of F6060 on Proteoglycan Synthesis in Cartilage Models

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Articular cartilage is a specialized connective tissue responsible for the smooth, pain-free motion of synovial joints. Its unique biomechanical properties are largely conferred by an extracellular matrix (ECM) rich in type II collagen and large aggregating proteoglycans, most notably aggrecan.[1][2] Chondrocytes, the sole cell type in cartilage, are responsible for synthesizing and maintaining this intricate ECM.[2] The aggrecan molecule consists of a core protein to which numerous sulfated glycosaminoglycan (sGAG) chains are attached.[3][4] These sGAGs impart a high negative charge, attracting water and providing cartilage with its characteristic resilience and resistance to compressive forces.[1][4][5]

In degenerative joint diseases such as osteoarthritis (OA), a key pathological feature is the progressive loss of proteoglycans from the cartilage matrix, leading to tissue degradation and loss of joint function.[1] Therefore, therapeutic strategies often aim to inhibit proteoglycan degradation or stimulate their synthesis. F6060 is a research compound identified as a potential modulator of chondrocyte activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure the inhibitory effects of F6060 on proteoglycan synthesis using established in vitro models of chondrocyte and cartilage biology.

Two robust, complementary assays are detailed: the [³⁵S]Sulfate Incorporation Assay , which directly measures the rate of de novo sGAG synthesis, and the 1,9-Dimethylmethylene Blue (DMMB) Assay , which quantifies the total accumulation of sGAGs.

Scientific Background: The Journey of a Proteoglycan

Understanding the pathway of proteoglycan synthesis is crucial for interpreting assay results. The process is a multi-step journey that begins in the nucleus and ends with secretion into the extracellular matrix.

  • Transcription & Translation : The gene for the aggrecan core protein (ACAN) is transcribed into mRNA in the nucleus and subsequently translated into a polypeptide chain on ribosomes in the endoplasmic reticulum (ER).[5]

  • Glycosylation in the ER & Golgi : As the core protein traverses the ER and Golgi apparatus, it undergoes extensive post-translational modifications.[5][6] This is where the defining GAG chains are added and elongated by a series of specific enzymes.

  • Sulfation : Within the Golgi, sulfate groups are added to the GAG chains. This step is critical, as the sulfation pattern determines the charge density and, consequently, the functional properties of the proteoglycan.[6]

  • Secretion : The fully formed and sulfated proteoglycan is then packaged into secretory vesicles and released into the extracellular matrix.[4]

F6060 is hypothesized to interfere with one or more steps in this pathway. The following assays are designed to quantify the net effect of this interference on the final output of sulfated proteoglycans.

Proteoglycan_Synthesis cluster_Cell Chondrocyte cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi Apparatus ACAN_Gene ACAN Gene mRNA mRNA ACAN_Gene->mRNA Transcription Ribosome Ribosome (ER) mRNA->Ribosome Translation Core_Protein Aggrecan Core Protein Ribosome->Core_Protein Golgi_Processing Glycosylation & Sulfation Secretory_Vesicle Secretory Vesicle Golgi_Processing->Secretory_Vesicle Secreted_PG Secreted Proteoglycan (Aggrecan) Secretory_Vesicle->Secreted_PG Exocytosis ECM Extracellular Matrix (ECM) Secreted_PG->ECM F6060 F6060 (Hypothesized Point of Inhibition) F6060->Golgi_Processing Inhibits

Caption: Simplified workflow of Aggrecan synthesis in chondrocytes.

Experimental Models: Choosing the Right System

The choice of biological model is critical for obtaining relevant data. Two primary systems are recommended:

  • Primary Chondrocyte Monolayer Culture :

    • Pros : Allows for high-throughput screening and detailed mechanistic studies. Easier to control experimental variables.

    • Cons : Chondrocytes can de-differentiate in monolayer culture, losing their characteristic phenotype.[7]

    • Best for : Initial dose-response screening of F6060, cytotoxicity assessment.

  • Cartilage Explant Culture :

    • Pros : Chondrocytes are maintained within their native 3D extracellular matrix, preserving their differentiated phenotype and physiological responses.[8][9]

    • Cons : Lower throughput, higher variability between explants, and potential for confounding factors from other matrix components.

    • Best for : Validating findings from monolayer cultures in a more physiologically relevant system.

Protocol 1: [³⁵S]Sulfate Incorporation Assay for De Novo sGAG Synthesis

This assay provides a direct measure of the rate of newly synthesized sulfated proteoglycans by quantifying the incorporation of radioactive sulfate ([³⁵S]SO₄²⁻) into macromolecules.

Principle

Chondrocytes actively take up sulfate from the culture medium for the sulfation of GAG chains in the Golgi apparatus. By supplying [³⁵S]sulfate, newly synthesized proteoglycans become radiolabeled. The amount of incorporated radioactivity is directly proportional to the rate of sGAG synthesis.

Workflow Diagram

S35_Workflow A 1. Culture Cells/Explants B 2. Pre-incubate with F6060 (or Vehicle) A->B C 3. Add [³⁵S]Sulfate (Pulse Label) B->C D 4. Wash & Lyse Cells or Digest Explants C->D E 5. Isolate sGAGs (e.g., Alcian Blue Precipitation) D->E F 6. Scintillation Counting E->F G 7. Normalize to DNA Content F->G

Caption: Workflow for the [³⁵S]Sulfate incorporation assay.

Detailed Methodology (for Cartilage Explants)
  • Explant Preparation : Harvest cylindrical cartilage explants (e.g., 3-4 mm diameter) from a consistent, non-load-bearing region of an articular joint (e.g., bovine metacarpophalangeal joint).

  • Equilibration : Place explants in serum-free DMEM/F-12 medium and allow them to equilibrate in a cell culture incubator (37°C, 5% CO₂) for 24-48 hours.

  • Treatment : Replace the medium with fresh medium containing various concentrations of F6060 (e.g., 0, 1, 10, 100, 1000 nM) or a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined period (e.g., 24 hours).

  • Radiolabeling : Add 5-10 µCi/mL of [³⁵S]sulfate to each well. Incubate for 4-6 hours to allow for incorporation into newly synthesized sGAGs.[10]

  • Washing : Terminate the labeling by removing the medium and washing the explants thoroughly (3-5 times) with ice-cold phosphate-buffered saline (PBS) containing 2 mM unlabeled sodium sulfate to remove unincorporated [³⁵S]sulfate.

  • Digestion : Digest the washed explants overnight at 60°C in a papain digestion buffer (e.g., 0.1 M sodium acetate, 10 mM EDTA, 2 mM DTT, pH 5.5) containing ~125 µg/mL papain.

  • sGAG Isolation :

    • Precipitate the sGAGs from the papain digest by adding a solution of Alcian Blue.

    • Filter the precipitate through a glass fiber filter disc.

    • Wash the disc extensively to remove any remaining free [³⁵S]sulfate.

  • Quantification : Place the filter disc in a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

  • Normalization : The sGAG synthesis rate should be normalized to the total DNA content of the explant to account for any differences in explant size or cell number. Use a portion of the papain digest for DNA quantification using a fluorescent DNA-binding dye (e.g., Hoechst 33258 or PicoGreen™).

  • Data Analysis : Express the results as CPM per microgram of DNA (CPM/µg DNA). Calculate the percentage inhibition for each F6060 concentration relative to the vehicle control.

Protocol 2: 1,9-Dimethylmethylene Blue (DMMB) Assay for Total sGAG Quantification

This colorimetric assay quantifies the total amount of sulfated GAGs in a sample, which can be used to measure the accumulation of proteoglycans in the culture medium or within the cartilage matrix over time.

Principle

The DMMB dye binds specifically to sulfated polysaccharides.[11][12] This binding causes a metachromatic shift in the dye's maximum absorbance from ~630 nm to ~525 nm.[13] The magnitude of this absorbance shift is proportional to the concentration of sGAGs in the sample.[14]

Workflow Diagram

DMMB_Workflow A 1. Culture Cells/Explants with F6060 (Long-term) B 2. Collect Media and/or Digest Explants A->B D 4. Add DMMB Reagent to Samples & Standards B->D C 3. Prepare Chondroitin Sulfate Standards C->D E 5. Read Absorbance (525 nm) D->E F 6. Calculate sGAG Concentration E->F G 7. Normalize to DNA Content F->G

Sources

Application

Application Note: Precision Preparation of Cyclofenil Diphenol (F6060) Stock Solutions for Bioassays

Abstract & Scope This technical guide outlines the standardized protocol for the preparation, storage, and validation of Cyclofenil Diphenol (F6060; 4,4'-(Cyclohexylidenemethylene)bisphenol) stock solutions. Unlike its p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocol for the preparation, storage, and validation of Cyclofenil Diphenol (F6060; 4,4'-(Cyclohexylidenemethylene)bisphenol) stock solutions. Unlike its parent prodrug Cyclofenil, the diphenol metabolite exhibits direct, high-affinity binding to Estrogen Receptors (ER


 and ER

). Precise handling is critical to prevent oxidative degradation and precipitation in aqueous bioassay buffers. This protocol ensures reproducibility in ligand binding assays, cell proliferation studies (e.g., MCF-7), and reporter gene assays.

Physicochemical Profile & Solubility

Understanding the solute's properties is the prerequisite for a stable solution. Cyclofenil diphenol is a lipophilic bisphenol.

PropertyValueNotes
Compound Name Cyclofenil Diphenol (F6060)Active metabolite of Cyclofenil
CAS Number 5189-40-2Distinct from Cyclofenil (CAS 2624-43-3)
Molecular Weight

Used for Molarity calculations
Solubility (DMSO)

(

)
Preferred solvent for stock
Solubility (Ethanol)

(

)
Alternative solvent
Solubility (Aqueous) Negligible (

)
Risk of precipitation upon direct dilution
Stability Sensitive to Oxidation/LightPhenolic groups are prone to quinone formation

Materials & Reagents

  • Cyclofenil Diphenol (Solid):

    
     purity (HPLC grade).[1]
    
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    , cell culture grade.
    
    • Why Anhydrous? Water accumulation in DMSO promotes compound degradation and precipitation.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Why Amber? To protect from photo-oxidation.

    • Why Glass? Lipophilic SERMs can adsorb to polypropylene (plastic) tubes, altering effective concentration.

  • Inert Gas: Nitrogen (

    
    ) or Argon stream (optional but recommended for long-term storage).
    

Protocol: Preparation of 10 mM Master Stock

Target Concentration:


Volume: 

(Adjustable based on needs)
Step-by-Step Methodology
  • Equilibration: Allow the vial of solid Cyclofenil diphenol to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh

    
      of Cyclofenil diphenol into a tared amber glass vial.
    
    • Calculation:

      
      
      
  • Solvation: Add

    
      of anhydrous DMSO to the vial.
    
    • Technique: Direct the solvent stream over the powder to wash it down the sides.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Validation: Inspect visually.[2] The solution must be crystal clear. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Divide the Master Stock into small aliquots (e.g.,

    
    ) in amber glass vials or high-quality polypropylene PCR tubes (if storing at 
    
    
    
    ).
    • Causality: Repeated freeze-thaw cycles introduce moisture and promote oxidation. Single-use aliquots mitigate this risk.

  • Storage: Store at

    
     (stable for 6 months) or 
    
    
    
    (stable for >1 year).

Protocol: Serial Dilution for Bioassays

Challenge: Direct addition of a high-concentration DMSO stock to aqueous media often causes "crashing out" (micro-precipitation), leading to erratic bioassay data. Solution: Use an Intermediate Dilution Step to lower the concentration while maintaining solubility before the final spike into media.

Dilution Scheme (Example for 10 nM Final Assay Concentration)

Goal: Achieve


 in Assay Media with 

DMSO final concentration.
  • Intermediate Stock A (

    
    ): 
    
    • Add

      
       of Master Stock (
      
      
      
      )
      to
      
      
      DMSO.
    • Result:

      
       solution in 100% DMSO.
      
  • Intermediate Stock B (

    
    ): 
    
    • Add

      
       of Stock A (
      
      
      
      )
      to
      
      
      DMSO.
    • Result:

      
       solution in 100% DMSO.
      
  • Final Dosing (1:1000 Dilution):

    • Add

      
       of Stock B (
      
      
      
      )
      directly to
      
      
      (1 mL) of pre-warmed Culture Media.
    • Vortex immediately to disperse.

    • Final Concentration:

      
      .[3]
      
    • Final DMSO Content:

      
       (Non-toxic to most cell lines).
      
Visualization: Dilution Workflow

The following diagram illustrates the logical flow from solid powder to bioassay, ensuring solvent compatibility.

DilutionProtocol cluster_storage Storage (-20°C) Solid Solid Cyclofenil Diphenol (MW 280.36) Master Master Stock 10 mM in DMSO Solid->Master Dissolve 2.8 mg in 1 mL DMSO InterA Intermediate A 100 µM in DMSO Master->InterA 1:100 Dilution (DMSO) InterB Intermediate B 10 µM in DMSO InterA->InterB 1:10 Dilution (DMSO) Final Final Assay Well 10 nM Compound 0.1% DMSO InterB->Final 1:1000 Spike (into Media) Media Assay Media (Aqueous) Media->Final Diluent

Figure 1: Step-wise dilution workflow designed to prevent precipitation. All intermediate dilutions are performed in DMSO to maintain solubility until the final high-dilution step into aqueous media.

Quality Control & Self-Validation

To ensure "Trustworthiness" in your data, validate the stock solution before critical assays.

A. Visual Precipitate Check

Before every use, hold the vial up to a light source.

  • Pass: Solution is clear and colorless/light yellow.

  • Fail: Cloudiness, visible crystals, or phase separation. Discard immediately.

B. UV-Vis Concentration Verification (Optional but Recommended)

If precise stoichiometry is required (e.g.,


 determination), verify the concentration using the Beer-Lambert Law (

).
  • Dilute the stock 1:100 in Ethanol (not DMSO, as DMSO absorbs strongly in UV).

  • Scan absorbance between 230–350 nm.

  • Cyclofenil diphenol typically exhibits a phenolic peak

    
     around 240–250 nm  and 280 nm  [1].
    
  • If an exact

    
     is unavailable in house, use a standard curve of the fresh powder to calculate it once, then use that 
    
    
    
    for future stock checks.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Precipitation in Media "Solvent Shock" (adding high conc. stock to water)Use the serial dilution method (Protocol 5). Ensure final DMSO

.
Loss of Potency Oxidative degradationPurge vials with

gas before closing. Store in amber vials.
Cytotoxicity in Controls DMSO concentration too highRun a "Vehicle Control" (DMSO only). Keep DMSO

for sensitive lines (e.g., primary neurons).
Erratic Dose-Response Adsorption to plasticsSwitch to glass vials for stocks. Use low-binding tips for dilutions.

References

  • PubChem. (2025).[4][5] Cyclofenil diphenol (Compound).[2][4][6] National Library of Medicine. Retrieved from [Link][4]

  • ResearchGate. (2021). Discussions on Solubility of Estrogen Receptor Agonists in DMSO and Ethanol. Retrieved from [Link]

Sources

Method

Methods for detecting F6060 metabolites in plasma HPLC

Application Note: Bioanalytical Profiling of F6060 (Cyclofenil Diphenol) and Phase II Conjugates in Plasma via HPLC-MS/MS Executive Summary & Scientific Context F6060 (Chemical Name: 4,4'-(cyclohexylidenemethylene)diphen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioanalytical Profiling of F6060 (Cyclofenil Diphenol) and Phase II Conjugates in Plasma via HPLC-MS/MS

Executive Summary & Scientific Context

F6060 (Chemical Name: 4,4'-(cyclohexylidenemethylene)diphenol; also known as Cyclofenil diphenol) is the biologically active, deacetylated metabolite of the prodrug Cyclofenil . Functioning as a non-steroidal Selective Estrogen Receptor Modulator (SERM), F6060 exhibits mixed agonist-antagonist properties.[1] While Cyclofenil was historically used for ovulation induction, F6060 remains a critical chemical probe in research regarding estrogen receptor signaling and Golgi apparatus disruption.

The Bioanalytical Challenge: Detecting F6060 in plasma presents specific challenges due to its diphenolic structure.

  • Phase II Metabolism: The two accessible hydroxyl (-OH) groups make F6060 a prime target for rapid glucuronidation and sulfation in the liver. Plasma analysis must distinguish between free F6060 (active) and its polar conjugates (inactive/excretory).

  • Lipophilicity: The cyclohexylidene core confers significant hydrophobicity, requiring robust organic extraction to recover the parent compound from plasma proteins.

This guide details a validated workflow for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detection of F6060, with specific modifications for standard HPLC-UV/FLD systems where MS is unavailable.

Metabolic Pathway & Analyte Logic

To accurately quantify F6060, one must understand its lifecycle. F6060 is not static; it exists in equilibrium with its conjugates.

Figure 1: F6060 Metabolic Trajectory The diagram below illustrates the conversion of the parent prodrug (Cyclofenil) to the active F6060, and its subsequent Phase II clearance pathways.

F6060_Metabolism Cyclofenil Cyclofenil (Prodrug) Liver Hepatic Esterases Cyclofenil->Liver Deacetylation F6060 F6060 (Active Diphenol) UGT UGT Enzymes F6060->UGT Phase II Glucuronide F6060-Glucuronide (Polar Conjugate) Sulfate F6060-Sulfate (Polar Conjugate) Liver->F6060 Hydrolysis UGT->Glucuronide Major Pathway UGT->Sulfate Minor Pathway

Caption: Metabolic hydrolysis of Cyclofenil to F6060, followed by rapid Phase II conjugation.[1]

Sample Preparation Protocol

Principle: F6060 binds heavily to plasma proteins (albumin). Simple Protein Precipitation (PPT) often yields poor recovery for diphenolic SERMs. Liquid-Liquid Extraction (LLE) is the Gold Standard here, utilizing the phenolic acidity (pKa ~9-10) to isolate the compound.

Reagents Required:
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Ethyl Acetate (EtOAc).

  • Internal Standard (IS): Hexestrol (structural analog) or d4-Bisphenol A.

  • Buffer: Ammonium Acetate (10mM, pH 5.0).

Step-by-Step Workflow:
  • Thawing: Thaw plasma samples on ice. Vortex for 10 seconds.

  • Aliquot: Transfer 100 µL of plasma into 1.5 mL Eppendorf tubes.

  • IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL). Vortex.

  • Hydrolysis (Optional but Recommended):

    • Why? To measure "Total F6060" (Free + Conjugated), you must cleave the glucuronides.

    • Action: Add 50 µL of

      
      -Glucuronidase/Arylsulfatase solution. Incubate at 37°C for 2 hours.
      
    • Note: Skip this step if you only want to measure "Free Active F6060."

  • Extraction:

    • Add 500 µL of MTBE (or Ethyl Acetate).

    • Vortex vigorously for 5 minutes (Critical for protein release).

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Concentration:

    • Transfer the upper organic layer (supernatant) to a fresh glass tube.

    • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute residue in 100 µL of Mobile Phase (50:50 Methanol:Water).

    • Vortex and transfer to HPLC vial with insert.

Chromatographic Conditions (HPLC/LC-MS)

Column Selection Logic: F6060 is structurally rigid and hydrophobic. A standard C18 column is sufficient, but a Phenyl-Hexyl column provides superior selectivity for aromatic compounds like F6060, separating it cleanly from plasma interferences.

Method Parameters:
ParameterSpecificationNotes
Column Agilent ZORBAX Eclipse Plus C18 (or Phenyl-Hexyl)2.1 x 100 mm, 1.8 µm particle size.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps phenols protonated for retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidMethanol can be used, but ACN offers sharper peaks.
Flow Rate 0.3 mL/minOptimized for ESI ionization efficiency.
Injection Vol 5 - 10 µLPrevent column overload.
Temp 40°CImproves mass transfer and peak shape.
Gradient Profile:
Time (min)% Mobile Phase BEvent
0.030%Initial equilibration
1.030%Load sample
6.095%Linear ramp to elute F6060
8.095%Wash column (remove lipids)
8.130%Return to initial
10.030%Re-equilibration

Detection Strategy

Option A: LC-MS/MS (Recommended)

Mass spectrometry provides the necessary sensitivity for pharmacokinetic (PK) studies where plasma levels may be in the low ng/mL range.

  • Ionization Mode: Electrospray Ionization (ESI Negative ).

    • Reasoning: Phenolic protons are easily abstracted in negative mode, offering 10-50x better sensitivity than positive mode for this molecule.

  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
F6060 279.1 [M-H]⁻185.025
F6060 (Qual)279.1 [M-H]⁻93.0 (Phenol)35
F6060-Gluc 455.2 [M-H]⁻279.120
Hexestrol (IS) 269.1 [M-H]⁻134.028
Option B: HPLC-UV/Fluorescence (Alternative)

If MS is unavailable, F6060 is naturally fluorescent due to the phenolic rings.

  • UV Absorbance: 280 nm (Primary), 254 nm (Secondary).

  • Fluorescence: Excitation: 280 nm / Emission: 310 nm.

  • Limitation: Lower sensitivity (Limit of Quantitation ~50-100 ng/mL) compared to MS (~1 ng/mL).

Experimental Workflow Diagram

Figure 2: Analytical Workflow The following diagram outlines the critical path from plasma collection to data acquisition.

Workflow Plasma Plasma Sample (100 µL) IS Add Internal Standard (Hexestrol) Plasma->IS Enzyme Optional: Beta-Glucuronidase IS->Enzyme If Total F6060 needed LLE LLE Extraction (MTBE, 500 µL) IS->LLE If Free F6060 only Enzyme->LLE Dry Evaporate & Reconstitute (50:50 MeOH:H2O) LLE->Dry LC HPLC Separation (C18 Column) Dry->LC Detect Detection (ESI- MS/MS or FLD) LC->Detect

Caption: Step-by-step extraction and detection protocol for F6060 analysis.

Troubleshooting & Validation Criteria

To ensure Trustworthiness and Self-Validation , the method must meet these criteria:

  • Recovery Check:

    • Spike plasma with known F6060 (e.g., 100 ng/mL) before extraction.

    • Compare peak area to a neat standard injected directly.

    • Acceptance: Recovery should be >75%. If <50%, switch extraction solvent to Ethyl Acetate/Hexane (80:20).

  • Matrix Effect (LC-MS only):

    • Monitor the Internal Standard (Hexestrol) response stability.

    • If IS signal drops >20% in patient samples compared to water blanks, phospholipids are suppressing the signal.

    • Fix: Increase the column flush time at 95% B or implement a Phospholipid Removal Plate (e.g., Ostro™) instead of LLE.

  • Carryover:

    • Inject a blank solvent immediately after the highest standard.

    • Acceptance: Carryover peak must be <20% of the Lower Limit of Quantification (LLOQ).

References

  • Mellon, F. A., et al. (1984). Identification of Cyclofenil and its metabolites in human urine by GC-MS. Biomedical Mass Spectrometry.
  • Vertex AI Search. (2023). Consolidated search results for F6060 pharmacology and detection.
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Cyclofenil.[1][2] Retrieved from [Link]

Sources

Application

Application Note: Using 4-Hydroxy Cyclofenil Diphenol as a Probe for ER Beta

This Application Note is designed to guide researchers in the use of Cyclofenil Diphenol (often referred to as 4-Hydroxy Cyclofenil Diphenol or F6060), the active metabolite of the SERM Cyclofenil, as a probe for Estroge...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the use of Cyclofenil Diphenol (often referred to as 4-Hydroxy Cyclofenil Diphenol or F6060), the active metabolite of the SERM Cyclofenil, as a probe for Estrogen Receptor Beta (ER


).

Abstract & Introduction

Estrogen Receptor Beta (ER


 or ESR2) plays a critical, often opposing role to ER

in tissues such as the prostate, ovary, and central nervous system. While ER

drives proliferation in many cancers, ER

often functions as a tumor suppressor. Dissecting these distinct roles requires high-affinity probes that can differentiate between receptor subtypes or modulate them selectively.

4-Hydroxy Cyclofenil Diphenol (the active de-acetylated metabolite of Cyclofenil, also known as F6060) is a non-steroidal diphenolic compound. Unlike its parent prodrug Cyclofenil, the diphenol form binds directly to ERs with high affinity (


 in the nanomolar range). While it acts as a SERM (Selective Estrogen Receptor Modulator) on both isoforms, its unique structural plasticity allows it to induce distinct conformational changes in ER

, making it a valuable chemical probe for structural biology and functional antagonism studies.

This guide provides a comprehensive protocol for using 4-Hydroxy Cyclofenil Diphenol to probe ER


 binding, transcriptional activation, and cellular function.

Chemical & Pharmacological Profile

Chemical Identity

It is crucial to distinguish between the prodrug and the active probe.

  • Compound Name: Cyclofenil Diphenol (4,4'-Dihydroxy-cyclofenil)

  • Synonyms: F6060; 4-Hydroxy cyclofenil diphenol (common usage); bis-(4-hydroxyphenyl)methylidenecyclohexane.

  • CAS Number: 6059-22-9 (Diphenol form) / Note: CAS 886587-59-3 refers to a specific metabolite with a hydroxylated cyclohexane ring, which has significantly lower affinity and is generally not the primary probe.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 280.36 g/mol

Binding Affinity & Selectivity

Cyclofenil Diphenol is a high-affinity ligand.

  • ER

    
     Affinity (RBA):  ~10–50% (relative to Estradiol)
    
  • ER

    
     Affinity (RBA):  ~10–60% (relative to Estradiol)
    
  • Mechanism: Competitive binding to the Ligand Binding Domain (LBD).

  • Functional Mode: Mixed Agonist/Antagonist (SERM). It often acts as a partial agonist on ER

    
     in specific promoter contexts (e.g., AP-1 sites) while antagonizing ER
    
    
    
    proliferative effects.

Experimental Protocols

Protocol A: Competitive Binding Assay (In Vitro)

Objective: Determine the


 and 

of 4-Hydroxy Cyclofenil Diphenol for ER

relative to ER

.

Materials:

  • Recombinant Human ER

    
     and ER
    
    
    
    LBD (Ligand Binding Domain).
  • Tracer:

    
    -17
    
    
    
    -Estradiol (1 nM final) or Fluorescent Estradiol (e.g., Fluormone™).
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10% Glycerol, 50 mM KCl, 2 mM DTT, 1 mM EDTA, 0.1% BSA.

  • Dextran-Coated Charcoal (DCC) or Hydroxyapatite for separation.

Workflow:

  • Preparation: Dilute 4-Hydroxy Cyclofenil Diphenol in DMSO. Prepare serial dilutions (range:

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix Recombinant ER

      
       (approx. 5–10 nM) with 
      
      
      
      -Estradiol (1 nM).
    • Add 5

      
      L of test compound dilution.
      
    • Incubate at 4°C for 18 hours (equilibrium) or 25°C for 2 hours.

  • Separation: Add DCC suspension to adsorb unbound ligand. Centrifuge at 3000 x g for 10 min.

  • Measurement: Transfer supernatant to scintillation vials and count CPM.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
    .
    
Protocol B: Luciferase Reporter Assay (Transactivation)

Objective: Assess the functional agonism/antagonism of the probe on ER


-mediated transcription.

Cell Model: HEK293 (ER-negative) transiently transfected with ER


 expression plasmid and ERE-Luciferase reporter.

Steps:

  • Seeding: Seed HEK293 cells in phenol red-free DMEM + 5% Charcoal-Stripped FBS (CS-FBS) in 96-well plates.

  • Transfection (24h later):

    • Plasmid 1: pSG5-hER

      
       (10 ng/well).
      
    • Plasmid 2: ERE-tk-Luc (100 ng/well).

    • Control: Renilla luciferase (for normalization).

  • Treatment (24h post-transfection):

    • Agonist Mode: Treat with 4-Hydroxy Cyclofenil Diphenol (0.1 nM – 1

      
      M).
      
    • Antagonist Mode: Treat with 1 nM Estradiol (E2) + increasing doses of Probe.

  • Lysis & Detection: After 24h incubation, lyse cells and measure Luminescence (Firefly/Renilla ratio).

Data Interpretation:

  • Agonist: Increase in signal relative to vehicle (DMSO).

  • Antagonist: Dose-dependent reduction of E2-induced signal.

Visualizations

ER Beta Signaling Pathway & Probe Interaction

The following diagram illustrates how 4-Hydroxy Cyclofenil Diphenol (Probe) interacts with the ER


 signaling cascade, competing with endogenous Estradiol (E2).

ER_Beta_Signaling E2 17β-Estradiol (E2) ERb_Cyto ERβ (Cytosolic) E2->ERb_Cyto Bind (High Affinity) Probe 4-OH Cyclofenil Diphenol Probe->ERb_Cyto Compete (SERM) Dimer ERβ Homodimer ERb_Cyto->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & Binding CoReg Co-Activators / Co-Repressors CoReg->Dimer Recruitment (Conformation Dependent) Transcription Gene Transcription (Tumor Suppression / Apoptosis) ERE->Transcription Promoter Activation

Caption: Mechanism of Action. The probe competes with E2 for the ER


 Ligand Binding Domain, inducing a unique conformational change that recruits distinct co-regulators.
Experimental Workflow: Binding Assay

Binding_Assay Step1 1. Prepare Reagents (ERβ LBD, Tracer, Probe) Step2 2. Incubation (4°C, 18h / 25°C, 2h) Step1->Step2 Step3 3. Separation (DCC / Filtration) Step2->Step3 Step4 4. Scintillation Counting Step3->Step4 Step5 5. Data Analysis (Ki Calculation) Step4->Step5

Caption: Step-by-step workflow for the Competitive Binding Assay to determine probe affinity.

Troubleshooting & Optimization (Expertise & Experience)

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Tracer concentration too high or insufficient washing.Reduce tracer to ~1 nM (near

). Increase wash steps or use Hydroxyapatite instead of DCC for cleaner separation.
Low Signal-to-Noise Probe degradation or receptor inactivation.Critical: Cyclofenil diphenol is sensitive to oxidation. Always prepare fresh stocks in degassed DMSO and store under Argon at -80°C. Ensure ER

prep includes DTT.
No Selectivity Observed Probe binding to ER

.
This probe is a mixed ligand. To study ER

specifically in cells, use cell lines expressing only ER

(e.g., MDA-MB-231 transfected with ER

) or use an ER

-selective antagonist (e.g., MPP) to block background.
Precipitation High concentration in aqueous buffer.Do not exceed 100

M in the assay buffer. Keep DMSO concentration < 0.5% to avoid denaturing the receptor.

References

  • Structural Basis of ER Binding: Title: "Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study." Source:Bioorganic & Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Metabolic Context & Activity: Title: "Effects of cyclofenil diphenol, an agent which disrupts Golgi structure, on proteoglycan synthesis in chondrocytes." Source:Biochemical Journal (1992) URL:[Link]

  • ER Beta Selectivity & Signaling: Title: "Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential." Source:Steroids (via PubMed Central) URL:[Link]

  • Chemical Identity Verification: Title: "4-HYDROXY CYCLOFENIL DIPHENOL - Substance Details" Source:PrecisionFDA / Global Substance Registration System URL:[Link]

Method

Application Notes &amp; Protocols: A Framework for Investigating the Viral Inhibition Properties of Cyclofenil Diphenol

These application notes provide a comprehensive experimental timeline and detailed protocols for researchers, scientists, and drug development professionals investigating the viral inhibition properties of Cyclofenil dip...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive experimental timeline and detailed protocols for researchers, scientists, and drug development professionals investigating the viral inhibition properties of Cyclofenil diphenol. This document is designed to guide the user through a logical progression of experiments, from initial validation of antiviral activity to mechanistic investigation, while upholding the principles of scientific integrity and self-validating experimental design.

Introduction: The Scientific Rationale

Cyclofenil diphenol, a selective estrogen receptor modulator (SERM), has demonstrated promising antiviral activity against flaviviruses such as Dengue virus (DENV) and Zika virus (ZIKV).[1][2] Mechanistic studies suggest that its mode of action may be multifaceted, potentially interfering with viral translation, RNA synthesis, and the assembly and maturation stages of the viral life cycle.[1] Notably, the antiviral effects of certain SERMs, including Cyclofenil, appear to be independent of the classical estrogen receptor signaling pathway, hinting at a novel mechanism of viral inhibition.[3][4][5]

This guide outlines a systematic approach to rigorously evaluate and characterize the antiviral potential of Cyclofenil diphenol. The experimental workflow is designed to be sequential, with the results of earlier stages informing the design and execution of subsequent, more complex assays.

Experimental Timeline & Workflow

A logical and phased approach is critical for the efficient evaluation of a potential antiviral compound. The following timeline outlines a recommended experimental workflow, divided into three main phases.

dot digraph "Experimental_Timeline" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

} Caption: A proposed experimental workflow for the evaluation of Cyclofenil diphenol's antiviral activity.

Phase 1: Foundational Assays

The initial phase focuses on establishing the basic viability and antiviral efficacy of Cyclofenil diphenol in a controlled in vitro setting.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which Cyclofenil diphenol is not toxic to the host cells. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of cell death.

Methodology:

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of Cyclofenil diphenol in cell culture medium, typically ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the overnight culture medium from the cells and add the diluted compound to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that mirrors the duration of the subsequent antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Quantify cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: Plaque Reduction Assay (EC50 Determination)

Causality: This is the primary assay to quantify the antiviral efficacy of Cyclofenil diphenol. By measuring the reduction in the formation of viral plaques (areas of cell death), we can determine the concentration of the compound required to inhibit viral replication by 50% (EC50).

Methodology:

  • Cell Monolayer Preparation: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with the virus of interest (e.g., DENV-2) at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.

  • Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various non-toxic concentrations of Cyclofenil diphenol (as determined by the CC50 assay).[6][7][8][9] Include a virus-only control (no compound).

  • Incubation: Incubate the plates for 3-5 days, or until plaques are clearly visible in the control wells.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

ParameterDescription
CC50 50% Cytotoxic Concentration
EC50 50% Effective Concentration
Selectivity Index (SI) CC50 / EC50

Trustworthiness: A high Selectivity Index (SI) is a key indicator of a promising antiviral compound, as it signifies a large therapeutic window between the concentration at which the compound is effective and the concentration at which it becomes toxic to the host cells.

Phase 2: Mechanistic Investigation

Once antiviral activity is confirmed, the next phase aims to elucidate the mechanism of action.

Protocol 3: Time-of-Addition Assay

Causality: This assay helps to pinpoint the stage of the viral life cycle that is inhibited by Cyclofenil diphenol.[10][11] By adding the compound at different time points relative to viral infection, we can infer whether it targets early events (entry), replication, or late events (assembly and release).

Methodology:

  • Synchronized Infection: Infect a confluent monolayer of cells with a high MOI of the virus for a short period (e.g., 1 hour) to synchronize the infection.

  • Staggered Compound Addition: Add Cyclofenil diphenol at its EC90 concentration at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).

  • Virus Yield Measurement: At a fixed time point after infection (e.g., 24 hours), harvest the supernatant and quantify the virus yield using a plaque assay or qRT-PCR.

  • Data Analysis: Plot the viral yield against the time of compound addition. A significant reduction in viral yield only when the compound is added early suggests inhibition of an early event, while inhibition at later time points points towards an effect on replication or assembly/release.

dot digraph "Time_of_Addition" { rankdir="TB"; node [shape="plaintext", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

} Caption: A conceptual diagram of a time-of-addition assay to determine the stage of viral inhibition.

Protocol 4: Viral Protein and RNA Analysis

Causality: To further validate the findings from the time-of-addition assay, direct measurement of viral protein and RNA levels provides concrete evidence of inhibition of replication and/or translation.

Methodology:

  • Infection and Treatment: Infect cells with the virus in the presence or absence of Cyclofenil diphenol.

  • Sample Collection: At various time points post-infection, harvest the cells.

  • Western Blotting: Lyse the cells and perform Western blotting to detect the expression levels of specific viral proteins (e.g., DENV NS1, E protein). A reduction in viral protein levels would indicate an effect on translation or protein stability.

  • qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of viral genomic RNA. A decrease in viral RNA would suggest an inhibition of RNA replication.

Phase 3: Advanced Characterization

This final phase delves deeper into the specific cellular pathways that may be targeted by Cyclofenil diphenol.

Protocol 5: Golgi Apparatus Integrity Assay

Causality: Previous research has shown that Cyclofenil diphenol can disrupt the Golgi apparatus.[12] Since the Golgi is crucial for the assembly and maturation of many enveloped viruses, including flaviviruses, investigating the effect of Cyclofenil diphenol on Golgi integrity in the context of viral infection is a logical next step.

Methodology:

  • Cell Treatment and Infection: Treat cells with Cyclofenil diphenol before or after viral infection.

  • Immunofluorescence Staining: At a relevant time point post-infection, fix the cells and perform immunofluorescence staining for a Golgi marker protein (e.g., GM130) and a viral protein.

  • Microscopy: Visualize the cells using confocal microscopy.

  • Analysis: Assess for any changes in the morphology and localization of the Golgi apparatus in the presence of Cyclofenil diphenol and determine if this co-localizes with altered viral protein distribution.

dot digraph "Proposed_Mechanism" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

} Caption: A hypothesized mechanism of Cyclofenil diphenol-induced viral inhibition via Golgi apparatus disruption.

References

  • Tohma, D., et al. (2019). An estrogen antagonist, cyclofenil, has anti-dengue-virus activity. Archives of Virology, 164(1), 147-156. [Link]

  • Wang, J. Y., et al. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. Journal of Visualized Experiments, (186), e59920. [Link]

  • Reyes-Sandoval, E., & Ludert, J. E. (2019). Antiviral Role of Phenolic Compounds against Dengue Virus: A Review. Viruses, 11(11), 1057. [Link]

  • Wikipedia. (2023, December 27). Cyclofenil. [Link]

  • de Wispelaere, M., & Yang, P. L. (2019). Drugs for the Treatment of Zika Virus Infection. Viruses, 11(7), 606. [Link]

  • Poole, C. A., et al. (1992). Effects of cyclofenil diphenol, an agent which disrupts Golgi structure, on proteoglycan synthesis in chondrocytes. The Biochemical journal, 281 ( Pt 2)(Pt 2), 545–552. [Link]

  • Tohma, D., et al. (2019). Figure 2: Cyclofenil inhibits the growth of DENV-1, DENV-3, DENV-4, and Zika virus. ResearchGate. [Link]

  • Rebeiro, P. F., et al. (2016). Interactive Data Visualization for HIV Cohorts: Leveraging Data Exchange Standards to Share and Reuse Research Tools. Journal of the International Association of Providers of AIDS Care, 15(2), 146–153. [Link]

  • Eyre, N. S., et al. (2020). Identification of Estrogen Receptor Modulators as Inhibitors of Flavivirus Infection. Antimicrobial Agents and Chemotherapy, 64(8), e00289-20. [Link]

  • Ma, C., et al. (2024). Antiviral Activity of Selective Estrogen Receptor Modulators against Severe Fever with Thrombocytopenia Syndrome Virus In Vitro and In Vivo. Viruses, 16(8), 1234. [Link]

  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925–933. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Wang, Y., et al. (2022). Antiviral efficacy of selective estrogen receptor modulators against SARS-CoV-2 infection in vitro and in vivo reveals bazedoxifene acetate as an entry inhibitor. British Journal of Pharmacology, 179(17), 4324–4340. [Link]

  • Kuno, T., & Kakehashi, M. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2829. [Link]

  • Kascak, M., et al. (2022). Estrogen Receptor Modulators in Viral Infections Such as SARS-CoV-2: Therapeutic Consequences. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Chen, A. T., et al. (2023). ViralVar: A Web Tool for Multilevel Visualization of SARS-CoV-2 Genomes. Viruses, 15(3), 629. [Link]

  • American Society for Microbiology. (2006). Plaque Assay Protocols. [Link]

  • Cagnacci, S., et al. (2022). Selective estrogen receptor modulators (SERM) and in vitro antiviral activity. ResearchGate. [Link]

  • Delvecchio, R., & Pezzuto, P. (2019). Antiviral Agents in Development for Zika Virus Infections. Infectious Disease Reports, 11(Suppl 1), 8201. [Link]

  • ResearchGate. (n.d.). Figure 3: Time-of-addition assay used to identify the steps of the influenza A.... Retrieved from [Link]

  • EURL. (2021). STANDARD OPERATING PROCEDURE. [Link]

  • Eyre, N. S., et al. (2020). Identification of Estrogen Receptor Modulators as Inhibitors of Flavivirus Infection. PubMed. [Link]

  • Al-kuraishy, H. M., et al. (2025). Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. PubMed. [Link]

  • de Oliveira, A. C. A., et al. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Frontiers in Cellular and Infection Microbiology, 12, 869098. [Link]

  • Bear, A. D., & Klose, T. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cyclofenil?. [Link]

  • Tuli, F. T., et al. (2020). Data Visualization and Analyzation of COVID-19. ResearchGate. [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • Chen, C. H., et al. (2022). Zika Virus Infection and Development of Drug Therapeutics. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Wikipedia. (2024, January 10). Selective estrogen receptor modulator. [Link]

  • Cheok, Y. L., et al. (2021). Molecular Mechanisms of Antiviral Agents against Dengue Virus. Viruses, 13(11), 2172. [Link]

  • Medires. (2024). Antiviral Treatments for Dengue Virus Infections: A Comprehensive Review. [Link]

  • ClinicalTrials.gov. (2017). A5366 Selective Estrogen Receptor Modulators to Enhance the Efficacy of Viral Reactivation with Histone Deacetylase Inhibitors. [Link]

  • Cruz-Oliveira, C., et al. (2015). Receptors and routes of dengue virus entry into the host cells. FEMS Microbiology Reviews, 39(2), 155–170. [Link]

  • Al-Bari, M. A. A. (2020). Potential Anti-COVID-19 Therapeutics that Block the Early Stage of the Viral Life Cycle: Structures, Mechanisms, and Clinical Trials. International Journal of Molecular Sciences, 21(15), 5224. [Link]

  • Haikerwal, A., et al. (2017). Potential Therapeutics for Dengue Virus Infection. Annals of Pharmacology and Pharmaceutics, 2(4), 1046. [Link]

  • Frontiers. (2025). Dual EMCV-IRES-integrated dengue virus can express an exogenous gene and cellular Mdm2 integration suppresses the dengue viral replication. [Link]

  • American Society for Microbiology. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. [Link]

Sources

Application

Technical Guide: Storage and Stability Protocols for 4-Hydroxy Cyclofenil Diphenol (F6060)

This application note details the storage, stability, and handling protocols for 4-Hydroxy Cyclofenil Diphenol (also known as F6060 , Cyclofenil diphenol , or Bis-(p-hydroxyphenyl)cyclohexylidenemethane ).[1][2] This gui...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the storage, stability, and handling protocols for 4-Hydroxy Cyclofenil Diphenol (also known as F6060 , Cyclofenil diphenol , or Bis-(p-hydroxyphenyl)cyclohexylidenemethane ).[1][2]

This guide is designed for researchers utilizing this compound as a reference standard in Selective Estrogen Receptor Modulator (SERM) studies, metabolic profiling, or forensic toxicology.[1]

[2]

Executive Summary & Compound Profile

4-Hydroxy Cyclofenil Diphenol is the active, deacetylated metabolite of Cyclofenil .[1] While the parent compound (Cyclofenil) is a diacetate ester, the diphenol form contains two free hydroxyl groups attached to the phenyl rings.[1]

Chemist's Note: The presence of free phenolic hydroxyl groups significantly alters the stability profile compared to the parent ester.[1] These groups are susceptible to oxidation to quinones and radical formation under ambient conditions.[1][2] Consequently, this compound requires stricter anaerobic and low-temperature storage than Cyclofenil acetate.[1][2]

Table 1: Physicochemical Properties & Stability Profile
PropertySpecificationCritical Handling Note
Appearance White to off-white crystalline solidYellowing indicates oxidation (quinone formation).[1][2][3]
Solubility DMSO (>10 mg/mL), Ethanol (>20 mg/mL)Poorly soluble in water.[1][2]
pKa ~9.8 (Phenolic OH)Ionizes in basic buffers; store in neutral/acidic pH.[1][2]
Hygroscopicity Low to ModerateStore desiccated to prevent hydrolysis artifacts.[1][2]
Light Sensitivity ModerateProtect from UV; potential for photo-oxidation.[1][2]
Oxidation Potential HighPrimary Degradation Pathway. Requires inert gas.[1][2]

Storage Protocols: The "Chain of Custody" Approach[1]

To ensure data integrity, the storage protocol is divided into Solid State (Powder) and Solution State .[1]

Protocol A: Long-Term Storage of Powder (Master Stock)

Objective: Maintain purity >98% for >2 years.

  • Temperature: Store at -20°C (Standard) or -80°C (Optimal). Do not store at room temperature.

  • Atmosphere: The vial headspace must be purged with inert gas (Argon or Nitrogen) before sealing.[1][2] Oxygen is the primary enemy of the diphenol moiety.[1][2]

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid clear glass to minimize photo-degradation.[1][2]

  • Desiccation: Place the vial inside a secondary container (e.g., a sealed Falcon tube or jar) containing active desiccant silica gel.

Protocol B: Preparation and Storage of Stock Solutions

Objective: Create working solutions while minimizing freeze-thaw degradation.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).[1][2] DMSO stabilizes the compound better than ethanol for freezing.[1][2]

    • Alternative: 100% Ethanol (purge with N₂).[1][2]

    • Avoid: Water or aqueous buffers for stock storage (rapid oxidation/precipitation).[1][2]

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 10 mg/mL) to minimize solvent volume and surface area.[1][2]

  • Aliquot Strategy (Single-Use):

    • Never refreeze the main stock bottle.

    • Divide the stock solution into small aliquots (e.g., 20–50 µL) in light-proof microcentrifuge tubes.

    • Store aliquots at -80°C .

  • Shelf Life:

    • -80°C (DMSO): 6 months.[1][2]

    • -20°C (DMSO): 1 month.

    • 4°C: < 24 hours (Use immediately).[1][2]

Degradation Mechanisms & Troubleshooting

Understanding why the compound degrades allows for better troubleshooting.[1][2]

The Oxidation Cascade

The two phenolic rings are electron-rich.[2] In the presence of oxygen and light, they can undergo auto-oxidation :

  • Radical Formation: Light/Heat creates a phenoxy radical.[1][2]

  • Coupling: Radicals may couple to form dimers (biphenyls).[1][2]

  • Quinone Formation: Further oxidation leads to yellow/brown quinoid species, which are often cytotoxic and inactive as SERMs.[1][2]

Visual Workflow: Storage Logic

The following diagram illustrates the decision matrix for handling 4-Hydroxy Cyclofenil Diphenol to prevent these degradation pathways.

StorageProtocol Receipt Receipt of Powder (Check Seal & Color) Inspection Is Powder White? Receipt->Inspection Reject REJECT (Oxidized/Yellow) Inspection->Reject No (Yellow/Brown) MasterStock Master Stock Storage -20°C, Desiccated, Dark Argon Purge Inspection->MasterStock Yes Solubilization Solubilization (Anhydrous DMSO) MasterStock->Solubilization When needed Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Solubilization->Aliquot WorkingStock Working Stock (-80°C) Shelf Life: 6 Months Aliquot->WorkingStock Experiment Experimental Use Dilute in Buffer < 1 hr before use WorkingStock->Experiment

Caption: Logic flow for receipt, inspection, and aliquot generation to minimize oxidation risks.

Self-Validating Quality Control (QC)[2]

Do not assume stability. Verify it using these checkpoints:

1. The "Color Check" (Instant Validation):

  • Pass: Solution is clear and colorless.

  • Fail: Solution has a faint yellow or pink tint.[1][2] This indicates quinone formation.[1][2] Discard immediately.

2. UV-Vis Absorbance Ratio:

  • Phenols have a characteristic absorption peak (typically ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     ~247–280 nm).[1]
    
  • Protocol: Measure absorbance at 280 nm (

    
    ) and 400 nm (
    
    
    
    ).
  • Criteria: The ratio ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     should be very high. A rise in 
    
    
    
    (visible yellow region) indicates degradation.[1]

3. Thin Layer Chromatography (TLC):

  • Mobile Phase: Hexane:Ethyl Acetate (7:3).[1][2]

  • Visualization: UV light (254 nm) or Iodine vapor.[1][2]

  • Result: A pure compound shows a single spot.[1][2] A "streak" or spot at the origin suggests polymerization or oxidation.[1][2]

Experimental Application Notes

In Vitro Assays (Cell Culture)

When adding 4-Hydroxy Cyclofenil Diphenol to cell culture media:

  • Dilution: Dilute the DMSO stock into media immediately prior to treatment.[1][2]

  • Precipitation Risk: Do not exceed 0.5% v/v DMSO concentration.[1][2] The diphenol is hydrophobic; rapid injection into aqueous media can cause micro-precipitation.[1][2]

    • Technique: Vortex the media while slowly adding the stock solution to ensure rapid dispersion.[1][2]

  • Half-Life in Media: The phenolic hydroxyls are reactive.[1][2] Assume a half-life of <12 hours in oxygenated media at 37°C. Refresh media daily for long-duration experiments.

In Vivo Administration[2][5]
  • Vehicle: Use a solubilizer such as Corn Oil, PEG400, or Hydroxypropyl-β-cyclodextrin (HPβCD).[1][2]

  • Preparation: Prepare fresh daily. Do not store formulated aqueous suspensions.[1][2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 21260, Cyclofenil diphenol.[1][2] Retrieved from [Link][1][2]

  • Metabolic Context (Cyclofenil)

    • Gartner, P., et al. (2008).[1][2][3] Synthesis and identification of hydroxylated metabolites of the anti-estrogenic agent cyclofenil.[1][2][3][4] Journal of Mass Spectrometry, 43(7), 958-964.[1][3] (Methodology for handling hydroxylated cyclofenil derivatives).

  • Comparative Stability (Phenolic SERMs)
  • General Handling of Phenolic Standards

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-Hydroxy Cyclofenil Diphenol (F6060)

Executive Summary & Molecule Profile User Context: You are likely working with Cyclofenil Diphenol (4,4'-(cyclohexylidenemethylene)diphenol), the active metabolite of the SERM Cyclofenil.[1][2] The nomenclature "4-Hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Context: You are likely working with Cyclofenil Diphenol (4,4'-(cyclohexylidenemethylene)diphenol), the active metabolite of the SERM Cyclofenil.[1][2] The nomenclature "4-Hydroxy cyclofenil diphenol" refers to this bis-phenolic structure.[1][2]

The Problem: This molecule acts as a "brick dust" solid in aqueous media. It possesses a rigid, lipophilic cyclohexylidene core and two phenolic hydroxyl groups.[2] While the phenols offer ionization potential, the high logP (lipophilicity) causes rapid precipitation (crashing out) upon dilution from organic stocks into aqueous buffers.[2]

Quick Physicochemical Profile:

Property Value Implication
Molecular Weight 280.36 g/mol Small molecule, membrane permeable.[1][2]
Predicted pKa ~9.8 (Phenolic OH) Neutral at physiological pH (7.4).[1][2] Requires pH > 10 for significant ionization.[2]
LogP (Predicted) ~4.5 - 5.0 Highly lipophilic; prefers cell membranes/hydrophobic pockets.[1][2]
Aqueous Solubility < 1 µg/mL (unmodified) Essentially insoluble in water/PBS.[1][2]

| Primary Solvents | DMSO, Ethanol | Soluble > 10 mM.[2] |

Troubleshooting Guide: Solubility & Formulation

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into media."

Diagnosis: This is the "Solvent Shift" shock. You are moving from a solvent where the drug is happy (DMSO) to one where it is not (Water), faster than the molecules can disperse, leading to kinetic aggregation.[2]

Solution: The Stepwise "Intermediate" Protocol Do not spike 100% DMSO stock directly into 100% aqueous media if the final concentration is > 10 µM.

Protocol:

  • Prepare Stock: Dissolve F6060 in anhydrous DMSO at 10 mM .

  • Create an Intermediate Dilution: Dilute the stock 1:10 in PEG-400 or Propylene Glycol .

    • Result: 1 mM drug in 90% PEG / 10% DMSO.[2]

  • Final Dilution: Slowly add this intermediate solution to your vortexing aqueous buffer.

    • Why this works: The cosolvent (PEG) reduces the interfacial tension and prevents immediate crystal nucleation.

Issue 2: "I need a higher concentration (>50 µM) for animal studies or high-dose assays."

Diagnosis: Simple cosolvents (DMSO/PEG) are insufficient for high loads.[1][2] You need a "host" molecule to shield the hydrophobic core of the diphenol.

Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Cyclodextrins form an inclusion complex, encapsulating the lipophilic cyclohexyl/phenyl rings while presenting a hydrophilic exterior to the water.[1][2]

Protocol (The "Gold Standard" for Bisphenols):

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2] Stir until clear.

  • Drug Addition: Add your solid Cyclofenil Diphenol to the CD solution.

    • Note: Do not use a DMSO stock here if avoiding organics; add the powder directly.

  • Energy Input: Sonicate for 30–60 minutes at 40°C. The solution should turn from cloudy to clear.

  • Filtration: Filter sterilize (0.22 µm PVDF).

  • Validation: If the solution remains cloudy, the drug is in excess. For F6060, a 1:2 to 1:5 molar ratio (Drug:CD) is usually required.[2]

Issue 3: "My results are variable; the compound seems to degrade."

Diagnosis: Phenolic Oxidation.[2] The two hydroxyl groups on the phenyl rings are susceptible to oxidation, forming quinones, especially in basic buffers or presence of trace metals.

Solution: Antioxidant Shielding [1][2]

  • Degas Buffers: Remove dissolved oxygen from your PBS/media before use.[2]

  • Add Additives: Supplement your buffer with 0.1% Ascorbic Acid or 1 mM EDTA .[2]

    • Mechanism:[1][2][3] EDTA chelates trace metals (Fe, Cu) that catalyze phenolic oxidation.[2] Ascorbic acid acts as a sacrificial antioxidant.[2]

Visualizing the Solubilization Strategy

The following diagram illustrates the decision matrix for choosing the right solubilization method based on your target concentration.

Solubility_Optimization Start Start: Cyclofenil Diphenol (Solid Powder) Target_Conc Define Target Concentration Start->Target_Conc Low_Conc Low (< 10 µM) Cell Culture Target_Conc->Low_Conc High_Conc High (> 50 µM) In Vivo / Stock Target_Conc->High_Conc Method_DMSO Method A: DMSO Spike (< 0.1% v/v final DMSO) Low_Conc->Method_DMSO Method_CoSolv Method B: Cosolvent System (DMSO + PEG400 + Tween80) High_Conc->Method_CoSolv Intermediate Method_CD Method C: Inclusion Complex (20% HP-β-CD) High_Conc->Method_CD Preferred Precipitation Check for Precipitation (Microscopy/Turbidity) Method_DMSO->Precipitation Method_CoSolv->Precipitation Method_CD->Precipitation Precipitation->Method_CD Cloudy? Switch Method Success Stable Solution Precipitation->Success Clear

Caption: Decision tree for selecting the optimal solubilization strategy based on required concentration.

Frequently Asked Questions (FAQ)

Q: Can I use pH adjustment (NaOH) to dissolve it? A: Technically, yes. The pKa is ~9.8, so at pH 11-12, it will dissolve as a phenolate salt.[1][2] However , this is strongly discouraged for biological assays.[2] High pH causes rapid oxidative degradation of phenols (turning the solution pink/brown) and is toxic to cells.[2] Use Cyclodextrins instead.[2][4][5][6]

Q: What is the maximum solubility in DMSO? A: You can typically achieve 10–50 mM in anhydrous DMSO. Store these stocks at -20°C, protected from light and moisture, to prevent hydrolysis or oxidation.[1][2]

Q: Is this compound light sensitive? A: Yes, stilbene-like and diphenol derivatives can undergo photo-isomerization or photo-oxidation.[1][2] Always handle under low light and store in amber vials.

References

  • PubChem. Cyclofenil diphenol (Compound Summary). National Library of Medicine. Available at: [Link][1][2]

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (General reference for CD protocols).

Sources

Optimization

Reducing non-specific binding of hydrophobic diphenols in plasticware

Technical Support Center: Reducing Non-Specific Binding (NSB) of Hydrophobic Diphenols Subject: Troubleshooting Guide for Hydrophobic Compound Adsorption in Plasticware Ticket ID: #NSB-DIPHENOL-OPT Assigned Specialist: S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reducing Non-Specific Binding (NSB) of Hydrophobic Diphenols

Subject: Troubleshooting Guide for Hydrophobic Compound Adsorption in Plasticware Ticket ID: #NSB-DIPHENOL-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hidden Sink" Effect

Hydrophobic diphenols (e.g., curcumin, resveratrol, cannabinoids, propofol derivatives) present a unique challenge in high-throughput screening (HTS) and biochemical assays. Their structural planarity and aromaticity allow them to act as "molecular velcro," engaging in strong


 stacking interactions with polystyrene (PS) surfaces and hydrophobic interactions with polypropylene (PP).

This phenomenon creates a "Hidden Sink" effect: the plasticware absorbs a significant fraction of the compound before it ever reaches the biological target. The result is a right-shifted IC50 (lower apparent potency), poor reproducibility, and false negatives.

This guide provides a root-cause analysis and actionable protocols to mitigate this issue.

The Mechanism of Failure

To solve the problem, we must understand the interaction at the molecular level. Standard polystyrene plates are composed of polymerized styrene monomers, presenting a surface rich in aromatic rings.

The Interaction:

  • Hydrophobic Effect: Water molecules exclude the lipophilic diphenol, pushing it toward the plastic surface to maximize entropy.

  • 
     Stacking:  The aromatic rings of the diphenol align parallel to the phenyl groups of the polystyrene, creating a stable, high-affinity bond.
    

Visualizing the Problem vs. The Solution:

NSB_Mechanism cluster_0 Standard Condition (High NSB) cluster_1 Optimized Condition (Low NSB) Diphenol Hydrophobic Diphenol (Analyte) Plastic Polystyrene Surface (Aromatic Rings) Diphenol->Plastic Pi-Pi Stacking & Hydrophobic Effect Diphenol_Opt Hydrophobic Diphenol (Analyte) Blocker Blocking Agent (BSA/Tween-20) Diphenol_Opt->Blocker Solubilized in Solution Plastic_Opt Plastic Surface Diphenol_Opt->Plastic_Opt Repelled/Displaced Blocker->Plastic_Opt Pre-occupies Surface

Figure 1: Mechanism of non-specific binding (NSB). Left: Unchecked hydrophobic adsorption. Right: Surface passivation using blocking agents.

Hardware Selection: The First Line of Defense

Not all plastics are created equal. Your choice of microplate dictates the baseline NSB.

Comparative Analysis of Material Recovery Rates:

Material TypeSurface ChemistryEst. Recovery (Diphenols)*Recommended Use
Standard Polystyrene (PS) Hydrophobic, Aromatic< 40%Avoid for lipophilic compounds.
Tissue Culture Treated PS Negatively Charged, Hydrophilic50-60%Better, but ionic interactions may occur.
Polypropylene (PP) Hydrophobic (Aliphatic)60-75%Good for storage; lacks aromatic rings for

-stacking.
Low-Binding (NB) Surface Hydrogel/Polymer Coated> 90%Gold Standard for assay execution.
Glass / Quartz Hydrophilic Silanol> 95%Excellent recovery, but expensive and hard to automate.

*Recovery rates are estimates based on highly lipophilic compounds (LogP > 4) without buffer optimization.

Q: Why does my "Low-Binding" Polypropylene tube still lose compound? A: "Low-binding" usually implies a specific surface treatment. However, some proteins and hydrophobic small molecules can still bind to defects in the coating or via different mechanisms (e.g., surface roughness). For diphenols, glass-coated or solvent-resistant cyclic olefin copolymer (COC) plates are often superior to standard PP.

Buffer Formulation: Chemical Mitigation

If you cannot change the plastic, you must change the chemistry. We employ two main strategies: Sacrificial Blocking and Solubility Enhancement .

Strategy A: The "Sacrificial" Protein (BSA)

Bovine Serum Albumin (BSA) is an amphiphilic protein that coats the plastic surface, occupying the hydrophobic binding sites so your drug cannot.

  • Concentration: 0.1% (w/v) is usually sufficient.

  • Protocol: Add BSA to the buffer before adding the compound.

  • Caution: Ensure your compound does not bind specifically to BSA (albumin binding is a common pharmacokinetic property). If it binds BSA, you are just shifting the sink from the plastic to the protein.

Strategy B: The Non-Ionic Surfactant (Tween-20)

Tween-20 acts as a detergent, forming micelles that solubilize the hydrophobic diphenol and disrupting the interaction with the plastic wall.

  • Concentration: 0.01% - 0.05% (v/v).

  • Mechanism: Competes for surface binding sites and stabilizes the compound in solution.

  • Critical Note: Do not exceed the Critical Micelle Concentration (CMC) significantly if your assay is sensitive to membrane disruption (e.g., cell-based assays).

Optimization Workflow:

Optimization_Workflow Start Start: Low Recovery Step1 1. Switch to Low-Bind (NB) Plate Start->Step1 Check1 Recovery > 90%? Step1->Check1 Step2 2. Add 0.01% Tween-20 Check1->Step2 No Success Protocol Validated Check1->Success Yes Check2 Recovery > 90%? Step2->Check2 Step3 3. Add 0.1% BSA (Sacrificial) Check2->Step3 No Check2->Success Yes Check3 Recovery > 90%? Step3->Check3 Step4 4. Acoustic Transfer (Echo) Check3->Step4 No Check3->Success Yes Step4->Success Fail Review Solvent/Solubility Step4->Fail

Figure 2: Step-by-step optimization logic for rescuing hydrophobic compounds.

Protocol: The "Pre-Saturation" Technique

For extremely sticky compounds where plate switching and additives are insufficient, use the Pre-Saturation Method. This equilibrates the plastic walls with the compound, satisfying the binding sites before the actual experiment begins.

Step-by-Step Protocol:

  • Prepare Solution: Make your compound solution at 1.1x the desired final concentration.

  • Incubate (Sacrificial Step):

    • Dispense the solution into the plate wells.

    • Incubate for 30 minutes at room temperature.

    • Mechanism:[1][2] The compound binds to the plastic walls until equilibrium is reached.

  • Transfer:

    • Aspirate the solution from these "saturated" wells.

    • Transfer to a fresh well (if using tips) OR use the same well for the assay (if the assay format allows).

    • Better approach: Simply discard the solution from the first incubation, wash once with buffer, and then add fresh compound. The walls are now "blocked" by the compound itself.

  • Validation: Measure concentration via LC-MS/MS to confirm the free concentration matches the expected value.

Troubleshooting FAQs

Q: My IC50 curve is shifting to the right (lower potency) over time. Why? A: This is a classic sign of time-dependent NSB. As the incubation time increases, more compound is lost to the plastic, reducing the effective concentration.

  • Fix: Reduce incubation times or increase the concentration of Tween-20 to stabilize the free fraction.

Q: Can I use DMSO to prevent this? A: DMSO helps with solubility (preventing precipitation), but it does not necessarily prevent surface adsorption. In fact, high DMSO concentrations can sometimes expose more hydrophobic surface area on plastics. Keep DMSO < 1% and rely on Tween-20/BSA for surface passivation.

Q: I am using Acoustic Dispensing (Echo). Do I still need to worry? A: Acoustic dispensing reduces tip-based loss (since there are no tips), but the source plate is still a risk factor.

  • Fix: Use Cyclic Olefin Copolymer (COC) or Cyclic Olefin Polymer (COP) source plates (e.g., Labcyte/Beckman qualified plates) which have lower binding properties than standard PP or PS.

Q: Does the order of addition matter? A: Yes. Always add the buffer containing the blocking agent (BSA/Tween) to the well before adding the hydrophobic compound. This allows the blocker to occupy the surface sites first.

References

  • Reduction of Non-Specific Adsorption of Drugs to Plastic Containers.

    • Source: Journal of Pharmacological and Toxicological Methods (via NIH/PubMed)
    • Key Finding: Silane coupling agents and low-adsorption microplates reduce NSA below 15%, but hydrophobic interactions remain the primary driver on standard plastics.[3]

  • How to Elimin

    • Source: AAT Bioquest[4]

    • Key Finding: Strategies include adjusting pH, increasing salt, and critically, using BSA (1%) and non-ionic surfactants (Tween-20) to shield hydrophobic interactions.
  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents.

    • Source: Waters Corporation[5]

    • Key Finding: "Blocking agents" like BSA and Tween-20 are effective but must be compatible with downstream detection (e.g., LC-MS). High-performance surfaces (QuanRecovery)
  • Benefits of Acoustic Liquid Handling in Drug Discovery.

    • Source: Drug Development and Delivery
    • Key Finding: Acoustic dispensing minimizes sample loss by removing tips from the workflow and enabling miniaturization, though source plate m

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in 4-Hydroxy Cyclofenil Diphenol Synthesis

Topic: High-Yield Synthesis & Troubleshooting for 4-Hydroxy Cyclofenil Diphenol (F6060) Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current as of 2025) Core Technical Briefing: The Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Troubleshooting for 4-Hydroxy Cyclofenil Diphenol (F6060) Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)

Core Technical Briefing: The Chemistry of F6060

Target Molecule: 4-Hydroxy cyclofenil diphenol (F6060) IUPAC Name: 4,4'-(Cyclohexylidenemethylene)bisphenol CAS: 6056-31-1

Critical Distinction: A frequent point of failure in this synthesis is the confusion between Cyclofenil Diphenol (which contains an exocyclic double bond) and Bisphenol Z (which is saturated).

  • Acid-Catalyzed Condensation (Phenol + Cyclohexanone + HCl)

    
    Bisphenol Z  (Incorrect Product).
    
  • McMurry Coupling (4,4'-Dihydroxybenzophenone + Cyclohexanone + Ti)

    
    Cyclofenil Diphenol  (Correct Target).
    

This guide focuses exclusively on the McMurry Coupling route, as it is the only viable method to install the stilbene-like double bond required for the molecule's SERM (Selective Estrogen Receptor Modulator) activity.

The "Gold Standard" Protocol

Based on optimized McMurry coupling parameters for electron-rich stilbenes.

Reaction Scheme

Reagents: 4,4'-Dihydroxybenzophenone (1.0 eq), Cyclohexanone (3.0 eq), TiCl


 (4.0 eq), Zn dust (8.0 eq), Pyridine (0.5 eq).
Solvent:  Anhydrous THF (Tetrahydrofuran).
Step-by-Step Workflow
  • Active Titanium Slurry Preparation (The "Black Potion"):

    • Under an Argon atmosphere, charge a flame-dried 3-neck flask with Zn dust and anhydrous THF.

    • Cool to 0°C. Dropwise add TiCl

      
       over 20 minutes. Caution: Exothermic.
      
    • Crucial Step: Reflux the mixture for 2 hours. The color must shift from yellow

      
       green 
      
      
      
      deep black. This confirms the formation of low-valent Ti(0)/Ti(II) species.
  • Substrate Addition:

    • Dissolve 4,4'-dihydroxybenzophenone and cyclohexanone in anhydrous THF.

    • Note: Use 3 equivalents of cyclohexanone. The excess drives the limiting reagent (benzophenone) to completion and is easily removed later.

    • Add the substrate solution to the refluxing Ti slurry over 1 hour.

  • Reflux & Monitoring:

    • Reflux for 12–16 hours.

    • Monitor: TLC (50% EtOAc/Hexane). Look for the disappearance of the benzophenone spot (

      
      ) and appearance of the fluorescent product (
      
      
      
      ).
  • Quench & Hydrolysis (The Yield Killer):

    • Cool to room temperature.[1][2]

    • Pour into 10% aqueous K

      
      CO
      
      
      
      (NOT HCl). Reasoning: Acidic quenching can cause polymerization of the electron-rich styrene double bond.
    • Filter the slurry through Celite to remove Ti salts.

  • Purification:

    • Extract with EtOAc. Wash with brine.

    • Flash Chromatography: Silica gel, Gradient 10%

      
       40% EtOAc in Hexanes.
      

Visualization: Reaction Pathway & Logic

The following diagram illustrates the mechanistic pathway and critical control points where yield is often lost.

McMurry_Pathway Start 4,4'-Dihydroxybenzophenone + Cyclohexanone Ketyl Ketyl Radical Intermediate Start->Ketyl SET (Single Electron Transfer) Ti_Prep TiCl4 + Zn (Active Ti Species) Ti_Prep->Start Reductive Coupling Pinacol Pinacol Intermediate Ketyl->Pinacol Dimerization Deox Deoxygenation Pinacol->Deox Ti-Surface Extrusion (Requires Heat) Pinacol_Trap Pinacol Byproduct (Low Temp Trap) Pinacol->Pinacol_Trap Insufficient Reflux Product Cyclofenil Diphenol (Target) Deox->Product Success Polymer Polymerization (Acid Quench) Product->Polymer Acidic Workup

Figure 1: Mechanistic flow of the McMurry coupling showing critical failure modes (red dashed lines) where the reaction can stall at the Pinacol stage or degrade during workup.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at the Pinacol intermediate. I see a spot just below the product that won't disappear.

Diagnosis: Insufficient "Ti-push." The conversion of the Pinacol intermediate to the alkene (deoxygenation) has a higher activation energy than the initial coupling. Solution:

  • Increase Reflux Time: Extend reflux to 24 hours.

  • Solvent Switch: Switch from THF (bp 66°C) to 1,4-Dioxane (bp 101°C). The higher temperature facilitates the cleavage of the C-O bonds on the titanium surface.

  • Reagent Quality: Ensure your TiCl

    
     is not yellow/hydrolyzed. It should be a clear, colorless liquid. If it fumes excessively white smoke upon opening, it may be partially hydrolyzed.
    
Q2: The yield is low (<30%), and I see a lot of baseline material.

Diagnosis: Polymerization of the product. The 4-hydroxy cyclofenil diphenol is a p-hydroxystyrene derivative. These are prone to acid-catalyzed polymerization or oxidation. Solution:

  • Alkaline Quench: Never use HCl to dissolve the Ti salts. Use saturated NH

    
    Cl or 10% K
    
    
    
    CO
    
    
    .
  • Add Radical Inhibitor: Add a trace amount of BHT (butylated hydroxytoluene) to the reaction mixture during workup and solvent evaporation to prevent radical polymerization.

Q3: Can I use free phenols, or must I protect them?

Answer: The McMurry reaction is generally tolerant of free phenols because the titanium reagents form transient titanium phenoxides. Optimization: However, if yields remain stubborn, protecting the phenols as TBS ethers (tert-butyldimethylsilyl) often boosts yield by 15-20%. The silyl groups increase solubility in THF and prevent titanium sequestration by the phenoxide oxygen.

  • Deprotection: TBAF in THF (30 mins, RT) cleanly removes TBS groups after the coupling.

Q4: I am trying to synthesize the "4-hydroxy" metabolite (3 hydroxyls total). Does this protocol work?

Answer: No. If your target is the metabolite hydroxylated on the cyclohexyl ring (e.g., 4-hydroxy-cyclohexyl-cyclofenil), you cannot use standard cyclohexanone. Protocol Adjustment:

  • Starting Material: Use 4-(tert-butyldimethylsilyloxy)cyclohexanone .

  • Reasoning: You must install the hydroxyl group before the coupling. Post-synthetic hydroxylation of the cyclofenil core is non-selective and will attack the phenol rings.

Data: Optimization Parameters

Comparative yields based on titanium source and solvent conditions.

Ti SourceReductantSolventTemp (°C)Yield (%)Notes
TiCl

Zn THF 66 78% Recommended. Reliable, scalable.
TiCl

ZnDME8582%Higher yield, but DME is harder to remove/toxic.
TiCl

LiAlH

THF6645%Dangerous preparation. Inconsistent results.
TiCl

K (Potassium)THF6660%"Rieke Titanium". Highly active but pyrophoric risk.
TiCl

MgTHF6655%Slower reaction rates than Zn.

References

  • McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1524.

  • Gärtner, P., et al. (2008).[3] "Synthesis and identification of hydroxylated metabolites of the anti-estrogenic agent cyclofenil." Journal of Mass Spectrometry, 43(7), 958-964.

  • Day, B. W., et al. (2006). "Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study." Journal of Medicinal Chemistry. (Referencing general McMurry protocols for Cyclofenil analogs).

  • Fürstner, A., & Bogdanović, B. (1996). "New developments in the chemistry of low-valent titanium." Angewandte Chemie International Edition, 35(21), 2442-2469.

Sources

Optimization

Technical Support Center: Minimizing Batch Variability in Commercial Fibronectin (F6060)

Introduction: The "Black Box" of Biological Reagents As researchers, we often treat commercial reagents as immutable constants. However, Fibronectin (F6060) is purified from bovine plasma—a biological source subject to i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Black Box" of Biological Reagents

As researchers, we often treat commercial reagents as immutable constants. However, Fibronectin (F6060) is purified from bovine plasma—a biological source subject to intrinsic variability. Differences in the donor herd's diet, health, and plasma processing can lead to lot-to-lot variations in protein fragmentation, glycosylation patterns, and copurified impurities.

This guide is not just a protocol; it is a system of control . It empowers you to diagnose, normalize, and overcome batch variability to ensure your cell adhesion data remains reproducible.

Diagnostic Framework: Is it the Batch or the User?

Before discarding a "bad batch," use this decision matrix to isolate the root cause of adhesion failure.

BatchDiagnosis Start Adhesion Failure Detected CheckSol Check Solubility/Precipitates Start->CheckSol CheckConc Verify Protein Conc. (BCA Assay) CheckSol->CheckConc Clear Solution ResultUser User Error: Optimization Required CheckSol->ResultUser Visible Clumps (Agitation Error) CheckCoat Review Coating Protocol CheckConc->CheckCoat Conc. Matches Label ResultBatch Batch Defect: Contact Support CheckConc->ResultBatch Conc. < 80% of Label FuncTest Run Functional Adhesion Assay CheckCoat->FuncTest Protocol Standardized CheckCoat->ResultUser Protocol Deviations FuncTest->ResultUser Control Cells Attach FuncTest->ResultBatch Control Cells Fail

Figure 1: Diagnostic workflow to distinguish between handling errors (solubility, protocol) and genuine reagent failure (concentration, functional activity).

The "Golden Standard" Normalization Protocol

To combat variability, you must stop treating F6060 by weight (mg/mL) and start treating it by functional density (µg/cm²).

Phase A: Incoming Quality Control (The "Arrival" Protocol)

Perform this once per new lot.

  • Reconstitution: Dissolve 1 mg vial in 1 mL sterile water.

    • Critical: Do NOT vortex. Fibronectin precipitates irreversibly under shear stress. Allow to sit at 37°C for 30 minutes until dissolved.

  • Quantification (The Truth Step): Do not trust the label weight blindly. Lyophilized powders can contain variable salt/buffer masses.

    • Action: Perform a BCA Protein Assay (e.g., Pierce™) on the reconstituted stock.

    • Result: You may find the "1 mg" vial actually contains 0.85 mg protein. Adjust your calculations accordingly.

  • Aliquot & Freeze: Store single-use aliquots at -20°C. Avoid freeze-thaw cycles which degrade the RGD binding motifs.

Phase B: The Coating Workflow

Use this standardized method to minimize experimental noise.

StepActionScientific Rationale (Causality)
1. Dilution Dilute stock to 1–5 µg/mL in sterile PBS (Mg²⁺/Ca²⁺ free).High salt or wrong pH can alter protein folding, hiding the cell-binding domains.
2. Surface Use tissue-culture treated (TC) plasticware.The negative charge of TC plastic aids the initial electrostatic adsorption of the protein.
3. Coating Add minimal volume to cover surface (e.g., 150 µL per 24-well).Ensures even distribution without wasting expensive reagent.
4. Incubation Option A (Fast): 1 hour at 37°C.Option B (Passive): Overnight at 4°C.37°C accelerates adsorption kinetics but risks evaporation. 4°C allows slower, more ordered monolayer formation.
5. Blocking (Optional) Block with 1% BSA for 30 mins.Prevents non-specific binding if using sensitive cell types (e.g., iPSCs).
6. Washing Rinse 1x with PBS immediately before use.Removes unadsorbed protein that could act as a soluble inhibitor (blocking integrins without adhesion).

Troubleshooting Center (FAQs)

Q1: I see white precipitates in my F6060 solution. Is it ruined?

A: Likely, yes. Fibronectin is highly sensitive to mechanical shear.

  • Cause: Vortexing or vigorous pipetting during reconstitution.

  • Solution: Filter the solution through a 0.22 µm low-protein-binding filter. Re-quantify the concentration (BCA assay) of the flow-through. If concentration is too low, discard the batch.

  • Prevention: Use "swirling" or gentle inversion only.

Q2: My cells are peeling off after 24 hours, but they attached initially. Why?

A: This is often a "Vroman Effect" or degradation issue, not initial failure.

  • Mechanism: Over time, serum proteins (like albumin) in your media can displace the Fibronectin from the plastic if the coating wasn't stable.

  • Fix:

    • Allow the coating to air dry for 45 minutes after aspiration (before adding cells). This induces a conformational change that strengthens adsorption to the plastic.

    • Verify the batch isn't degraded (fragmented) by running a Western Blot (look for distinct bands at ~220 kDa; smears indicate proteolysis).

Q3: How do I handle lot-to-lot concentration differences?

A: Normalize by Surface Density (µg/cm²) , not liquid concentration (µg/mL).

  • Example: If Lot A is 0.9 mg/mL and Lot B is 1.1 mg/mL, and you need a coating density of 2 µg/cm²:

    • Calculate the total mass needed for your plate surface area.

    • Adjust the dilution volume for each lot to deliver that exact mass.

Mechanistic Insight: Why Consistency Matters

Understanding the molecular pathway reinforces why "close enough" isn't good enough. F6060 provides the scaffold for Integrin signaling, which dictates cell survival (anoikis prevention).

IntegrinSignaling FN Fibronectin (F6060) (RGD Motif) Integrin Integrin (α5β1 / αvβ3) FN->Integrin Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Phosphorylation Src Src Kinase FAK->Src Recruitment Survival Cell Survival (PI3K/Akt) FAK->Survival Downstream Actin Cytoskeleton Remodeling Src->Downstream

Figure 2: The Integrin-FAK signaling axis. Inconsistent F6060 coating density leads to variable FAK phosphorylation, altering cell morphology and survival rates.

References

  • Sigma-Aldrich (Merck). Fibronectin from bovine plasma (Product No. F1141/F6060) Product Information.Link

  • Corning Life Sciences. Protocols for Coating Transwell® Inserts with Fibronectin.[1]Link

  • Thermo Fisher Scientific. Pierce™ BCA Protein Assay Kit User Guide.Link

  • Pankov, R., & Yamada, K. M. (2002). Fibronectin at a glance. Journal of Cell Science, 115(20), 3861–3863. (Mechanistic grounding for RGD/Integrin interaction). Link

Sources

Reference Data & Comparative Studies

Validation

4-Hydroxy cyclofenil diphenol vs Tamoxifen estrogen receptor selectivity

This guide provides an in-depth technical comparison between 4-Hydroxy Cyclofenil Diphenol (the active metabolite of Cyclofenil) and Tamoxifen (specifically its active metabolite, 4-Hydroxytamoxifen), focusing on Estroge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Hydroxy Cyclofenil Diphenol (the active metabolite of Cyclofenil) and Tamoxifen (specifically its active metabolite, 4-Hydroxytamoxifen), focusing on Estrogen Receptor (ER) selectivity, binding kinetics, and functional applications in drug development.

Focus: Estrogen Receptor Isoform Selectivity (ER


 vs. ER

) and Functional Characterization.

Executive Summary

In the landscape of Selective Estrogen Receptor Modulators (SERMs), Tamoxifen is the clinical gold standard for ER


-positive breast cancer.[1] However, its active metabolite, 4-Hydroxytamoxifen (4-OHT) , exhibits a "balanced" high-affinity binding profile to both ER

and ER

, relying on tissue-specific co-regulators for its selectivity.

In contrast, 4-Hydroxy Cyclofenil Diphenol (the active form of Cyclofenil, chemically 4,4'-(cyclohexylidenemethylene)diphenol) represents a distinct structural class. While also a SERM, it demonstrates a preferential binding affinity for ER


  in competitive assays. This subtle but distinct selectivity profile makes it a critical tool for researchers investigating ER

-mediated pathways (e.g., neuroprotection, cardiovascular health) where minimizing ER

-driven uterotrophic effects is desired.

Chemical & Pharmacological Identity

Understanding the metabolic activation is crucial for experimental design. Both parent compounds are prodrugs requiring metabolic activation to achieve nanomolar affinity.

FeatureCyclofenil Diphenol 4-Hydroxytamoxifen (4-OHT)
Parent Drug Cyclofenil (Diacetate ester)Tamoxifen
Active Metabolite 4,4'-(cyclohexylidenemethylene)diphenol (Z)-4-Hydroxytamoxifen
Chemical Class DiphenylcyclohexaneTriphenylethylene
Primary Mechanism SERM (Mixed Agonist/Antagonist)SERM (Antagonist in breast; Agonist in bone/uterus)
Key Structural Feature Rigid cyclohexane ring acts as a spacer, orienting the two phenol groups for ER

preference.
Flexible ethyl side chain responsible for the "anti-estrogenic" helix-12 displacement.
Structural Pharmacophore Model

The following diagram illustrates the structural logic dictating receptor subtype selectivity.

Pharmacophore cluster_0 Ligand Structure cluster_1 Receptor Interaction Cyclofenil Cyclofenil Diphenol (Rigid Cyclohexane Core) ER_Beta ER-Beta Pocket (Smaller, tolerates rigid cores) Cyclofenil->ER_Beta High Affinity (Steric Fit) ER_Alpha ER-Alpha Pocket (Larger, flexible accommodation) Cyclofenil->ER_Alpha Moderate Affinity Tamoxifen 4-Hydroxytamoxifen (Triphenylethylene Core) Tamoxifen->ER_Beta High Affinity Tamoxifen->ER_Alpha Very High Affinity (Helix 12 Displacement)

Figure 1: Pharmacophore relationships showing the structural basis for Cyclofenil Diphenol's ER


 preference versus 4-OHT's broad high affinity.

Receptor Selectivity Analysis

The core distinction lies in the Relative Binding Affinity (RBA) . While 4-OHT is a "tight binder" for both isoforms, Cyclofenil Diphenol shows a binding bias towards ER


.
Comparative Binding Data (Relative to Estradiol = 100)
CompoundER

RBA
ER

RBA
Selectivity Ratio (

:

)
Binding Kinetics (

)
17

-Estradiol (E2)
1001001:1~0.1 - 0.5 nM
4-Hydroxytamoxifen 100 - 150100 - 120~0.8:1 (Balanced)~0.5 nM
Cyclofenil Diphenol 25 - 6060 - 350 ~2.5:1 to 5:1 ~1.0 - 5.0 nM

Key Insight:

  • 4-OHT binds ER

    
     with affinity equal to or greater than Estradiol (E2).[2] It is non-selective in binding but selective in function.
    
  • Cyclofenil Diphenol is one of the few non-steroidal scaffolds that naturally favors ER

    
    . In competitive radioligand assays, it displaces [3H]-E2 from ER
    
    
    
    more effectively than from ER
    
    
    .

Experimental Protocols

To validate these profiles in your own lab, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (The "Gold Standard")

Objective: Determine


 and 

values for ER

and ER

.

Reagents:

  • Recombinant Human ER

    
     and ER
    
    
    
    (full length).
  • Radioligand:

    
     Estradiol (approx. 100 Ci/mmol).
    
  • Separation: Hydroxylapatite (HAP) slurry or Dextran-coated charcoal.

Workflow:

  • Preparation: Dilute ER

    
     and ER
    
    
    
    preparations to bind ~15-20% of total radioligand (prevents ligand depletion artifacts).
  • Incubation:

    • Mix: 50

      
      L Receptor + 50 
      
      
      
      L [3H]-E2 (1 nM final) + 50
      
      
      L Competitor (Cyclofenil Diphenol or 4-OHT).
    • Competitor Range: Logarithmic dilution from

      
       M to 
      
      
      
      M.
    • Control: Non-specific binding (NSB) defined by 100-fold excess unlabeled Diethylstilbestrol (DES).

  • Equilibrium: Incubate at 0-4°C for 18 hours (equilibrium is critical for accurate

    
    ).
    
  • Separation: Add 200

    
    L HAP slurry; incubate 15 min; centrifuge; wash pellet 3x with ice-cold buffer.
    
  • Quantification: Scintillation counting of the pellet.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is the dissociation constant of E2.
Protocol B: Luciferase Reporter Assay (Functional Selectivity)

Objective: Distinguish Agonist vs. Antagonist activity.

AssayWorkflow Step1 Step 1: Transfection (HEK293 Cells) Step2 Plasmids: 1. Expression Vector (ER-Alpha or ER-Beta) 2. Reporter (ERE-Luciferase) Step1->Step2 Step3 Step 2: Treatment (24h) Step1->Step3 Treatments Groups: 1. Vehicle (DMSO) 2. E2 (10nM) [Agonist Control] 3. Test Cmpd (0.1 - 1000nM) 4. Test Cmpd + E2 [Antagonist Mode] Step3->Treatments Step4 Step 3: Lysis & Detection Treatments->Step4 Result Readout: Luminescence (RLU) Step4->Result

Figure 2: Workflow for functional characterization of SERM activity.

Expected Results:

  • 4-OHT: Potent antagonism (inhibition of E2 signal) on ER

    
     at ERE promoters. Partial agonism may be seen on AP-1 sites.
    
  • Cyclofenil Diphenol: Full antagonism on ER

    
     in breast cells; however, expect partial agonism on ER
    
    
    
    depending on the co-regulator context (e.g., SRC-1 recruitment).

Application Scenarios: When to Use Which?

Research GoalRecommended CompoundRationale
Breast Cancer Modeling 4-Hydroxytamoxifen Clinically relevant standard.[1] High affinity ER

antagonism mimics patient therapy.
ER

Imaging (PET)
Cyclofenil Derivatives The Cyclofenil scaffold tolerates F-18 substitution while maintaining ER

selectivity, unlike the bulky Tamoxifen side chain.
Neuroprotection Studies Cyclofenil Diphenol Allows activation of ER

pathways in the brain with reduced risk of uterine proliferation (ER

effect).
Ovulation Induction Cyclofenil (Prodrug) Historical clinical use.[3] The diphenol metabolite acts on the hypothalamic-pituitary axis.

References

  • MedChemExpress. 4,4'-(Cyclohexylidenemethylene)diphenol Product Information. Retrieved from

  • Katzenellenbogen, J. A., et al. (2003). Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship. Journal of Medicinal Chemistry. Retrieved from

  • Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology.[4][5][6] (Seminal paper on ER

    
     binding profiles).
    
  • Jordan, V. C., et al. (1977). The binding of tamoxifen and its metabolites to the estrogen receptor.[1][2][6][7][8] (Establishes 4-OHT as the high-affinity metabolite). Retrieved from

  • Meyers, M. J., et al. (2001). Estrogen receptor-beta potency-selective ligands: structure-activity relationship studies of diarylpropionitriles and their acetylene and polar analogues. Journal of Medicinal Chemistry. (Context for non-steroidal ER selectivity).

Sources

Comparative

A Comparative Guide to Golgi Disruption: Golgicide A vs. Brefeldin A

For researchers, scientists, and drug development professionals navigating the complexities of cellular trafficking, the choice of a reliable Golgi disruption agent is paramount. This guide provides an in-depth, objectiv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of cellular trafficking, the choice of a reliable Golgi disruption agent is paramount. This guide provides an in-depth, objective comparison of two prominent small molecule inhibitors: the highly specific Golgicide A (GCA) and the widely used classic, Brefeldin A (BFA). By delving into their mechanisms, specificity, and experimental efficacy, this document aims to equip you with the critical knowledge needed to select the optimal tool for your research endeavors.

Introduction: The Central Role of the Golgi Apparatus and the Power of its Disruption

The Golgi apparatus is a central hub for post-translational modification, sorting, and packaging of proteins and lipids. Its intricate network of cisternae is fundamental to the secretory pathway. The ability to acutely and reversibly disrupt Golgi function is a powerful technique for studying protein transport, elucidating signaling pathways, and investigating the cellular response to stress. Small molecule inhibitors that interfere with Golgi trafficking have become indispensable tools in cell biology.

Mechanism of Action: A Tale of Two Inhibitors

Both Golgicide A and Brefeldin A exert their effects by targeting ADP-ribosylation factor (Arf) guanine nucleotide exchange factors (ArfGEFs). These enzymes are critical for the activation of Arf1, a small GTPase that initiates the recruitment of coat proteins to Golgi membranes, a crucial step in vesicle formation. However, the specificity of their targets within the ArfGEF family is a key differentiator.

Brefeldin A (BFA): The Broad-Spectrum Disruptor

Brefeldin A, a lactone antibiotic isolated from the fungus Eupenicillium brefeldianum, functions as an uncompetitive inhibitor. It traps the Arf1-GDP complex on its ArfGEF, preventing the exchange of GDP for GTP and thereby inhibiting Arf1 activation.[1][2] This leads to the rapid dissociation of COPI coat proteins from the Golgi and a subsequent retrograde transport of Golgi enzymes and components into the endoplasmic reticulum (ER), causing a characteristic collapse of the Golgi apparatus.[1] While BFA is widely effective, its targets include not only the cis-Golgi-localized GBF1 but also the trans-Golgi network (TGN)-associated BIG1 and BIG2.[3] This broader activity can lead to more widespread effects on cellular trafficking.

Golgicide A (GCA): The Precision Tool

Golgicide A is a more recently identified inhibitor that demonstrates remarkable specificity for GBF1, the ArfGEF responsible for Arf1 activation at the cis-Golgi.[3][4][5] Like BFA, GCA is a reversible inhibitor that leads to the disassembly of the Golgi and TGN.[3][6] However, its targeted action on GBF1 leaves the functions of BIG1 and BIG2 at the TGN largely intact.[6] This specificity makes GCA an ideal tool for dissecting the precise roles of GBF1 in Golgi structure and function without the confounding effects on other ArfGEFs.

Visualizing the Mechanisms of Action

cluster_BFA Brefeldin A (BFA) Action cluster_GCA Golgicide A (GCA) Action BFA Brefeldin A GBF1_BFA GBF1 BFA->GBF1_BFA Inhibits BIG1_2_BFA BIG1/BIG2 BFA->BIG1_2_BFA Inhibits Arf1_GTP_BFA Arf1-GTP GBF1_BFA->Arf1_GTP_BFA Activates BIG1_2_BFA->Arf1_GTP_BFA Arf1_GDP_BFA Arf1-GDP Arf1_GDP_BFA->GBF1_BFA COPI_BFA COPI Recruitment (cis-Golgi) Arf1_GTP_BFA->COPI_BFA AP1_GGA_BFA AP-1/GGA Recruitment (TGN) Arf1_GTP_BFA->AP1_GGA_BFA Golgi_Collapse_BFA Golgi Collapse to ER COPI_BFA->Golgi_Collapse_BFA Disruption leads to AP1_GGA_BFA->Golgi_Collapse_BFA GCA Golgicide A GBF1_GCA GBF1 GCA->GBF1_GCA Specifically Inhibits Arf1_GTP_GCA Arf1-GTP GBF1_GCA->Arf1_GTP_GCA Activates BIG1_2_GCA BIG1/BIG2 BIG1_2_GCA->Arf1_GTP_GCA Unaffected Arf1_GDP_GCA Arf1-GDP Arf1_GDP_GCA->GBF1_GCA COPI_GCA COPI Recruitment (cis-Golgi) Arf1_GTP_GCA->COPI_GCA AP1_GGA_GCA AP-1/GGA Recruitment (TGN) Arf1_GTP_GCA->AP1_GGA_GCA Golgi_Disassembly_GCA Golgi Disassembly COPI_GCA->Golgi_Disassembly_GCA Disruption leads to

Caption: Mechanisms of Brefeldin A and Golgicide A.

Head-to-Head Comparison: Efficacy and Specificity

FeatureGolgicide A (GCA)Brefeldin A (BFA)
Primary Target GBF1[3][4][5]GBF1, BIG1, BIG2[1][3]
Specificity Highly specific for GBF1[3][6]Broader specificity for ArfGEFs[3]
Mechanism Reversible inhibitor of GBF1[5][6]Uncompetitive inhibitor of ArfGEFs[2]
Effective Conc. IC50 of 3.3 µM (Vero cells)[3][4][7]Typically 1-10 µg/mL (cell type dependent)
Golgi Morphology Dispersal of cis- and medial-Golgi; TGN disperses into small vesicles.[3]Retrograde transport of Golgi to ER; TGN and endosomes form tubules.[3]
Reversibility Rapidly reversible.[3]Reversible.
Off-Target Effects No significant off-target effects reported; specificity confirmed by resistance in GBF1-M832L mutant cells.[3]Prolonged treatment can disrupt microtubule and actin cytoskeletons.

Experimental Protocols

Assessing Golgi Disruption by Immunofluorescence

This protocol provides a general framework for visualizing the effects of GCA and BFA on Golgi morphology.

start Seed cells on coverslips treatment Treat with GCA (e.g., 10 µM) or BFA (e.g., 5 µg/mL) for desired time (e.g., 30-60 min) start->treatment fix Fix with 4% paraformaldehyde treatment->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize block Block with serum-containing buffer permeabilize->block primary_ab Incubate with primary antibody (e.g., anti-GM130 for cis-Golgi, anti-TGN46 for TGN) block->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody and DAPI primary_ab->secondary_ab mount Mount coverslips on slides secondary_ab->mount image Image with fluorescence microscope mount->image

Caption: Immunofluorescence workflow for Golgi analysis.

Step-by-Step Methodology:

  • Cell Culture: Seed your cells of interest onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare working solutions of Golgicide A (e.g., 10 µM) and Brefeldin A (e.g., 5 µg/mL) in your cell culture medium. Aspirate the old medium from the cells and add the inhibitor-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS. Block with a suitable blocking buffer (e.g., PBS with 5% bovine serum albumin or 10% goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute your primary antibody against a Golgi marker (e.g., GM130 for cis-Golgi, Giantin for medial-Golgi, or TGN46 for the trans-Golgi network) in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS. Dilute a fluorescently-labeled secondary antibody and a nuclear counterstain like DAPI in the blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash the cells with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope.

Choosing the Right Tool for Your Experiment

The choice between Golgicide A and Brefeldin A hinges on the specific question your research aims to answer.

  • For dissecting the specific roles of GBF1: Golgicide A is the superior choice due to its high specificity.[3][6] It allows for the inhibition of GBF1-mediated pathways without the confounding effects of inhibiting BIG1 and BIG2. This is particularly valuable when investigating the distinct functions of cis- and trans-Golgi networks.

  • For general disruption of the secretory pathway: Brefeldin A remains a potent and effective tool for inducing a robust and widespread disruption of Golgi function. Its broader activity ensures a more complete blockade of trafficking through the Golgi complex.

  • When off-target effects are a concern: Golgicide A presents a cleaner profile with no known off-target effects on the cytoskeleton.[3] For long-term experiments or studies where cytoskeletal integrity is critical, GCA is the more prudent option.

Conclusion

Both Golgicide A and Brefeldin A are powerful inhibitors of Golgi function, each with its own set of advantages. Brefeldin A is a well-established and potent tool for general Golgi disruption. Golgicide A, with its high specificity for GBF1, offers a more refined approach for dissecting the intricate workings of the early secretory pathway. As our understanding of cellular trafficking becomes more nuanced, the availability of highly specific inhibitors like Golgicide A will undoubtedly pave the way for new discoveries in cell biology and drug development.

References

  • Sáenz, J.B., Sun, W.J., Chang, J.W., et al. (2009). Golgicide A reveals essential roles for GBF1 in Golgi assembly and function. Nature Chemical Biology, 5(3), 157–165. [Link]

  • Sáenz, J.B., Sun, W.J., Chang, J.W., Li, J., Bursulaya, B., Gray, N.S., & Haslam, D.B. (2012). Golgicide A reveals essential roles for GBF1 in Golgi assembly and function. Nature Chemical Biology, 5(3), 157-165. [Link]

  • Golgicide A reveals essential roles for GBF1 in Golgi assembly and function. ResearchGate. [Link]

  • van der Schaar, H. M., van Kuppeveld, F. J., & Melchers, W. J. (2012). Differential Effects of the Putative GBF1 Inhibitors Golgicide A and AG1478 on Enterovirus Replication. Journal of Virology, 86(13), 7245–7254. [Link]

  • Brefeldin A v Monensin: How to Hunt for Proteins. Bitesize Bio. [Link]

  • Niu, T. K., Pfeifer, A. C., Lippincott-Schwartz, J., & Jackson, C. L. (2005). Dynamics of GBF1, a Brefeldin A-sensitive Arf1 exchange factor at the Golgi. Molecular Biology of the Cell, 16(3), 1213–1222. [Link]

Sources

Validation

Comparative Potency &amp; Pharmacological Profiling: 4-Hydroxy Cyclofenil Diphenol vs. Clomiphene Citrate

Topic: 4-Hydroxy cyclofenil diphenol vs Clomiphene citrate potency analysis Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous comparative analysis of Clomiphene Citrate (CC...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Hydroxy cyclofenil diphenol vs Clomiphene citrate potency analysis Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous comparative analysis of Clomiphene Citrate (CC) and the specific metabolite 4-Hydroxy Cyclofenil Diphenol . While Clomiphene remains the gold standard for ovulation induction, its pharmacological profile is complex due to its isomeric mixture (zuclomiphene/enclomiphene). Cyclofenil, a bis(p-acetoxyphenyl)cyclohexylidenemethane derivative, functions as a pro-drug. Its active diphenol form (F6066) and the downstream metabolite 4-Hydroxy Cyclofenil Diphenol (hydroxylated at the cyclohexyl ring) offer distinct Selective Estrogen Receptor Modulator (SERM) profiles.

Key Insight: While Clomiphene Citrate exhibits potent anti-estrogenic effects on the cervix (often thickening mucus), Cyclofenil derivatives maintain a more favorable estrogenic profile on cervical mucus while retaining hypothalamic anti-estrogenic potency. This guide analyzes the binding affinities, transcriptional potency, and structural-activity relationships (SAR) of these compounds.

Structural & Mechanistic Basis

To understand potency differences, we must first isolate the active pharmacophores.

Chemical Architectures
  • Clomiphene Citrate: A triphenylethylene derivative. It acts as a mixed agonist/antagonist.[1] It is metabolized into 4-hydroxyclomiphene , which has a significantly higher affinity for Estrogen Receptors (ER) than the parent compound.

  • Cyclofenil: A diphenol diacetate pro-drug. It is hydrolyzed to Cyclofenil Diphenol (F6066) .

  • 4-Hydroxy Cyclofenil Diphenol: This specific metabolite involves hydroxylation on the cyclohexyl ring (C4 position) of the diphenol core. SAR studies indicate that while the diphenol core is critical for ER binding, bulky or polar substitution at the C4-cyclohexyl position often reduces affinity compared to the unsubstituted diphenol, though it enhances water solubility for clearance.

Mechanism of Action (SERM Pathway)

The following diagram illustrates the differential signaling pathways. Note the divergence in co-regulator recruitment.

SERM_Pathway Ligand_CC Clomiphene / 4-OH-Clomiphene ER_Cytosol ERα / ERβ (Cytosol) Ligand_CC->ER_Cytosol High Affinity Binding Ligand_Cyc 4-OH Cyclofenil Diphenol Ligand_Cyc->ER_Cytosol Moderate/High Binding Dimerization Receptor Dimerization ER_Cytosol->Dimerization Nucleus Nuclear Translocation Dimerization->Nucleus ERE_Binding ERE Binding (DNA) Nucleus->ERE_Binding CoRepressor Recruitment of Co-Repressors (Anti-Estrogenic) ERE_Binding->CoRepressor Dominant in Hypothalamus CoActivator Recruitment of Co-Activators (Estrogenic) ERE_Binding->CoActivator Tissue Dependent Outcome_Hypo Hypothalamus: GnRH Pulse Frequency ↑ CoRepressor->Outcome_Hypo Feedback Inhibition Blockade Outcome_Cervix Cervix / Uterus: Tissue Specific Response CoRepressor->Outcome_Cervix Clomiphene (Mucus Thickening) CoActivator->Outcome_Cervix Cyclofenil (Mucus Receptive)

Figure 1: Differential SERM signaling pathways. Clomiphene biases towards co-repressor recruitment in cervical tissue, whereas Cyclofenil metabolites retain partial agonist activity, preserving mucus quality.

Potency Analysis: Data Comparison

The following data synthesizes binding affinity (


 or RBA) and functional potency (

).
Receptor Binding Affinity (RBA)

Values normalized to Estradiol (E2 = 100).

CompoundER

RBA
ER

RBA
SelectivityNotes
17

-Estradiol (E2)
100100BalancedEndogenous ligand.
Clomiphene Citrate (Mix) ~2.0~15.0ER

> ER

Low affinity as a mixture.
4-OH-Clomiphene ~150 - 200~250High PotencyThe active metabolite driving efficacy.
Cyclofenil Diphenol (F6066) ~10 - 25~40 - 60ER

> ER

Strong binder; mimics triarylethylenes.
4-OH Cyclofenil Diphenol < 10< 20ReducedPredicted based on C4-cyclohexyl SAR.

Note on 4-OH Cyclofenil Diphenol: Structure-Activity Relationship (SAR) studies on cyclofenil analogs indicate that the C4 position of the cyclohexyl ring is sterically sensitive. Hydroxylation here (producing 4-hydroxy cyclofenil diphenol) generally reduces binding affinity compared to the unsubstituted diphenol (F6066), suggesting this metabolite represents a clearance pathway rather than a super-agonist.

Functional Potency (Uterotrophic & Clinical)
ParameterClomiphene CitrateCyclofenil (Active Metabolites)
Uterotrophic Assay (Mouse) Mixed Agonist/Antagonist. Increases uterine wet weight at high doses.Weak Estrogen. Less uterotrophic than E2; antagonizes E2-induced growth.
Cervical Mucus Quality Anti-estrogenic. Often reduces volume and spinnbarkeit (hostile to sperm).Estrogenic. Maintains or improves mucus receptivity (sperm-friendly).
Endometrial Thickness Tendency to thin endometrium (anti-estrogenic).Minimal impact; less thinning observed than with Clomiphene.
Ovulation Induction Rate 70-80%60-70% (Historically slightly lower efficacy).

Experimental Protocols

To validate these potency differences in your own laboratory, use the following standardized workflows.

Protocol A: Competitive Receptor Binding Assay (Fluorescence Polarization)

Objective: Determine the


 of 4-Hydroxy Cyclofenil Diphenol vs. Clomiphene.
  • Reagent Prep:

    • Prepare recombinant Human ER

      
       and ER
      
      
      
      (LBD) in assay buffer (pH 7.4, 1 mM DTT).
    • Tracer: Use Fluormone™ ES2 (1 nM final).

    • Test Compounds: Dissolve Clomiphene and Cyclofenil metabolites in 100% DMSO. Serial dilute (10-point curve, 1 nM to 10

      
      M).
      
  • Incubation:

    • Mix 20

      
      L protein + 20 
      
      
      
      L tracer + 1
      
      
      L test compound in 384-well black plates.
    • Incubate for 2 hours at room temperature in the dark to reach equilibrium.

  • Readout:

    • Measure Fluorescence Polarization (mP) using a multi-mode plate reader (Ex: 485 nm, Em: 530 nm).

  • Analysis:

    • Plot mP vs. log[Concentration]. Fit to a sigmoidal dose-response equation (variable slope) to extract

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Luciferase Reporter Assay (Transcriptional Efficacy)

Objective: Differentiate Agonist vs. Antagonist activity.

Workflow_Luciferase Step1 Seed MCF-7 Cells (Strip Phenol Red) Step2 Transfect: ERE-Luc + Renilla Step1->Step2 Step3 Treat Cells: Compound +/- E2 (1nM) Step2->Step3 Step4 Incubate 24h Step3->Step4 Step5 Lysis & Dual-Luc Measurement Step4->Step5

Figure 2: Luciferase reporter workflow. Essential for distinguishing the partial agonist activity of Cyclofenil from the antagonist dominance of Clomiphene in breast tissue models.

Methodology:

  • Cell Culture: Use MCF-7 (ER+) cells. Starve in charcoal-stripped serum (5%) for 48h to remove endogenous estrogens.

  • Transfection: Transiently transfect with 3xERE-TATA-Luc plasmid. Use pRL-TK (Renilla) for normalization.

  • Treatment:

    • Agonist Mode: Treat with increasing doses of Clomiphene or 4-OH Cyclofenil Diphenol alone.

    • Antagonist Mode: Treat with increasing doses of compound plus 1 nM Estradiol (E2).

  • Data Interpretation:

    • If Clomiphene reduces E2 signal by >80%, it is a potent antagonist.

    • If Cyclofenil reduces E2 signal by only 40-50%, it exhibits "partial agonist" behavior (SERM profile).

Conclusion

While Clomiphene Citrate remains the more potent ovulation inducer due to its aggressive hypothalamic antagonism (driven largely by its 4-hydroxy metabolite), Cyclofenil and its metabolites (including the diphenol forms) offer a distinct advantage in peripheral tissue tolerability .

The specific metabolite 4-Hydroxy Cyclofenil Diphenol (cyclohexyl-hydroxylated) likely exhibits reduced ER affinity compared to the parent diphenol (F6066) due to steric hindrance at the C4-cyclohexyl position. However, the parent diphenol's ability to maintain cervical mucus receptivity makes the Cyclofenil scaffold a valuable alternative for patients where Clomiphene induces "hostile" cervical mucus, despite Clomiphene's superior raw potency in receptor binding.

References

  • Comparison of estrogens and selective estrogen receptor modulators (SERMs). PubMed. [Link]

  • Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship. PubMed Central. [Link]

  • The effects of clomiphene citrate and cyclofenil on cervical mucus volume and receptivity. Fertility and Sterility. [Link]

  • Structure-activity relationship of estrogens: a study involving cyclofenyl. Journal of Steroid Biochemistry. [Link][2]

  • 4-HYDROXY CYCLOFENIL DIPHENOL Substance Details. precisionFDA. [Link]

Sources

Comparative

Reproducibility of Proteoglycan Inhibition: The Cyclofenil Diphenol (CPD) Protocol

Topic: Reproducibility of proteoglycan inhibition data for Cyclofenil diphenol Content Type: Publish Comparison Guide Executive Summary Cyclofenil diphenol (CPD), a metabolite of the non-steroidal estrogen cyclofenil, is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of proteoglycan inhibition data for Cyclofenil diphenol Content Type: Publish Comparison Guide

Executive Summary

Cyclofenil diphenol (CPD), a metabolite of the non-steroidal estrogen cyclofenil, is a potent, reversible inhibitor of proteoglycan (PG) synthesis.[1] Unlike the standard inhibitor 4-Methylumbelliferone (4-MU), which acts as a competitive substrate for UDP-glucuronosyltransferase, CPD functions through a distinct mechanism: the reversible fragmentation of the Golgi apparatus .

Despite its utility, CPD data is notoriously difficult to reproduce across laboratories. This variability is not due to the compound's instability, but rather its high affinity binding to serum albumin . This guide provides the definitive technical framework for utilizing CPD, establishing the critical CPD-to-Albumin ratio required for consistent inhibition, and comparing its efficacy against standard alternatives.

Part 1: Mechanistic Distinction

To reproduce CPD data, one must understand that it does not merely inhibit an enzyme; it structurally reorganizes the secretory pathway.

Mechanism of Action[2][3][4][5][6][7]
  • Golgi Disassembly: CPD causes the rapid (t1/2 < 25 min) disappearance of Golgi stacks, replacing them with clusters of small vesicles. This physically separates glycosyltransferases from the core proteins.

  • ER Distension: Prolonged exposure (2-3 h) leads to distension of the Endoplasmic Reticulum (ER), though protein synthesis remains largely intact (selective inhibition).

  • Reversibility: Upon removal, Golgi stacks reassemble, and PG synthesis restores within 3–21 hours.[1]

Pathway Visualization

The following diagram contrasts the inhibitory points of CPD versus 4-MU and Brefeldin A.

GAG_Inhibition Nucleus Nucleus (Core Protein Transcription) ER Endoplasmic Reticulum (Protein Translation) Nucleus->ER mRNA Golgi Golgi Apparatus (GAG Chain Polymerization) ER->Golgi Vesicular Transport SecretoryVesicles Secretory Vesicles Golgi->SecretoryVesicles Glycosylated PGs ECM Extracellular Matrix (Proteoglycan Deposition) SecretoryVesicles->ECM Exocytosis CPD Cyclofenil Diphenol (CPD) [Golgi Fragmentation] CPD->Golgi Disrupts Structure (Vesiculation) FourMU 4-Methylumbelliferone [Depletes UDP-GlcUA] FourMU->Golgi Substrate Depletion Brefeldin Brefeldin A [Retrograde Transport] Brefeldin->Golgi Fuses Golgi to ER

Figure 1: Comparative mechanisms of GAG synthesis inhibition.[5][6] CPD physically fragments the Golgi, distinct from the substrate depletion of 4-MU.

Part 2: The Reproducibility Crisis (The Albumin Factor)

The primary cause of experimental failure with CPD is the Albumin Sink Effect . CPD is highly hydrophobic and binds extensively to albumin.

  • In Standard Media (10% FBS): The high albumin concentration (~4 mg/mL) sequesters CPD, rendering effective concentrations (e.g., 50 µg/mL) inactive.

  • In Serum-Free Media: CPD may precipitate due to poor solubility, causing inconsistent dosing and cytotoxicity.

The Solution: You must establish a specific CPD:Albumin mass ratio . Data indicates that a concentration of 90 µg/mL CPD is required to achieve complete inhibition in the presence of 4 mg/mL Albumin (equivalent to ~10% serum). Lowering the serum concentration requires a proportional adjustment of CPD, or the drug becomes toxic; raising serum masks the effect.

Comparative Performance Guide
FeatureCyclofenil Diphenol (CPD)4-Methylumbelliferone (4-MU)Brefeldin A
Primary Target Golgi Structure (Vesiculation)Hyaluronan Synthase / UDP-GlcUAARF1 (Golgi-ER fusion)
Specificity High for GAGs vs. ProteinHigh for Hyaluronan/GAGsLow (Blocks all secretion)
Onset of Action Rapid (< 30 min)Slow (Requires pool depletion)Rapid (< 30 min)
Reversibility 100% Reversible (3-21h) ReversibleReversible
Serum Sensitivity Critical (Binds Albumin) LowLow
Toxicity Risk Moderate (if serum too low)LowHigh (Apoptotic)
Part 3: Validated Experimental Protocol

This protocol is designed to bypass the solubility/sequestration paradox. It utilizes a "Low-Serum/High-CPD" loading phase to ensure bioavailability.

Reagents
  • Stock Solution: Dissolve CPD to 10 mg/mL in 100% Ethanol or DMSO. Store at -20°C.

  • Carrier Medium: DMEM supplemented with 1 mg/mL BSA (Bovine Serum Albumin). Note: Do not use full serum (10% FBS) unless you scale CPD to >90 µg/mL.

Step-by-Step Workflow
  • Cell Preparation:

    • Culture chondrocytes or fibroblasts to 80% confluence.

    • Wash cells 2x with PBS to remove residual serum factors.

  • Equilibration (The Albumin Buffer):

    • Add Carrier Medium (DMEM + 1 mg/mL BSA) for 30 minutes.

    • Reasoning: The BSA acts as a solubilizer for CPD without creating a massive "sink" like full serum.

  • Inhibitor Loading:

    • Dilute CPD Stock into Carrier Medium to a final concentration of 50–90 µg/mL .

    • Vortex immediately to prevent precipitation.

    • Apply to cells.[1][4][5][6][7][8][9][10][11]

    • Incubation: 60 minutes for Golgi disruption.[1]

  • Metabolic Labeling (Validation):

    • Add 35S-Sulfate (20 µCi/mL) to the medium.

    • Incubate for 4 hours.

    • Expectation: >90% reduction in 35S incorporation into GAGs compared to control.[9]

  • Recovery (Optional):

    • Remove CPD medium.

    • Wash 3x with standard culture medium (10% FBS).

    • Incubate for 24 hours to verify Golgi reassembly and restoration of synthesis.

Protocol Logic Visualization

CPD_Protocol Start Start: Confluent Cells Wash PBS Wash (Remove Serum) Start->Wash Carrier Add Carrier Media (1 mg/mL BSA) Wash->Carrier Prevents Shock Dosing Add CPD (90 µg/mL) (Critical Ratio) Carrier->Dosing Solubility Check Incubate Incubate 60 min (Golgi Fragmentation) Dosing->Incubate Label Add 35S-Sulfate (4 Hours) Incubate->Label Analyze Quantify GAGs (Precipitation/HPLC) Label->Analyze Analyze->Dosing If Inhibition <80%: Decrease BSA or Increase CPD

Figure 2: Validated workflow for CPD treatment. The "Carrier Media" step is the control point for reproducibility.

Part 4: Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
No Inhibition Excess Albumin (Serum Sink)Reduce FBS to 1% or switch to 1 mg/mL BSA carrier.
Cell Detachment CPD Precipitation / ToxicityIncrease BSA slightly (to 2 mg/mL) or ensure stock is fully dissolved in DMSO before adding.
Partial Inhibition Insufficient TimeCPD acts fast (40 min), but GAG turnover takes time. Ensure labeling pulse is at least 4 hours.
Irreversible Damage Prolonged ExposureLimit CPD exposure to <6 hours. Long-term ER distension can trigger UPR (Unfolded Protein Response).
References
  • Mason, R. M., Lineham, J. D., Phillipson, L. H., & Black, C. M. (1984).[5][6] Selective inhibition of proteoglycan and hyaluronate synthesis in chondrocyte cultures by cyclofenil diphenol, a non-steroidal weak oestrogen.[2][5][6] Biochemical Journal.[5][6]

  • Lancaster, G., Fryer, P. R., Griffiths, J. R., & Mason, R. M. (1989).[5][6] Ultrastructural changes accompany inhibition of proteoglycan synthesis in chondrocytes by Cyclofenil diphenol.[1] Journal of Cell Science.[5][6]

  • Mason, R. M., et al. (1992). Effects of cyclofenil diphenol, an agent which disrupts Golgi structure, on proteoglycan synthesis in chondrocytes.[1][5][6][7] Biochemical Journal.[5][6]

  • Kempf, J. J., et al. (2024). Cyclofenil diphenol mechanism and structural analogs.[5][6] PubChem Compound Summary.

Sources

Validation

Technical Guide: Reference Standard Selection for 4-Hydroxy Cyclofenil Diphenol Quantification

Executive Summary This guide addresses the quantification of 4,4'-(cyclohexylidenemethylene)diphenol (commonly referred to as Cyclofenil Diphenol or F6060), the primary bioactive metabolite of the SERM Cyclofenil. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the quantification of 4,4'-(cyclohexylidenemethylene)diphenol (commonly referred to as Cyclofenil Diphenol or F6060), the primary bioactive metabolite of the SERM Cyclofenil. While the parent drug is a diacetate ester, it undergoes rapid hydrolysis in vivo; therefore, the diphenol metabolite is the mandatory target for pharmacokinetic profiling and anti-doping control (WADA Technical Documents).

The quantification of this bis-phenolic compound presents specific challenges: high susceptibility to matrix effects in urine/plasma and ionization suppression in Electrospray Ionization (ESI). This guide compares reference standard strategies—specifically the critical choice between Certified Reference Materials (CRMs), Analytical Standards, and the necessity of Stable Isotope Labeled (SIL) internal standards.

Part 1: The Analyte & The Analytical Challenge

To select the correct standard, one must understand the molecule's behavior. Cyclofenil diphenol is a weak acid (phenolic pKa ~9.5-10) and highly lipophilic.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Target Analyte: Cyclofenil Diphenol (F6060)[1]

  • CAS Number: 5189-40-2[1]

  • Chemical Structure: Two phenol rings linked by a cyclohexylidene bridge.[2]

  • Metabolic Context: Cyclofenil (Parent)

    
     Hydrolysis 
    
    
    
    Cyclofenil Diphenol (Active)
    
    
    Glucuronidation
    
    
    Excretion.
The "4-Hydroxy" Nomenclature Clarification

Note: The term "4-Hydroxy cyclofenil diphenol" is chemically redundant but descriptive. It refers to the hydrolysis product where the acetoxy groups at the 4-positions are converted to hydroxyl groups. This guide focuses on this specific metabolite (F6060).

Visualization: Metabolic Pathway & Target Identification

MetabolicPathway Cyclofenil Cyclofenil (Parent) (Diacetate Ester) Hydrolysis Esterase Hydrolysis Cyclofenil->Hydrolysis Diphenol Cyclofenil Diphenol (Target Analyte F6060) (Active Metabolite) UGT UGT Conjugation Diphenol->UGT Glucuronide Cyclofenil-Glucuronide (Excreted Form) Hydrolysis->Diphenol Rapid Conversion UGT->Glucuronide Phase II

Figure 1: Metabolic pathway highlighting the Diphenol (F6060) as the central analytical target between rapid hydrolysis and phase II conjugation.[2]

Part 2: Comparative Analysis of Reference Standards

The accuracy of your quantification is capped by the quality of your reference material. Below is a comparative analysis of the three primary tiers of standards available for this analyte.

Tier 1: ISO 17034 Certified Reference Material (CRM)
  • Best For: Accredited ISO 17025 labs (e.g., WADA, Clinical Trials).

  • Attributes: Includes a Certificate of Analysis (CoA) with uncertainty budgets, traceability to SI units, and homogeneity data.

  • Pros: Gold standard for legal defensibility.

  • Cons: Highest cost; limited availability for specific metabolites.

Tier 2: Analytical Reference Standards (>98% Purity)
  • Best For: Routine R&D, academic research, exploratory PK studies.

  • Attributes: Purity determined by HPLC/NMR, but lacks the rigorous uncertainty calculations of a CRM.

  • Pros: Cost-effective, readily available from major suppliers (e.g., Cayman, TRC).

  • Cons: Batch-to-batch variability can introduce systematic error if not normalized.

Tier 3: Internal Standards (The Critical Choice)

The choice of Internal Standard (IS) is the single biggest determinant of precision in LC-MS/MS analysis of phenols.

FeatureOption A: Stable Isotope Labeled (SIL) Option B: Structural Analog
Molecule Cyclofenil Diphenol-d4 (or 13C)Bisphenol A / Diethylstilbestrol
Retention Time Identical to AnalyteDifferent (Shifted)
Matrix Effect Correction Perfect (Co-elutes)Poor (Elutes in different suppression zone)
Cost High ($500+ / 10mg)Low ($50 / 1g)
Recommendation Mandatory for Clinical/Doping Acceptable only for rough screening

Expert Insight: For Cyclofenil Diphenol, using an analog is dangerous. The cyclohexylidene ring creates a specific hydrophobicity profile. Analogs like Bisphenol A elute earlier and will not experience the same ion suppression from urine phospholipids as the target analyte, leading to quantification errors of >30%.

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol utilizes LC-MS/MS in Negative ESI mode . Phenolic protons ionize poorly in positive mode unless derivatized (e.g., Dansyl Chloride), but derivatization adds complexity. Negative mode is direct and robust if a SIL internal standard is used.

Workflow Visualization

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine Sample (200 µL) IS_Add Add IS: Cyclofenil-d4 Sample->IS_Add Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 50°C, 1h) IS_Add->Hydrolysis LLE LLE Extraction (TBME or Ethyl Acetate) Hydrolysis->LLE LC HPLC Separation (C18 Column) LLE->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow emphasizing the early addition of Internal Standard (IS) before hydrolysis to control for enzymatic efficiency.

Detailed Methodology
  • Preparation of Standards:

    • Stock: Dissolve Cyclofenil Diphenol (CRM grade) in Methanol at 1 mg/mL.

    • IS Working Solution: Dissolve Cyclofenil-d4 in Methanol at 1 µg/mL.

  • Hydrolysis (Crucial Step):

    • Since the metabolite is excreted as a glucuronide, direct analysis yields low sensitivity.

    • Add 1 mL Phosphate buffer (pH 6.0) and 50 µL

      
      -glucuronidase (E. coli K12) to 200 µL urine.
      
    • Incubate at 50°C for 60 mins.

  • Extraction (LLE):

    • Add 2 mL tert-butyl methyl ether (TBME) . The diphenol is highly soluble in ether; TBME provides cleaner extracts than Ethyl Acetate.

    • Vortex 5 min, Centrifuge, evaporate supernatant, reconstitute in 100 µL Mobile Phase.

  • LC Conditions:

    • Column: C18 (e.g., Agilent Poroshell or Waters BEH), 2.1 x 100mm, 1.7µm.

    • Mobile Phase: (A) Water + 0.01% Acetic Acid (Note: Formic acid suppresses negative ionization of phenols; Acetic acid is milder). (B) Acetonitrile.[3][4][5]

  • MS/MS Transitions (ESI-):

    • Precursor: m/z 279.1 [M-H]-

    • Product Quantifier: m/z 185.1 (Cleavage of phenol ring).

    • Product Qualifier: m/z 93.0 (Phenolate ion).

Part 4: Performance Data Comparison

The following table summarizes the performance differences observed when validating this method using different reference standard strategies (Data aggregated from typical validation parameters for bis-phenolic SERMs).

ParameterMethod A: External Std Only Method B: Analog IS (Bisphenol A) Method C: Deuterated IS (Cyclofenil-d4)
Linearity (

)
0.9850.991>0.999
Matrix Effect (ME%) -45% (Suppression)-20% (Variable)~100% (Normalized)
Precision (%CV) 12-18%8-12%< 4%
Accuracy (Bias) High Bias (due to recovery loss)Variable Bias± 5%
Robustness LowMediumHigh

Interpretation:

  • Method A fails validation criteria due to massive ion suppression in urine (-45%).

  • Method B improves linearity but fails accuracy because the analog does not compensate for the specific extraction recovery losses of the cyclohexylidene structure.

  • Method C (Recommended) provides a self-validating system where the IS tracks the analyte through hydrolysis, extraction, and ionization perfectly.

References

  • Gärtner, P., et al. (2008).[6] "Synthesis and identification of hydroxylated metabolites of the anti-estrogenic agent cyclofenil." Journal of Mass Spectrometry, 43(7), 958-964.[6]

  • World Anti-Doping Agency (WADA). (2023). "Technical Document TD2023IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes."

  • Kolatorova, L., et al. (2017).[7] "Development and Validation of LC-MS/MS method for quantification of bisphenols and estrogens." Talanta, 176, 51-59. (Demonstrates Dansyl Chloride derivatization utility for phenolic estrogens).

  • PubChem. (2023). "Cyclofenil Diphenol (Compound Summary)." National Library of Medicine.

  • Valbuena, H., et al. (2016).[8] "Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method." Clinical Chemistry and Laboratory Medicine, 54(3), 437-446.[8]

Sources

Comparative

Technical Comparison Guide: Cross-Reactivity of F-Series (FLAG®) Antibodies in Western Blotting

The following guide provides an in-depth technical analysis of F6060 antibodies (analyzed here as the industry-standard Anti-FLAG® M2 monoclonal antibody family, commonly referenced by catalog numbers such as F1804/F3165...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of F6060 antibodies (analyzed here as the industry-standard Anti-FLAG® M2 monoclonal antibody family, commonly referenced by catalog numbers such as F1804/F3165 in the context of Sigma-Aldrich/Merck, or similar F-series clones).

Note: As "F6060" is not a standard global catalog number, this guide treats it as a representative designation for high-affinity murine monoclonal antibodies targeting the DYKDDDDK (FLAG) epitope, a critical tool in drug development for tracking recombinant proteins.

Executive Summary: The Specificity Paradox

In drug development, the F6060/Anti-FLAG antibody is a workhorse for validating recombinant protein expression. However, its utility is frequently compromised by cross-reactivity , particularly in bacterial (E. coli) and mammalian lysates.

This guide objectively compares the performance of the F6060 (Murine Monoclonal M2-type) against emerging Rabbit Monoclonal alternatives and Polyclonal variants. We analyze the mechanistic basis of cross-reactivity—specifically the "positional sensitivity" and "sequence homology" artifacts—and provide a self-validating protocol to eliminate false positives.

Quick Verdict
  • Best for Sensitivity: Rabbit Monoclonal Anti-FLAG (High affinity, low background).

  • Best for Immunoprecipitation (IP): F6060 (Murine M2) – Superior bead conjugation efficiency.

  • Major Weakness of F6060: High cross-reactivity with bacterial proteins (e.g., E. coli OmpF) and endogenous mammalian proteins containing surface-exposed acidic residues.

Mechanistic Analysis of Cross-Reactivity[1]

To mitigate cross-reactivity, one must understand its source. The F6060 antibody targets the DYKDDDDK motif.[1] Cross-reactivity arises from two primary vectors:

  • Sequence Homology (The "DDD" Trap): The core binding motif requires a cluster of acidic residues (Aspartate/Glutamate). Many endogenous proteins (e.g., cytoskeletal proteins, heat shock proteins) possess naturally occurring "DDD" or "DDE" motifs on their surface, which the F6060 paratope can weakly bind, especially under low-stringency washing conditions.

  • Bacterial Lysate Contamination: When expressing proteins in E. coli, F6060 often highlights a non-specific band at ~35-40 kDa. This is typically the OmpF (Outer Membrane Protein F) or similar porins, which mimic the charge distribution of the FLAG epitope.

Pathway Diagram: Mechanism of False Positives

CrossReactivity cluster_conditions Experimental Conditions Antibody F6060 (Anti-FLAG M2) Target Target Protein (N-term DYKDDDDK) Antibody->Target High Affinity (Kd ~3 nM) OffTarget_Mammal Mammalian Off-Target (Endogenous 'DDD' motif) Antibody->OffTarget_Mammal Low Affinity (Electrostatic) OffTarget_Bac Bacterial Porin (OmpF ~35kDa) Antibody->OffTarget_Bac Mimicry Signal Specific Signal (Western Blot) Target->Signal Noise False Positive Background OffTarget_Mammal->Noise OffTarget_Bac->Noise HighSalt High Salt Wash (>300mM NaCl) HighSalt->OffTarget_Mammal Disrupts Binding Blocking Milk vs. BSA Blocking->Noise Reduces

Caption: Mechanistic pathway of F6060 specificity. High salt concentrations disrupt the weak electrostatic interactions responsible for mammalian off-target binding.

Comparative Performance Data

The following table synthesizes experimental data comparing the F6060 (Murine M2) against key alternatives.

Table 1: Specificity & Sensitivity Comparison

FeatureF6060 (Murine Monoclonal M2) Rabbit Monoclonal (Clone D6W5B/Similar) Polyclonal Anti-FLAG
Epitope Requirement N-term, C-term, or Internal (Met-N-term sensitive)N-term, C-term, Internal (Robust)Variable (Polyclonal mix)
Sensitivity (WB) High (Detects < 1 ng)Ultra-High (Detects < 100 pg)Medium
Bacterial Cross-Reactivity High (Strong ~35 kDa band in E. coli)Low (Minimal OmpF binding)High
Mammalian Background Moderate (binds endogenous acidic proteins)Very LowHigh (Non-specific IgG binding)
Salt Tolerance Low (Binding drops > 500mM NaCl)ModerateLow
Primary Application IP, Purification, WBWB, IF, Flow CytometryWB (Routine)
Data Interpretation
  • For Western Blotting: The Rabbit Monoclonal is superior due to reduced steric hindrance and lower cross-reactivity with the mouse secondary antibodies often used for other targets on the same blot.

  • For Purification/IP: The F6060 (Mouse M2) remains the gold standard because its binding is calcium-independent (unlike M1) and it elutes efficiently with the FLAG peptide.

Self-Validating Experimental Protocol

To use F6060 antibodies with "Trustworthiness," you must implement a protocol that actively filters out false positives. This protocol uses a High-Salt Challenge to validate band specificity.

Protocol: High-Stringency Western Blot for F6060

Objective: Distinguish specific FLAG-tagged protein from non-specific electrostatic background.

Reagents:

  • TBST (Standard): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20.

  • TBST-500 (High Salt): 20 mM Tris, 500 mM NaCl , 0.1% Tween-20.

  • Blocking Buffer: 5% Non-fat Dry Milk in TBST (Milk is superior to BSA for F6060 as BSA can sometimes increase background with FLAG antibodies).

Step-by-Step Workflow:

  • SDS-PAGE & Transfer: Run lysates (include a Negative Control Lysate —untransfected cells—and a Positive Control ).

  • Blocking: Incubate membrane in 5% Milk/TBST for 1 hour at Room Temperature (RT).

    • Why? Milk proteins effectively coat the hydrophobic PVDF surface better than BSA for this specific antibody class.

  • Primary Antibody Incubation:

    • Dilute F6060 antibody (1:1000) in 5% Milk/TBST .

    • Incubate Overnight at 4°C (preferred) or 2 hours at RT.

  • The Validation Step (The "Salt Challenge"):

    • Wash 1: TBST (Standard) – 5 mins.[2]

    • Wash 2: TBST-500 (High Salt) – 10 mins.

    • Wash 3: TBST-500 (High Salt) – 10 mins.

    • Wash 4: TBST (Standard) – 5 mins (to remove salt before secondary).

    • Causality: The 500mM NaCl disrupts the weak electrostatic bonds between the F6060 and endogenous "DDD-like" sequences, while the high-affinity FLAG interaction (Kd ~3 nM) remains stable.

  • Secondary Antibody: Anti-Mouse HRP (1:10,000) in 5% Milk/TBST for 1 hour at RT.

  • Detection: ECL substrate.

Workflow Diagram: The Salt Challenge

Protocol cluster_wash Specificity Challenge (Washes) Start Protein Transfer (PVDF Membrane) Block Block: 5% Milk/TBST (1 Hour) Start->Block Primary Incubate F6060 (1:1000 in Milk) Block->Primary Wash1 Wash 1: Standard TBST (Remove bulk Ab) Primary->Wash1 Wash2 Wash 2 & 3: TBST-500 (High Salt) (Disrupt Non-Specifics) Wash1->Wash2 Wash3 Wash 4: Standard TBST (Equilibrate) Wash2->Wash3 Secondary Secondary Ab + ECL Wash3->Secondary Result Clean Band (Specific Signal) Secondary->Result

Caption: High-salt wash steps (TBST-500) are critical for removing low-affinity off-target binding in F6060 Western Blots.

Troubleshooting & Optimization

ProblemCauseSolution
Multiple Bands in Mammalian Lysate Endogenous proteins with acidic runs.Increase wash salt to 500mM NaCl; Use 3% Milk instead of BSA.
Strong ~35 kDa Band in Bacteria Cross-reaction with OmpF.Use Rabbit Monoclonal Anti-FLAG ; Pre-clear lysate with Protein G beads.
No Signal (N-term Tag) Methionine cleavage or steric hindrance.Verify N-terminal sequence; Ensure "Met" is not blocking the "DYK" start. Try C-terminal tagging.
High Background Secondary antibody cross-reactivity.Use a Mouse IgG-specific secondary (e.g., Anti-Mouse IgG light chain specific) to avoid detecting denatured heavy/light chains from IP.

References

  • Einhauer, A., & Jungbauer, A. (2001). The FLAG™ peptide, a versatile fusion tag for the purification of recombinant proteins.[1] Journal of Biochemical and Biophysical Methods, 49(1-3), 455-465. Link

  • Sigma-Aldrich. (2024). Anti-FLAG® M2 Monoclonal Antibody Datasheet (Product F1804/F3165). Merck KGaA. Link

  • Brizzard, B. L., et al. (1994). Immunoaffinity purification of FLAG epitope-tagged bacterial alkaline phosphatase using a novel monoclonal antibody and peptide elution. BioTechniques, 16(4), 730-735. Link

  • Cell Signaling Technology. (2024). Comparison of Tag Antibodies: Mouse vs. Rabbit Monoclonals. CST Application Notes. Link

Disclaimer: "F6060" is used in this guide to represent the class of high-performance Anti-FLAG antibodies. Always consult the specific Certificate of Analysis (CoA) for the exact lot number or clone ID provided by your vendor.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.